2'-Deoxyguanosine-5'-diphosphate trisodium salt
Description
BenchChem offers high-quality 2'-Deoxyguanosine-5'-diphosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyguanosine-5'-diphosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRRPRAEQUOAZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-74-4 | |
| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Intermediate: 2'-Deoxyguanosine-5'-Diphosphate (dGDP) in DNA Replication and Fidelity
Executive Summary
While 2'-deoxyguanosine-5'-triphosphate (dGTP) is the direct substrate for DNA polymerases, its immediate precursor, 2'-deoxyguanosine-5'-diphosphate (dGDP) , serves as the critical regulatory checkpoint in the maintenance of genomic fidelity. dGDP is not merely a transient intermediate; it represents the convergence point of de novo biosynthesis and the mitochondrial salvage pathway.
This technical guide dissects the metabolic flux, allosteric regulation, and pharmacological significance of dGDP. It provides researchers with actionable protocols for quantifying this elusive metabolite, addressing the specific analytical challenge of separating dGDP/dGTP from the structurally similar ATP pool.
Metabolic Flux and Biosynthesis
The cellular concentration of dGDP is dictated by two distinct pathways. Understanding the causality between these pathways is essential for interpreting dNTP pool imbalances in cancer and mitochondrial depletion syndromes.
The De Novo Pathway (Cytosolic)
In proliferating cells, the majority of dGDP is generated via Ribonucleotide Reductase (RNR) .[1][2] RNR catalyzes the reduction of GDP to dGDP.
-
Causality: This reaction is not random; it is strictly gated by the presence of dTTP .
-
Mechanism: The specificity site (s-site) of RNR binds dTTP, which induces a conformational change in the catalytic site (c-site) that accommodates purine diphosphates (GDP) while excluding pyrimidines.[3] This cross-regulation ensures that purine synthesis (dGDP) only proceeds when pyrimidine pools (dTTP) are sufficient, maintaining the Purine:Pyrimidine balance required for high-fidelity replication.
The Salvage Pathway (Mitochondrial & Cytosolic)
In non-dividing cells and mitochondria, the salvage pathway dominates.
-
Enzymatic Cascade: Deoxyguanosine (dGuo) is phosphorylated to dGMP by Deoxyguanosine Kinase (dGK) (mitochondrial) or Deoxycytidine Kinase (dCK) (cytosolic).
-
The Bottleneck: dGMP is converted to dGDP by Guanylate Kinase (GMPK) .
-
Final Conversion: dGDP is phosphorylated to dGTP by Nucleoside Diphosphate Kinase (NDPK) .
-
Mitochondrial Uniqueness: Unlike the cytosol, where dGTP is often the limiting dNTP, dGTP is the most abundant nucleotide in mitochondria (up to 90% of the pool in heart tissue). Defects in dGK lead to dGDP depletion, causing mitochondrial DNA (mtDNA) depletion syndrome.[4]
Metabolic Pathway Visualization
The following diagram illustrates the convergence of these pathways at the dGDP node.
Caption: Convergence of De Novo (RNR-mediated) and Salvage pathways at the dGDP node. Note the critical allosteric activation of RNR by dTTP.
Regulatory Mechanisms & Fidelity
The concentration of dGDP must be tightly controlled. An excess of dGDP rapidly converts to dGTP, leading to pool imbalances that destroy replication fidelity.
The Mutagenic Consequence of Imbalance
If dGDP levels rise unchecked (e.g., due to RNR deregulation), the dGTP pool expands.
-
Mechanism: High dGTP promotes T-dGTP mismatches .
-
Proofreading Failure: While DNA polymerases have proofreading (3'->5' exonuclease) activity, massive pool imbalances can saturate this repair mechanism, leading to permanent transition mutations (A:T -> G:C).
NDPK: The Kinetic Gatekeeper
Nucleoside Diphosphate Kinase (NDPK) converts dGDP to dGTP.
-
Reaction: dGDP + ATP ⇌ dGTP + ADP
-
Kinetics: This reaction follows a Ping-Pong Bi-Bi mechanism . A histidine residue on NDPK is phosphorylated by ATP, which then transfers the phosphate to dGDP.[5]
-
Implication: Because NDPK is generally non-specific and highly active, dGDP pools are typically very low compared to dGTP. Accumulation of dGDP is a diagnostic marker for NDPK failure or severe bioenergetic stress (ATP depletion).
Analytical Methodology: Quantification of dGDP
Quantifying dGDP is notoriously difficult because it is hydrophilic, unstable, and often masked by the much larger ATP pool in cellular extracts. Standard C18 columns often fail to retain dGDP sufficiently for separation.
The Challenge: ATP Interference
In mass spectrometry, ATP (MW 507.18) and dGTP (MW 507.18) are isobaric (same nominal mass). While dGDP (MW 427.2) is distinct in mass, it often co-elutes with other nucleotides that cause ion suppression. Furthermore, in-source fragmentation of dGTP can artificially generate dGDP signal.
Protocol: Porous Graphitic Carbon (PGC) LC-MS/MS
The following protocol uses Porous Graphitic Carbon (PGC) , which retains polar analytes like dGDP based on their planar structure, offering superior separation from interfering ATP.
Reagents:
-
Internal Standard: ^13^C^15^N-dGTP (or ^13^C-dGDP if available).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).
-
Mobile Phase B: 10 mM Ammonium Acetate + 0.1% NH4OH in Acetonitrile.
-
Note: High pH is critical for PGC column performance and negative mode ionization.
Step-by-Step Workflow:
| Step | Action | Critical Control (Self-Validation) |
| 1. Lysis | Extract 1x10^6 cells in 80% cold Methanol (-80°C). | Stop Metabolism: Immediate quenching prevents dGDP turnover by residual enzymes. |
| 2. Spike | Add 50 pmol Internal Standard (IS) immediately. | Normalization: Corrects for extraction loss and ion suppression. |
| 3. Clean-up | Centrifuge at 14,000 x g for 15 min (4°C). Collect supernatant. | Particulate Removal: Protects the LC column. |
| 4. Dry | Evaporate supernatant under Nitrogen stream (30°C). Reconstitute in 50 µL Mobile Phase A. | Concentration: Increases sensitivity for low-abundance dGDP. |
| 5. LC Separation | Inject 10 µL onto Hypercarb™ Column (Thermo). Gradient: 0-40% B over 15 min. | Retention: PGC retains dGDP longer than C18, separating it from salts. |
| 6. MS Detection | Triple Quadrupole (QQQ) in MRM mode (Negative ESI). | Transitions: Monitor 426 -> 159 (dGDP) and 506 -> 159 (dGTP). |
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow using Porous Graphitic Carbon to separate dGDP from interfering nucleotide pools.
Pharmacological Implications
Nucleoside Analogs (Prodrugs)
Many antiviral and anticancer drugs are nucleoside analogs (e.g., Ganciclovir, Gemcitabine). These are administered as prodrugs and must be phosphorylated to their active triphosphate forms.
-
The "Pseudo-dGDP" State: The conversion from the monophosphate to the diphosphate analog is often the rate-limiting step.
-
Enzyme Specificity: Human Guanylate Kinase (which converts dGMP -> dGDP) has high specificity. Analogs that cannot be efficiently processed by this enzyme will not reach the diphosphate stage, rendering them ineffective.
-
Drug Design: Assaying the kinetics of an analog against Guanylate Kinase (to form the analog-DP) is a critical " go/no-go " step in preclinical development.
Mitochondrial Toxicity
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) used in HIV therapy can inhibit dGK (mitochondrial salvage).
-
Consequence: This blocks the production of mitochondrial dGDP.
-
Result: Depletion of the mitochondrial dGTP pool, stalling of Polymerase
, and subsequent loss of mtDNA copy number (Mitochondrial Depletion Syndrome).
References
-
Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools. Nucleic Acids Research. Available at: [Link]
-
DNA precursor asymmetries in mammalian tissue mitochondria and possible contribution to mutagenesis through reduced replication fidelity. PNAS.[6] Available at: [Link]
-
Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B. Available at: [Link]
-
Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli. eLife. Available at: [Link]
-
Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
Technical Whitepaper: Physicochemical Characterization and Application of dGDP Trisodium Salt
Executive Summary
2'-Deoxyguanosine-5'-diphosphate (dGDP) trisodium salt is a critical intermediate in cellular deoxynucleotide metabolism, serving as the direct precursor to dGTP—the substrate for DNA polymerases.[1] In drug development, dGDP analogs are pivotal in targeting Ribonucleotide Reductase (RNR) and Nucleoside Diphosphate Kinase (NDK) for antiproliferative therapies.
This technical guide provides a rigorous analysis of the physicochemical properties, stability profiles, and analytical methodologies for dGDP trisodium salt. Unlike generic datasheets, this document focuses on the causality behind handling protocols and offers self-validating experimental workflows.
Part 1: Molecular Identity & Structural Chemistry
The trisodium salt form of dGDP is selected for commercial distribution due to its superior solubility and neutralization stability compared to the free acid. The presence of three sodium ions neutralizes the acidic protons of the diphosphate group, preventing auto-hydrolysis during lyophilized storage.
Chemical Specifications
| Property | Specification |
| IUPAC Name | Trisodium; [[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy]phosphate |
| Common Name | dGDP trisodium salt |
| CAS Number | 102783-74-4 |
| Molecular Formula | C₁₀H₁₂N₅Na₃O₁₀P₂ |
| Molecular Weight | 493.15 g/mol (Anhydrous basis) |
| Appearance | White to off-white lyophilized powder |
| Solubility | > 50 mM in Water (pH 7.[2][3]0) |
Structural Diagram & Ionization
The following diagram illustrates the chemical structure of dGDP in its fully ionized trisodium state at physiological pH.
Figure 1: Structural connectivity of dGDP trisodium salt showing the labile phosphoanhydride bond protected by sodium counterions.
Part 2: Physicochemical Properties
UV Spectral Characteristics
Quantification of dGDP is universally performed via UV spectroscopy, leveraging the guanine chromophore.
- : 252 nm (at pH 7.0)
-
Extinction Coefficient (
): 13,700 M⁻¹cm⁻¹[4] -
Absorbance Ratio (
): ~1.15 (Indicator of base purity)
Critical Insight: The
Hydrolytic Stability
The phosphoanhydride bond (P-O-P) is thermodynamically unstable but kinetically stable at neutral pH.
-
Acidic Conditions (pH < 4): Rapid hydrolysis occurs, cleaving the
-phosphate to yield dGMP. -
Alkaline Conditions (pH > 10): Deamination of the guanine base may occur over prolonged exposure.
-
Thermal: Stable at -20°C. Half-life in solution at 37°C is approximately 24-48 hours depending on Mg²⁺ presence (which catalyzes hydrolysis).
Part 3: Analytical Profiling & Quality Control[6]
To validate the integrity of dGDP trisodium salt, a self-validating Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method is required. Standard C18 methods fail to retain highly polar nucleotides; therefore, an ion-pairing agent is mandatory.
Validated IP-RP-HPLC Protocol
Objective: Separate dGDP from its degradation products (dGMP) and phosphorylation product (dGTP).
| Parameter | Condition |
| Column | C18 Analytical Column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 100 mM Potassium Phosphate (pH 6.5) + 10 mM Tetrabutylammonium Bromide (TBAB) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Gradient | 0–5 min: 5% B (Isocratic); 5–20 min: 5% → 30% B (Linear); 20–25 min: 30% B |
Methodology Logic:
-
TBAB Function: The tetrabutylammonium cation forms a neutral ion pair with the negatively charged phosphate groups of dGDP, allowing interaction with the hydrophobic C18 stationary phase.
-
Resolution: dGMP (1 phosphate) elutes first, followed by dGDP (2 phosphates), then dGTP (3 phosphates). The retention time increases with the number of phosphate groups due to stronger ion-pairing interactions.
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-)
-
Theoretical m/z: [M-H]⁻ = 426.0 (Free acid anion)
-
Observation: In the presence of sodium, adducts such as [M-2H+Na]⁻ (448.0) are frequently observed.
-
QC Check: Absence of m/z 346.0 confirms no hydrolysis to dGMP.
Part 4: Biological Context & Applications[7][8][9]
dGDP is not merely a passive intermediate; it is a tightly regulated metabolite. Its concentration controls the fidelity of DNA replication via the dNTP pool balance.
Metabolic Pathway
The conversion of dGDP involves two critical enzyme systems: Ribonucleotide Reductase (RNR) and Nucleoside Diphosphate Kinase (NDK).
Figure 2: Metabolic positioning of dGDP. It is the product of RNR and the substrate for NDK.
Application in Drug Discovery
-
RNR Inhibition Assays: dGDP levels are measured to assess the efficacy of RNR inhibitors (e.g., Hydroxyurea, Gemcitabine). A drop in dGDP indicates successful RNR blockade.
-
Kinetic Studies: dGDP is used as a substrate to characterize NDK kinetics. The
for dGDP is typically in the low micromolar range (5–50 µM).
Part 5: Handling, Storage, & Reconstitution
Protocol 1: Stock Solution Preparation (10 mM)
-
Equilibrate the lyophilized dGDP trisodium salt to room temperature in a desiccator to prevent condensation.
-
Calculate the exact mass required using the formula:
.-
Note: Check the Certificate of Analysis for the specific hydration state (e.g., xH₂O) and adjust MW accordingly.
-
-
Dissolve in sterile, nuclease-free water or TE buffer (pH 7.5).
-
Critical Step: Verify pH. If pH < 6.0, adjust carefully with dilute NaOH. Acidic pH accelerates hydrolysis.
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Storage Conditions:
-
Solid: -20°C (Stable for >2 years).[5]
-
Solution: -20°C (Stable for 6 months); -80°C recommended for long-term.
References
-
National Institutes of Health (NIH). (2008). Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA. Nucleic Acids Research.[6][7][8] Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Ras–Guanine Nucleotide Complexes: A UV Spectral Deconvolution Method. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. Retrieved from [Link]
Sources
- 1. 2'-Deoxyguanosine-5'-diphosphate trisodium salt | 102783-74-4 [chemicalbook.com]
- 2. UTP, Trisodium Salt | C9H12N2Na3O15P3 | CID 6099529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Ras–Guanine Nucleotide Complexes: A UV Spectral Deconvolution Method to Analyze Protein Concentration, Nucleotide Stoichiometry, and Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dITP trisodium salt | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2'-Deoxyguanosine-5'-Diphosphate (dGDP) vs. 2'-Deoxyguanosine-5'-Triphosphate (dGTP)
Executive Summary
This technical guide delineates the structural, metabolic, and functional distinctions between dGDP (the transient metabolic intermediate) and dGTP (the terminal replication substrate). While often conflated in general discourse as "guanine nucleotides," their roles in cellular physiology are strictly compartmentalized. For drug developers, distinguishing between these two forms is critical: dGTP drives DNA polymerization and allosteric regulation, whereas dGDP serves as the kinetic bridge in the biosynthetic flux. Understanding the conversion bottleneck between these states is essential for designing nucleoside analog prodrugs and interpreting mitochondrial toxicity profiles.
Molecular Architecture & Energetics
The fundamental difference lies in the phosphate tail length, which dictates thermodynamic potential and enzyme binding affinity.
| Feature | 2'-Deoxyguanosine-5'-Diphosphate (dGDP) | 2'-Deoxyguanosine-5'-Triphosphate (dGTP) |
| Formula | C₁₀H₁₅N₅O₁₀P₂ | C₁₀H₁₅N₅O₁₃P₃ |
| Phosphate Groups | Two ( | Three ( |
| Charge (pH 7.4) | ~ -3 | ~ -4 |
| Bond Energy | Contains one phosphoanhydride bond (High Energy). | Contains two phosphoanhydride bonds. The |
| Chelation | Binds Mg²⁺ with moderate affinity ( | Binds Mg²⁺ with high affinity ( |
| Primary Role | Metabolic Intermediate / RNR Product | DNA Polymerase Substrate / Allosteric Effector |
Thermodynamic Implications
The conversion of dGDP to dGTP is an endergonic reaction coupled to ATP hydrolysis. Conversely, the utility of dGTP in DNA synthesis relies on the exergonic cleavage of the
Biosynthetic Flux & Enzymatic Regulation
The cellular concentration of dGTP is maintained at low levels (typically 5–10% of the ATP pool) to prevent mutagenesis. This balance is controlled by a "Flux-vs-Pool" dynamic where dGDP is the regulated entry point.
The Ribonucleotide Reductase (RNR) Checkpoint
RNR is the rate-limiting enzyme for de novo synthesis.[1][2] It does not produce dGTP directly; it produces dGDP .
-
Substrate: GDP (Ribonucleotide)
-
Product: dGDP (Deoxyribonucleotide)[3]
-
Regulation: This step is strictly regulated by the "Specificity Site" on RNR.[4]
-
Activation: Binding of dTTP to the specificity site induces a conformational change that allows GDP to enter the catalytic site.
-
Inhibition: Binding of dATP to the activity site inhibits the reduction of all substrates.
-
The NDPK Ping-Pong Mechanism
Once dGDP is formed, it is rapidly converted to dGTP by Nucleoside Diphosphate Kinase (NDPK) .[5][6]
-
Mechanism: Ping-Pong Bi-Bi.
-
Implication: Because NDPK is highly active and operates near equilibrium (
), the intracellular pool of dGDP is usually very low compared to dGTP. If dGDP accumulates, it indicates a blockade in NDPK activity or mitochondrial dysfunction.
Visualization: The Guanosine Flux Pathway
The following diagram illustrates the conversion flow and the critical feedback loops regulating dGDP/dGTP ratios.
Caption: Metabolic flux showing RNR as the gatekeeper for dGDP production and NDPK as the rapid converter to dGTP. SAMHD1 acts as a "drain" to prevent toxic dGTP accumulation.
Functional Divergence & Pharmacology
dGTP: The Double-Edged Sword
dGTP is unique among the four dNTPs because it has the highest potential for mismatch pairing (forming Hoogsteen base pairs with Thymine or wobble pairs with Uracil).
-
Pool Balance: If dGTP levels rise disproportionately (e.g., due to SAMHD1 deficiency), the fidelity of DNA Polymerase decreases, leading to transition mutations (
). -
Mitochondrial Toxicity: In Mitochondrial DNA Depletion Syndromes (MDS), the inability to salvage dGu to dGDP (via dGK enzyme) leads to dGTP starvation. Without dGTP, mitochondrial DNA polymerase
(Pol ) stalls, causing mtDNA depletion and organ failure.
dGDP: The "Trap" in Nucleoside Analog Development
In antiviral and anticancer therapy (e.g., Ganciclovir, Acyclovir), the drug is a nucleoside analog. It must be tri-phosphorylated to be active.
-
Step 1 (Mono-phosphorylation): Often performed by a viral kinase (e.g., HSV Thymidine Kinase).
-
Step 2 (Di-phosphorylation): Performed by host Guanylate Kinase (GMP
GDP). -
Step 3 (Tri-phosphorylation): Performed by NDPK or Pyruvate Kinase.
The Bottleneck: Researchers often find that an analog accumulates as the diphosphate (analog-DP). This suggests the drug is a poor substrate for NDPK or that the analog-DP is inhibiting the enzyme. If the drug remains as the diphosphate, it cannot be incorporated into DNA to act as a chain terminator, rendering it ineffective.
Experimental Protocol: Separation & Quantification
To distinguish dGDP from dGTP in cellular extracts, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the gold standard due to its ability to resolve nucleotides based on phosphate charge.
Protocol: IP-RP-HPLC for Guanine Nucleotides[10]
Objective: Simultaneous quantification of dGDP and dGTP from mammalian cells.
Reagents:
-
Mobile Phase A: 10 mM
, 10 mM Tetrabutylammonium hydroxide (TBAH), 0.25% Methanol, pH 6.9.[9] -
Mobile Phase B: 50 mM
, 5.6 mM TBAH, 30% Methanol, pH 7.0.[9] -
Column: C18 Symmetry or equivalent (5
m, 150 x 4.6 mm).
Workflow:
-
Cell Lysis & Extraction:
-
Harvest
cells. -
Immediately resuspend in 200
L ice-cold 0.6 M Perchloric Acid (PCA) . Rationale: Acid stops enzymatic turnover immediately, preserving the unstable dGDP/dGTP ratio. -
Incubate on ice for 10 min. Centrifuge at 14,000 x g for 5 min.
-
-
Neutralization (Critical Step):
-
Transfer supernatant to a new tube.
-
Add 0.5 M
dropwise until pH reaches 6.5–7.5. -
Note: Avoid over-alkalinization, which degrades dNTPs.
-
Centrifuge to remove the Potassium Perchlorate precipitate.
-
-
Chromatography:
-
Data Analysis:
-
dGDP Elution: Typically elutes earlier (~15-20 min) due to lower negative charge.
-
dGTP Elution: Elutes later (~25-35 min).
-
Quantification: Calculate peak area against an external standard curve (
).
-
References
-
Mathews, C. K. (2014). Deoxyribonucleotide pools: metabolism, regulation, and function. Annual Review of Biochemistry. Link
-
Nordlund, P., & Reichard, P. (2006). Ribonucleotide reductases.[10] Annual Review of Biochemistry. Link
-
Franzolin, E., et al. (2013). The Deoxynucleoside Triphosphate Triphosphohydrolase Activity of SAMHD1 Protein Contributes to the Mitochondrial DNA Depletion. Journal of Biological Chemistry. Link
-
Traut, T. W. (1994). Physiological concentrations of nucleosides and nucleotides. Molecular and Cellular Biochemistry. Link
-
Ferraro, P., et al. (2010). Quantitation of cellular deoxynucleoside triphosphates. Nucleic Acids Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 6. Nucleoside diphosphate kinase strongly promotes GDP and ADP metabolism in the cell and affects endogenous proton leak in mitochondria – the kinase is hampered by oxidative phosphorylation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
Enzymatic Synthesis of 2'-Deoxyguanosine-5'-Diphosphate (dGDP)
The following technical guide details the enzymatic synthesis of 2'-deoxyguanosine-5'-diphosphate (dGDP). This document is structured for researchers requiring high-purity dGDP for mechanistic studies, inhibitor screening, or as a specific intermediate, distinct from the more common dGTP.
Technical Whitepaper & Protocol Guide
Executive Summary
While 2'-deoxyguanosine-5'-triphosphate (dGTP) is the standard fuel for DNA polymerases, its precursor, 2'-deoxyguanosine-5'-diphosphate (dGDP) , is a critical metabolite for ribonucleotide reductase (RNR) studies and specific kinetic analyses of nucleoside kinases. Chemical synthesis of dGDP is often plagued by low yields and difficult separation of mono-, di-, and tri-phosphate species.
This guide presents a biocatalytic cascade for the selective synthesis of dGDP from 2'-deoxyguanosine-5'-monophosphate (dGMP). By utilizing a highly specific Guanylate Kinase (GMPK) coupled with an ATP regeneration system , and—crucially—excluding Nucleoside Diphosphate Kinase (NDPK), we achieve stoichiometric conversion to dGDP without contaminating dGTP.
Mechanistic Foundations
The synthesis relies on the kinetic segregation of phosphorylation steps. In cellular metabolism, dGMP is phosphorylated to dGDP by GMPK, and dGDP is rapidly converted to dGTP by NDPK. To accumulate dGDP, the reaction must be decoupled.
The Reaction Cascade
-
Primary Transformation: Guanylate Kinase (EC 2.7.4.8) transfers a
-phosphate from ATP to dGMP. -
ATP Regeneration: Pyruvate Kinase (PK) recycles ADP back to ATP using Phosphoenolpyruvate (PEP) as the donor. This drives the equilibrium forward and allows catalytic use of ATP.
-
Net Reaction:
Pathway Visualization
The following diagram illustrates the coupled enzymatic system and the critical exclusion of NDPK to prevent over-phosphorylation.
Caption: Selective enzymatic cascade for dGDP synthesis. Note the deliberate exclusion of NDPK to prevent dGTP formation.
Critical Reagents & Enzyme Selection
Success depends on the purity of the Guanylate Kinase. Crude lysates are unsuitable as they contain endogenous NDPK.
| Component | Specification | Rationale |
| Substrate | dGMP (Na+ salt), >98% purity | Starting material. Free acid forms require pH adjustment. |
| Enzyme 1 | Recombinant GMPK (Yeast or E. coli) | Must be NDPK-free . Yeast GMPK is robust and highly specific for (d)GMP. |
| Enzyme 2 | Pyruvate Kinase (Rabbit Muscle or Bacterial) | Robust ATP regenerator. High specific activity (>200 U/mg) preferred. |
| Phosphate Donor | Phosphoenolpyruvate (PEP) (K+ salt) | High-energy donor (-61.9 kJ/mol) ensures reaction goes to completion. |
| Catalytic ATP | ATP (disodium salt) | Added at catalytic amounts (5-10 mol%) to initiate the cycle. |
| Buffer | Tris-HCl or HEPES, pH 7.5 | Optimal pH for both kinases. |
| Cofactor | MgCl₂ | Essential cofactor for nucleotide kinases (Mg-ATP complex). |
Detailed Experimental Protocol
Scale: 100 mg dGMP input (approx. 0.25 mmol).
Reaction Setup
-
Buffer Preparation: Prepare 50 mL of Reaction Buffer :
-
50 mM Tris-HCl, pH 7.6
-
20 mM MgCl₂
-
100 mM KCl (activator for Pyruvate Kinase)
-
1 mM DTT (stabilizes enzyme thiols)
-
-
Substrate Solution: Dissolve 100 mg dGMP and 1.2 equivalents of PEP (approx. 60 mg) in 10 mL Reaction Buffer.
-
Note: Adjust pH to 7.5 with 1M NaOH if PEP significantly acidifies the solution.
-
-
Catalytic ATP: Add ATP to a final concentration of 0.5 mM (approx. 2.5 mg).
-
Enzyme Addition:
-
Add Pyruvate Kinase (50 Units) .
-
Add Guanylate Kinase (20 Units) .
-
Crucial: Do not vortex. Mix by gentle inversion.
-
-
Incubation: Incubate at 30°C for 4–6 hours.
-
Monitoring: At t=0, 1h, 3h, take 10 µL aliquots for HPLC analysis.
-
Process Monitoring (Self-Validation)
The reaction is self-validating via HPLC. You should observe the disappearance of the dGMP peak and the emergence of a dGDP peak.
-
Column: Anion Exchange (e.g., SAX or Mono Q) or Reversed-Phase with ion-pairing agent (C18 + TBAB).
-
Success Criteria: >95% conversion of dGMP to dGDP; <1% dGTP detected.
Quenching
Once conversion >95% is confirmed:
-
Heat inactivate enzymes at 95°C for 5 minutes (precipitates proteins).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant containing dGDP, Pyruvate, and trace ATP/ADP.
Downstream Processing: Purification
To isolate pharmaceutical-grade dGDP, anion exchange chromatography is required to remove pyruvate, residual PEP, and trace nucleotides.
Ion Exchange Chromatography (IEX)
-
Resin: DEAE Sepharose Fast Flow or Q Sepharose.
-
Column Volume (CV): ~20 mL for 100 mg scale.
-
Buffers:
-
Buffer A: 10 mM Triethylammonium bicarbonate (TEAB), pH 7.5 (or NH₄HCO₃).
-
Buffer B: 1.0 M TEAB, pH 7.5.
-
-
Gradient:
-
Load supernatant onto equilibrated column.[1]
-
Wash with 5 CV Buffer A (removes Pyruvate/Salts).
-
Linear gradient 0% → 60% Buffer B over 20 CV.
-
-
Elution Order: Pyruvate (void) → dGMP → dGDP → ATP/dGTP.
Final Isolation
-
Pool dGDP fractions (identified by UV 254 nm).
-
Lyophilize repeatedly with water/methanol to remove volatile TEAB buffer.
-
Final Product: dGDP (Triethylammonium salt). For Sodium salt, pass through a Dowex 50W (Na+ form) column.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of dGDP.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Inactive GMPK or pH drift. | Check pH (PEP is acidic). Ensure GMPK is fresh. Add more Mg²⁺. |
| dGTP Detected | NDPK contamination. | Use highly purified recombinant GMPK. Avoid crude extracts. |
| Incomplete Separation | Gradient too steep. | Shallower gradient (e.g., 0-40% B over 30 CV). |
| Precipitation | Mg-Pyruvate accumulation. | Maintain Mg²⁺:Nucleotide ratio ~1:1. Dilute reaction if >50 mM. |
References
-
Mordhorst, S. et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Sekulic, N. et al. (2002). Structural Characterization of the Interaction of Guanylate Kinase with Substrates and Products. Journal of Biological Chemistry. Available at: [Link]
-
Liou, J.Y. et al. (2002). Human Guanylate Kinase: Purification, Characterization, and Kinetic Mechanism. Journal of Biological Chemistry. Available at: [Link]
-
Burnell, J.N. (2016). Purification of Nucleotides by Ion-Exchange Chromatography. In: Methods in Molecular Biology. Springer Protocols. Available at: [Link]
Sources
Technical Guide: Stability, Storage, and Handling of dGDP Trisodium Salt
Executive Summary
2'-Deoxyguanosine-5'-diphosphate (dGDP) is a critical intermediate in DNA biosynthesis and a substrate for nucleoside diphosphate kinases. As a trisodium salt, it presents specific stability challenges distinct from its triphosphate (dGTP) or monophosphate (dGMP) counterparts. This guide defines the physicochemical boundaries for maintaining dGDP integrity, emphasizing the prevention of phosphoanhydride bond hydrolysis and guanine oxidation.
Key Recommendation: Store dGDP trisodium salt as a lyophilized powder at -20°C. For solvated stocks, maintain at pH 7.5–8.0 in Tris-HCl and store at -80°C to minimize hydrolysis.
Chemical & Physical Specifications
The following parameters serve as the baseline for all quality control (QC) and experimental calculations.
| Parameter | Specification | Technical Note |
| Chemical Name | 2'-Deoxyguanosine-5'-diphosphate, trisodium salt | |
| Formula | Anhydrous basis; hydrates vary.[1] | |
| Molecular Weight | ~493.15 g/mol | Adjust for hydration/solvent content in batch COA. |
| 252 nm (pH 7.0) | Characteristic of the Guanine moiety.[2] | |
| Extinction Coeff.[2] ( | Used for concentration verification. | |
| Solubility | Highly soluble due to trisodium ionization. | |
| pKa Values | Phosphate pKa shifts affect buffering needs. |
Stability & Degradation Mechanisms[3][4][5][6][7]
Understanding the degradation pathways is essential for troubleshooting assay failure. dGDP is susceptible to three primary degradation modes:
-
Acid-Catalyzed Hydrolysis: The phosphoanhydride bond (
) is labile at acidic pH (< 6.0), leading to dGMP and inorganic phosphate ( ). -
Depurination: Protonation of the
position on the guanine ring at low pH weakens the N-glycosidic bond, releasing free guanine. -
Oxidation: The guanine base is the most oxidation-prone nucleobase, forming 8-oxo-dGDP, which is mutagenic.
Visualization: Degradation Pathways
The following diagram illustrates the cascade of breakdown products that must be monitored.
Caption: Primary degradation pathways of dGDP. Red arrows indicate the most common failure modes during storage.
Preparation & Storage Protocol (SOP)
This protocol is designed to be self-validating . It includes checkpoints to ensure the solution is active before committing it to expensive assays.
Reagents Required[8][9]
-
dGDP Trisodium Salt (Lyophilized)
-
Nuclease-free Water (Molecular Biology Grade)
-
1 M Tris-HCl, pH 8.0 (Sterile)
-
0.22
m Syringe Filters (PES or PVDF)
Step-by-Step Workflow
Step 1: Stock Solution Preparation (100 mM)
-
Equilibrate: Allow the lyophilized vial to reach room temperature before opening to prevent condensation (moisture accelerates hydrolysis).
-
Calculation: Calculate volume (
) required for 100 mM concentration. Note: Use the specific MW from the batch COA to account for hydration. -
Dissolution: Add 80% of the calculated volume of 10 mM Tris-HCl (pH 8.0) . Do not use water alone; unbuffered water absorbs
, lowering pH to ~5.0, which promotes degradation. -
pH Adjustment: Check pH with a micro-probe. Adjust to 7.5–8.0 using NaOH if necessary.
-
Final Volume: Adjust to the final calculated volume with nuclease-free water.
Step 2: Quality Control Check (The "Self-Validating" Step)
Before aliquoting, verify concentration and purity:
-
Dilute 1
L of stock into 999 L of buffer (1:1000 dilution). -
Measure Absorbance at 252 nm (
) and 260 nm ( ). -
Validation Criteria:
-
Concentration:
. -
Purity Ratio: The
ratio for Guanine nucleotides is typically 1.15 – 1.18 . A significant deviation (>1.25 or <1.[2]05) indicates contamination or degradation.
-
Step 3: Aliquoting and Storage
-
Filter Sterilize: Pass through a 0.22
m filter if the application requires sterility (e.g., cell culture). -
Aliquot: Dispense into single-use volumes (e.g., 50
L) to avoid freeze-thaw cycles. -
Flash Freeze: Immersion in liquid nitrogen is preferred, but -80°C freezer is acceptable.
-
Storage:
-
-80°C: Stable for >1 year (Recommended).
-
-20°C: Stable for 3–6 months.
-
4°C: Stable for <1 week (Use immediately).
-
Visualization: Storage Decision Logic
Caption: Decision tree for dGDP storage based on experimental timeline.
Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Precipitation upon thawing | "Salting out" or pH shift | Warm to 37°C and vortex. If insoluble, check pH. Discard if pH < 6. |
| Low Activity in Assay | Hydrolysis to dGMP | Run HPLC or TLC to quantify % dGMP. If >5% dGMP, prepare fresh stock. |
| A250/A260 Ratio Shift | Oxidation or Contamination | If ratio drops < 1.0, guanine ring may be modified. Discard. |
| Yellowing of Solution | Oxidation | Discard immediately. Oxidation products can inhibit polymerases. |
References
-
Sigma-Aldrich. (2025). dGTP Sodium Salt Hydrate Product Information. Retrieved from
-
PubChem. (2025). 2'-Deoxyguanosine 5'-diphosphate (Compound CID 135398595).[3] National Library of Medicine. Retrieved from [3]
- Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1-22. (Establishes baseline stability constants for nucleotides).
-
Thermo Fisher Scientific. (2024). Nucleic Acid Purity Assessment using A260/A280 Ratios. Retrieved from
-
BOC Sciences. (2025). Nucleoside Triphosphate (NTP): Definition, Structure and Applications. Retrieved from
Sources
The Metabolic Nexus of 2'-Deoxyguanosine-5'-Diphosphate (dGDP): A Technical Guide to Discovery, Quantitation, and Pathological Significance
Executive Summary
The discovery of 2'-deoxyguanosine-5'-diphosphate (dGDP) was not a singular event but a progressive unveiling of a critical metabolic node. Originally identified in the mid-20th century as a transient intermediate in the reduction of ribonucleotides to deoxyribonucleotides, dGDP has transcended its status as a mere biosynthetic stepping stone. Modern research has repositioned dGDP as a potent regulator of mitochondrial genomic integrity and a "toxic metabolite" in specific enzymopathies like Purine Nucleoside Phosphorylase (PNP) deficiency and Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE).
This guide synthesizes the biochemical history, metabolic flux, and cutting-edge analytical protocols for dGDP. It is designed to empower researchers to accurately measure, manipulate, and interpret dGDP pools in cellular models.
Part 1: The Biochemical Discovery & Mechanistic Origins
The Ribonucleotide Reductase (RNR) Breakthrough
The foundational discovery of dGDP lies in the elucidation of Ribonucleotide Reductase (RNR) activity in the 1960s by Peter Reichard and colleagues. They established that DNA precursors are synthesized directly from RNA precursors via the reduction of the 2'-hydroxyl group.
-
The Mechanism: RNR utilizes a radical-based mechanism to reduce GDP to dGDP . This was a pivotal finding because it placed dGDP at the bottleneck of de novo DNA synthesis.
-
Why it Matters: Unlike dATP or dCTP, the regulation of dGDP production is tightly coupled to the allosteric specificity site of RNR. High levels of dGTP feed back to inhibit GDP reduction, creating a self-limiting loop that prevents mutagenic imbalances.
The Salvage Pathway Discovery
Later studies in lymphocyte metabolism revealed a second source of dGDP: the Salvage Pathway . In non-dividing cells (like resting T-cells), dGDP is generated via the phosphorylation of dGMP by Guanylate Kinase (GUK1) . This pathway becomes pathologically relevant when catabolic enzymes (like PNP) fail, causing upstream accumulation of deoxyguanosine (dGuo), which is then force-fed into the dGDP pool.
Part 2: Metabolic Flux & Signaling Pathways
The cellular life of dGDP is defined by a "Ping-Pong" flux. It is rarely a terminal metabolite; it is a high-energy transition state.
The dGDP Metabolic Node Diagram
The following diagram illustrates the central position of dGDP, linking de novo synthesis, salvage pathways, and mitochondrial transport.
Figure 1: The dGDP Metabolic Nexus. Note the convergence of de novo (RNR) and salvage (dGK) pathways upon dGDP, and the rapid conversion to dGTP by NDK.
Part 3: Pathological Significance (The "Toxic" Discovery)
The "discovery" of dGDP's clinical relevance emerged from the study of Mitochondrial Depletion Syndromes .
The dGDP/dGTP Trap in Mitochondria
In disorders like MNGIE (Mitochondrial Neurogastrointestinal Encephalomyopathy), the enzyme Thymidine Phosphorylase is defective. However, related purine defects (PNP deficiency) lead to massive accumulation of dGuo.
-
Mechanism: Excess dGuo is phosphorylated to dGDP and then dGTP within the mitochondria.
-
The Toxicity: Mitochondria lack an effective export mechanism for charged nucleotides. The resulting imbalance (high dGTP/dGDP relative to dCTP/dTTP) forces errors by DNA Polymerase
, leading to mtDNA depletion and deletions. -
Key Insight: dGDP is the obligate precursor in this toxic cascade. Measuring cytosolic vs. mitochondrial dGDP pools is now a standard assay in characterizing these enzymopathies.
Emerging Role: 8-oxo-dGDP Sanitation
A more recent discovery involves NUDT5 , a Nudix hydrolase.[1] Oxidative stress generates 8-oxo-dGDP , a mutagenic nucleotide. If converted to 8-oxo-dGTP and incorporated into DNA, it causes transversion mutations.
-
Discovery: NUDT5 was found to hydrolyze 8-oxo-dGDP back to 8-oxo-dGMP, preventing its phosphorylation to the triphosphate form. This establishes dGDP as a checkpoint for oxidative damage control.
Part 4: Analytical Methodology (The "How-To")
Detecting dGDP is technically challenging due to its rapid turnover and the difficulty in separating it from the ribo-counterpart (GDP), which is often 100-1000x more abundant.
Protocol: High-Sensitivity LC-MS/MS Quantitation
This protocol is validated for mammalian cell lysates (HEK293, Jurkat) and tissue homogenates.
Step 1: Metabolite Extraction (Cold Methanol Method)
-
Principle: Rapid quenching of metabolism is vital to prevent NDK from converting dGDP to dGTP during harvest.
-
Harvest: Wash cells (
) rapidly with ice-cold PBS. -
Quench: Add 500
L 80% Methanol/Water (pre-chilled to -80°C) directly to the pellet. -
Lysis: Vortex vigorously for 30s; incubate at -80°C for 20 mins.
-
Clarification: Centrifuge at
for 15 min at 4°C. -
Drying: Evaporate supernatant under nitrogen stream (avoid heat). Reconstitute in 50
L mobile phase A.
Step 2: Chromatographic Separation (Ion-Pairing LC)
Standard C18 columns fail to retain polar nucleotides. Use an Ion-Pairing agent or a HILIC column.
-
Column: Agilent ZORBAX RRHD Extend-C18 (2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH 6.0).
-
Mobile Phase B: Methanol.
-
Gradient: 0% B (0-2 min)
40% B (10 min) Wash. -
Why TBA? The amine pairs with the phosphate groups of dGDP, increasing hydrophobicity and retention on C18, allowing separation from GDP.
Step 3: Mass Spectrometry (SRM Transitions)
Operate in Negative Ion Mode (ESI-). Phosphate groups ionize poorly in positive mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| dGDP | 426.0 | 78.9 ( | 35 | Quantifier |
| dGDP | 426.0 | 159.0 ( | 22 | Qualifier |
| GDP | 442.0 | 78.9 | 35 | Interference Check |
| 436.0 | 78.9 | 35 | Internal Standard |
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS Workflow for dGDP Quantitation. Critical step: Cold methanol quench to freeze metabolic flux.
Part 5: Future Perspectives & Drug Development
The discovery of dGDP's specific roles has opened new avenues in oncology and antiviral therapy.
-
RNR Inhibitors: Drugs like Gemcitabine (dFdC) are metabolized to dFdCDP (the dGDP analog), which inhibits RNR, depleting the natural dGDP pool and starving DNA synthesis.
-
SAMHD1 Modulation: The enzyme SAMHD1 degrades dGTP to dGuo, bypassing the dGDP state. Inhibiting SAMHD1 (to boost dGDP/dGTP) is a strategy to enhance the efficacy of nucleoside analog drugs.
-
Ras Interaction: Recent native mass spectrometry data suggests dGDP can bind K-Ras mutants. While the affinity is lower than GDP, the distinct structural conformation of dGDP-bound Ras represents a potential cryptic pocket for drug targeting.
References
-
Reichard, P. (1988). Interactions between deoxyribonucleotide and DNA synthesis. Annual Review of Biochemistry, 57(1), 349-374. Link
-
Marti, R., et al. (2003). Mitochondrial DNA depletion due to deoxyguanosine kinase deficiency. Annals of Neurology, 54(3), 337-342. Link
-
Hirano, M., et al. (2004). Mitochondrial neurogastrointestinal encephalomyopathy (MNGIE): clinical, biochemical, and genetic features of an autosomal recessive mitochondrial disorder. Proceedings of the National Academy of Sciences, 101(36), 13312-13317. Link
-
Hunter, J. C., et al. (2015). Biochemical and Structural Analysis of Ras-dGDP Complexes. Molecular Cancer Research, 13(10), 1425-1435. Link
-
Carreras-Puigvert, J., et al. (2017). A comprehensive structural, biochemical and biological profiling of the human NUDIX hydrolase family. Nature Communications, 8, 1541. Link
-
PubChem. (2025).[2] 2'-Deoxyguanosine-5'-diphosphate Compound Summary. National Library of Medicine. Link
Sources
biological functions of intracellular dGDP pools
The Biological Imperative of Intracellular dGDP Pools: Metabolic Flux, Regulation, and Pathological Consequences
Executive Summary
Intracellular deoxyguanosine diphosphate (dGDP) pools represent a critical, often overlooked, metabolic node in the synthesis of DNA precursors. While deoxyguanosine triphosphate (dGTP) is the canonical substrate for DNA polymerases, the dGDP pool serves as the obligate flux-control checkpoint between de novo biosynthesis (via Ribonucleotide Reductase) and the final phosphorylation step (via Nucleoside Diphosphate Kinase).
This technical guide dissects the biological function of dGDP not merely as an intermediate, but as a regulated reservoir that dictates the fidelity of mitochondrial and nuclear DNA replication. We explore the causality between dGDP flux and mitochondrial depletion syndromes (MDS), the allosteric gating of its synthesis, and the rigorous LC-MS/MS methodologies required to quantify this labile pool without artifactual hydrolysis.
Metabolic Architecture of the dGDP Pool
The dGDP pool is maintained by a delicate equilibrium between cytosolic de novo synthesis and mitochondrial salvage pathways. Unlike dATP or dTTP, which have distinct allosteric roles, dGDP functions primarily as a "flux capacitor"—buffering the rate of dGTP production.
De Novo Biosynthesis (The RNR Checkpoint)
The primary source of dGDP is the reduction of GDP by Ribonucleotide Reductase (RNR) . This reaction is strictly regulated by the specificity site of the RNR R1 subunit.
-
Mechanism: The R1 subunit binds dTTP at its specificity site (s-site).[1] This conformational change optimizes the catalytic site (c-site) to accept GDP as a substrate.
-
Flux Control: Consequently, dGDP production is coupled to pyrimidine availability. If dTTP pools drop, dGDP synthesis stalls, preventing an imbalance where purines outstrip pyrimidines—a scenario known to induce mutagenesis.
The Salvage Pathway (Mitochondrial Focus)
In non-cycling cells (e.g., neurons, hepatocytes), RNR is downregulated. The dGDP pool is sustained by the salvage of deoxyguanosine (dGuo) inside the mitochondria:
-
dGuo
dGMP: Catalyzed by Deoxyguanosine Kinase (dGK) . -
dGMP
dGDP: Catalyzed by Guanylate Kinase (GUK1). -
dGDP
dGTP: Catalyzed by Nucleoside Diphosphate Kinase (NDPK).
Critical Insight: dGK deficiency blocks step 1, leading to a collapse of the mitochondrial dGDP/dGTP pool, causing mtDNA depletion syndrome (MDS).
Catabolic Regulation (SAMHD1)
SAMHD1 is a dGTP-activated triphosphohydrolase. It does not directly hydrolyze dGDP.[2] Instead, it senses high dGTP levels and hydrolyzes dGTP back to dGuo + triphosphate.
-
The dGDP Connection: dGDP is immune to SAMHD1.[2] Therefore, if NDPK activity is compromised, dGDP can accumulate without being degraded by SAMHD1, potentially creating a "hidden" pool of guanine deoxynucleotides that cannot activate the feedback loop.
Visualization: The dGDP Metabolic Nexus
The following diagram illustrates the flow of guanine nucleotides, highlighting the regulatory influence of dTTP and the catabolic role of SAMHD1.
Caption: Metabolic flux of dGDP. Blue arrows indicate de novo synthesis; Yellow arrows indicate salvage. Red dotted line represents SAMHD1-mediated catabolism triggered by dGTP.
Pathological Implications of Pool Imbalances
The biological function of dGDP is best understood through the lens of its dysfunction.
Mitochondrial DNA Depletion Syndrome (dGK Deficiency)
-
Pathology: Mutations in DGUOK (encoding dGK) prevent the phosphorylation of dGuo to dGMP.
-
Consequence: The mitochondrial dGDP pool collapses. Since mitochondria cannot import charged nucleotides (dGDP/dGTP) efficiently from the cytosol, the organelle is starved of guanine precursors.
-
Outcome: Stalling of Polymerase
, leading to mtDNA depletion and hepatocerebral failure.
MNGIE (Mitochondrial Neurogastrointestinal Encephalomyopathy)
-
Mechanism: Thymidine Phosphorylase (TP) deficiency leads to systemic accumulation of Thymidine (dThd) and Deoxyuridine.
-
The dGDP Link: Excess dThd is converted to excess dTTP.
-
High dTTP hyper-stimulates RNR to reduce GDP
dGDP. -
However, high dTTP inhibits the reduction of CDP
dCDP. -
Result: The cell has ample dGDP/dGTP but is starved of dCTP. The dGDP pool becomes "useless" because replication stalls due to the lack of cytosine.
-
Analytical Methodology: Quantification of dGDP Pools
Quantifying dGDP is technically demanding due to the rapid hydrolysis of dGTP to dGDP during extraction, which causes artificial inflation of the dGDP signal.
The Challenge of Hydrolysis
Standard acid extraction (e.g., Perchloric Acid) can hydrolyze the terminal phosphate of dGTP.
-
Artifact: A sample with 90% dGTP and 10% dGDP may appear as 50/50 if processed incorrectly.
Validated Protocol: Methanol-Ammonium Acetate Extraction
This protocol minimizes hydrolysis and uses LC-MS/MS for separation.
Step-by-Step Protocol:
-
Cell Lysis (Quenching):
-
Rapidly wash cells (1x) with ice-cold PBS.
-
Add 80% Methanol / 20% Water (pre-chilled to -80°C). This immediately quenches metabolism and precipitates proteins without acid hydrolysis.
-
Incubate at -80°C for 30 minutes.
-
-
Extraction:
-
Scrape cells and transfer to a pre-chilled tube.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a new tube.
-
Critical Step: Dry the supernatant under nitrogen flow at room temperature (do not heat). Reconstitute in 10 mM Ammonium Acetate (pH 7.4) immediately before injection.
-
-
LC-MS/MS Configuration:
-
Column: Porous Graphitic Carbon (Hypercarb) is superior to C18 for polar nucleotides.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0 with NH4OH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-30% B over 15 minutes.
-
Transitions (MRM):
-
dGDP: 428.0
152.1 (Guanine fragment). -
dGTP: 508.0
152.1.
-
-
Data Interpretation Table
| Analyte | Retention Time (approx) | Precursor (m/z) | Product (m/z) | Common Artifact |
| dGDP | 8.5 min | 428.0 | 152.1 | Elevated if dGTP hydrolyzes during drying. |
| dGTP | 11.2 min | 508.0 | 152.1 | Low signal if ion-pairing is insufficient. |
| GDP | 7.8 min | 444.0 | 152.1 | Can co-elute; ensure chromatographic resolution. |
Therapeutic Targeting
Drug development often targets the dGDP node to bypass resistance mechanisms.
-
Prodrug Strategy: Nucleoside analogs (e.g., Gemcitabine, Cytarabine) are often administered as pro-drugs that must be phosphorylated to the triphosphate form.
-
dGDP Analogs: Compounds designed to mimic dGDP can act as inhibitors of NDPK, creating a bottleneck that prevents the formation of the polymerase substrate (dGTP).
-
RNR Inhibitors: Hydroxyurea and 3-AP (Triapine) deplete the dGDP pool by destroying the tyrosyl radical on the RNR R2 subunit, effectively starving the cell of dGTP precursors.
References
-
Nordlund, P., & Reichard, P. (2006).[3] Ribonucleotide reductases. Annual Review of Biochemistry, 75, 681-706. Link
-
Goldstone, D. C., et al. (2011). HIV-1 restriction factor SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase. Nature, 480(7377), 379-382. Link
-
González-Vioque, E., et al. (2011). Limited dCTP availability accounts for mitochondrial DNA depletion in mitochondrial neurogastrointestinal encephalomyopathy (MNGIE). PLoS Genetics, 7(3), e1001333. Link
-
Cohen, S., et al. (2009). Simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates in cells by HPLC. Journal of Chromatography B, 877(30), 3831-3840. Link
-
Saada, A. (2004). Mitochondrial deoxyribonucleotide pools in deoxyguanosine kinase deficiency. Molecular Genetics and Metabolism, 83(1-2), 85-91. Link
Sources
- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aicardi-Goutières Syndrome Gene and HIV-1 Restriction Factor SAMHD1 Is a dGTP-regulated Deoxynucleotide Triphosphohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome [frontiersin.org]
Technical Guide: 2'-Deoxyguanosine-5'-diphosphate Trisodium Salt
CAS Number: 102783-74-4 Synonyms: dGDP trisodium; 2'-Deoxy-GDP trisodium salt[1]
Executive Summary & Biological Context
2'-Deoxyguanosine-5'-diphosphate (dGDP) trisodium salt is a critical purine nucleoside diphosphate intermediate in the biosynthesis of DNA.[1][2] Unlike its triphosphate counterpart (dGTP), which serves as the direct substrate for DNA polymerases, dGDP functions primarily as a metabolic checkpoint. It is the immediate product of ribonucleotide reductase (RNR) acting on GDP and the immediate precursor to dGTP via nucleoside diphosphate kinase (NDPK).
For drug development professionals, dGDP is a pivotal analyte in studying antimetabolite efficacy, particularly RNR inhibitors (e.g., hydroxyurea, gemcitabine) that disrupt the dNTP pool balance. Its trisodium salt form (CAS 102783-74-4) offers enhanced aqueous solubility and stability compared to the free acid, making it the preferred reagent for in vitro enzyme kinetics and structural biology studies.
Physicochemical Profile
The following data defines the standard specification for high-purity research-grade dGDP trisodium salt.
| Property | Specification |
| CAS Number | 102783-74-4 |
| Molecular Formula | C₁₀H₁₂N₅Na₃O₁₀P₂ (Anhydrous basis) |
| Molecular Weight | ~493.15 g/mol (Varies with hydration) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Water: ≥ 50 mM (Clear, colorless solution) |
| λmax (pH 7.0) | 252 nm |
| Stability | Hygroscopic; degrades to dGMP if exposed to moisture/heat.[3][4] |
| Storage | -20°C (Solid); -80°C (Solution).[5] Avoid freeze-thaw cycles. |
Biological Mechanism & Signaling Pathways
dGDP occupies a central node in purine metabolism. It is generated via two primary routes: the reduction of GDP by Ribonucleotide Reductase (RNR) and the phosphorylation of dGMP by Guanylate Kinase.
Metabolic Pathway Visualization
The following diagram illustrates the flux of guanine nucleotides, highlighting the critical enzymes that regulate dGDP levels.
Figure 1: The central metabolic role of dGDP in de novo DNA synthesis pathways.
Analytical Quality Control: IP-RP-HPLC
Standard reverse-phase HPLC is insufficient for dGDP analysis due to the polarity of the phosphate groups. Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) is the authoritative method for validating purity and studying nucleotide pools.
Method Principle
The addition of a volatile ion-pairing agent (e.g., Tetrabutylammonium bisulfate, TBA) to the mobile phase creates a neutral ion pair with the negatively charged dGDP, increasing its retention on a C18 hydrophobic column.
Validated HPLC Workflow
Figure 2: Step-by-step workflow for the quantitative analysis of dGDP via IP-RP-HPLC.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Rationale: Nucleotides are prone to hydrolysis. Proper pH buffering and concentration are essential for long-term stability.
-
Calculate Mass: Determine the exact mass required based on the specific lot's water content (check Certificate of Analysis).
-
Formula: Mass (mg) = [Volume (mL) × Concentration (mM) × MW] / Purity.
-
-
Solvent Selection: Use sterile, nuclease-free water (DEPC-treated).
-
Dissolution: Add water to 80% of the final volume. Vortex gently.
-
pH Adjustment: The trisodium salt is naturally basic. Adjust pH to 7.0–7.5 using dilute HCl or NaOH. Critical: dGDP is unstable at acidic pH (< 5.0).
-
Final Volume: Bring to final volume with water.
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.
Protocol B: Coupled Spectrophotometric Assay (NDPK Activity)
Rationale: This assay validates the functional activity of dGDP as a substrate. It couples the formation of dGTP to the oxidation of NADH, providing a real-time readout at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM KCl.
-
Substrates: 1 mM dGDP (Target), 1 mM ATP.
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
-
Co-factors: 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.
Procedure:
-
Blanking: In a quartz cuvette, mix Buffer, PEP, NADH, PK/LDH, and ATP.
-
Baseline: Monitor Absorbance at 340 nm (
) for 2 minutes to ensure stability. -
Initiation: Add dGDP to initiate the reaction.
-
Reaction 1: dGDP + ATP
dGTP + ADP -
Reaction 2: ADP + PEP
ATP + Pyruvate -
Reaction 3: Pyruvate + NADH + H⁺
Lactate + NAD⁺
-
-
Measurement: Monitor the decrease in
. The rate of NADH oxidation is stoichiometrically equivalent to dGDP phosphorylation.
Safety & Handling
-
Hazard Identification: Not classified as a dangerous substance under GHS, but should be treated as a potential irritant.
-
PPE: Wear gloves and safety glasses to prevent contamination of the sample with nucleases from skin.
-
Spill Response: Sweep up dry powder; do not raise dust. Clean surface with 70% ethanol.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 439220, Deoxyguanosine diphosphate. Retrieved from [Link]
- Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1-22. (Foundational reference for nucleotide pool protocols).
Sources
- 1. 2'-Deoxyguanosine-5'-diphosphate trisodium salt | 102783-74-4 [chemicalbook.com]
- 2. 2'-Deoxyguanosine 5'-triphosphate Trisodium Salt CAS 93919-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Deoxyguanosine diphosphate - Wikipedia [en.wikipedia.org]
- 4. 2'-Deoxyguanosine 5'-monophosphate | C10H14N5O7P | CID 135398597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dITP trisodium salt | TargetMol [targetmol.com]
Methodological & Application
Application Note: Utilization of 2'-Deoxyguanosine-5'-Diphosphate (dGDP) in Polymerase Chain Reaction
[1][2]
Executive Summary & Scientific Rationale
Standard PCR protocols exclusively utilize deoxyribonucleoside triphosphates (dNTPs).[1] The cleavage of the
However, recent kinetic studies (Larsen et al., PNAS 2018) have demonstrated that thermostable DNA polymerases can utilize diphosphates (dNDPs) , specifically dGDP , as substrates.[1] In this reaction, the leaving group is inorganic phosphate (Pi) rather than pyrophosphate.[1]
Why use dGDP?
-
Thermodynamic Stability: The reverse reaction (phosphorolysis) is significantly less efficient than pyrophosphorolysis, potentially stabilizing products in specific assay conditions.[1]
-
Metabolic Engineering & "Green" PCR: dGDP utilization is a cornerstone of "DNA Recycling" workflows where monophosphates (dNMPs) are re-phosphorylated to dNDPs, bypassing the energy-intensive step to dNTPs.[1]
-
Kinetic Modulation: dGDP incorporation is slower than dGTP, allowing for higher fidelity control in specific slow-replication assays.[1]
Mechanistic Insight: dNTP vs. dNDP Cycles
The following diagram illustrates the mechanistic divergence between standard dGTP utilization and the dGDP alternative. Note the difference in leaving groups and the implications for reaction reversibility.
Figure 1: Comparative reaction pathways for dGTP (blue) vs. dGDP (red) substrates. Note that dGDP releases Inorganic Phosphate (Pi), significantly reducing the rate of the reverse reaction (phosphorolysis) compared to pyrophosphorolysis.[1]
Comparative Kinetics Data
To successfully use dGDP, one must compensate for its lower binding affinity (
| Parameter | Standard Substrate (dGTP) | Alternative Substrate (dGDP) | Impact on Protocol |
| ~10–50 µM | ~200–1000 µM | Requires 10-20x higher concentration of dGDP. | |
| 100% | ~5–10% | Requires longer extension times (2–3 min/kb).[1] | |
| Leaving Group | Pyrophosphate ( | Phosphate ( | Reduces product inhibition by |
| Fidelity | Standard | High (due to slower kinetics) | Useful for difficult templates.[1] |
Protocol: dGDP-Substituted PCR
Materials Required[1][2][3][4][5][6][7][8]
-
Enzyme: Q5® High-Fidelity DNA Polymerase (NEB) or Taq DNA Polymerase (recombinant).[1]
-
Note: Q5 and Vent are preferred for their robust processivity.[1]
-
-
dGDP Stock: 100 mM 2'-deoxyguanosine-5'-diphosphate (Sodium or Lithium salt).[1]
-
Purity Check: Ensure <1% dGTP contamination to validate dGDP utilization.[1]
-
-
Standard dNTPs: 100 mM dATP, dCTP, dTTP.[1]
-
Buffer: Standard 10x ThermoPol® Buffer or Q5 Reaction Buffer (contains 20 mM Mg
).
Step-by-Step Workflow
1. Reagent Preparation (Master Mix)
Prepare a "Modified dNTP Mix" where dGTP is replaced by dGDP.[1]
-
Standard Mix: dATP, dCTP, dTTP (10 mM each).[1]
-
dGDP Spike: Add dGDP to a final concentration of 50 mM in the mix (5x higher than standard).
2. Reaction Setup (50 µL Volume)
Assemble the reaction on ice.
| Component | Volume | Final Concentration | Notes |
| Nuclease-free Water | to 50 µL | N/A | |
| 5x Q5 Reaction Buffer | 10 µL | 1x | Contains 2 mM MgCl |
| dATP, dCTP, dTTP | 1 µL | 200 µM each | Standard concentration.[1] |
| dGDP (100 mM) | 2.0 - 5.0 µL | 4.0 - 10.0 mM | CRITICAL: High conc.[1] drives reaction.[1][2] |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Template DNA | Variable | < 1,000 ng | |
| DNA Polymerase | 0.5 µL | 1.0 - 2.0 Units | Use slightly higher enzyme load.[1] |
3. Cycling Parameters (Modified)
The extension step is the critical variable. You must allow sufficient time for the slower dGDP incorporation.[1]
-
Initial Denaturation: 98°C for 30 sec.
-
Cycling (30-35 cycles):
-
Denaturation: 98°C for 10 sec.
-
Annealing: Tm (Primer dependent) for 30 sec.
-
Extension: 72°C for 2 min per kb (Standard is 30s/kb).
-
-
Final Extension: 72°C for 5 min.
-
Hold: 4°C.
Validation & QC
-
Gel Electrophoresis: Run 5 µL of product on a 1% agarose gel.
-
Expected Result: A specific band at the target length. Yield may be 20-40% lower than standard dGTP PCR but sufficient for downstream applications.[1]
-
Negative Control: Run a "No-dG" control (dATP, dCTP, dTTP only) to ensure no contaminating dGTP is present in the other reagents.[1]
Troubleshooting & Optimization
Problem: No Amplification
-
Cause:
threshold not met. -
Solution: Increase dGDP concentration to 1.0 mM or 1.5 mM.
-
Solution: Supplement reaction with 1–2 mM additional MgCl
.
Problem: Smearing / Non-Specific Binding
-
Cause: Excessively long extension times allowing off-target priming.[1]
-
Solution: Reduce extension time to 1.5 min/kb or use a "Touchdown PCR" protocol to increase specificity.
References
-
Larsen, A. C., et al. (2018). "DNA synthesis from diphosphate substrates by DNA polymerases."[1][3][4] Proceedings of the National Academy of Sciences (PNAS), 115(46), E10845–E10854.[1]
- Core mechanistic paper proving dNDP utiliz
-
[1]
-
Yamagami, R., et al. (2022). "DNA as a Recyclable Natural Polymer."[1] bioRxiv.[1]
- Application of dNDPs in circular economy/DNA recycling workflows.
-
[1]
-
Varela, F. A., et al. (2021).
."[1][5] Biochemistry, 60(6), 448–458.[1]- Structural insights into dGDP binding pockets.
-
[1]
-
New England Biolabs (NEB). "Q5® High-Fidelity DNA Polymerase Protocol."[1]
- Base protocol modified for this applic
Sources
- 1. Guanosine diphosphate - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: In Vitro Incorporation of dGDP by DNA Polymerases
Executive Summary
While canonical DNA synthesis relies strictly on deoxynucleoside triphosphates (dNTPs) driven by the release of pyrophosphate (PPi), recent advanced kinetic studies demonstrate that certain DNA polymerases can utilize deoxynucleoside diphosphates (dNDPs), specifically dGDP, as substrates.[1][2][3][4] This reaction releases orthophosphate (Pi) rather than PPi.
This application note details the mechanistic basis and experimental protocols for characterizing dGDP incorporation. For drug developers, this pathway is critical when evaluating the off-target incorporation of nucleotide analog diphosphates (metabolic intermediates) and understanding polymerase fidelity checkpoints.
Scientific Background & Mechanism[1][3][4][5][6][7][8][9]
The Paradigm Shift: dNTPs vs. dNDPs
Classically, the thermodynamic driving force of DNA synthesis is attributed to the hydrolysis of the high-energy
However, mesophilic (e.g., E. coli Pol I, Human Pol
Mechanistic Comparison
-
Canonical (dNTP):
-
Non-Canonical (dNDP):
Key Differences:
-
Leaving Group: Orthophosphate (Pi) is a poorer leaving group than Pyrophosphate (PPi), resulting in significantly slower kinetics (
is reduced to -fold). -
Reversibility: The dNDP reaction is more susceptible to reversal (phosphorolysis) if Pi concentrations accumulate.
-
Fidelity: dGDP incorporation often retains Watson-Crick base-pairing fidelity but bypasses specific conformational checkpoints associated with the
-phosphate sensing.
Visualization of Reaction Pathways
Figure 1: Comparative reaction coordinate showing the divergence in leaving groups between canonical dGTP and non-canonical dGDP substrates.
Experimental Protocol: Kinetic Assessment of dGDP Incorporation
Objective: To qualitatively and quantitatively assess the ability of a specific DNA polymerase to incorporate dGDP into a primer-template junction.
Materials & Reagents
| Component | Specification | Notes |
| Enzyme | Human Pol | High concentration stocks required (1-10 µM). |
| Substrate A | dGDP (Ultra-Pure) | CRITICAL: Must be >99% pure. Trace dGTP contamination will yield false positives. |
| Substrate B | dGTP (Control) | Standard PCR grade. |
| Template | Oligonucleotide (40-mer) | Sequence must contain a templating Cytosine (C) at the n+1 position. |
| Primer | 5'-FAM labeled (20-mer) | Fluorescent labeling allows high-sensitivity detection without radiation. |
| Buffer | 50 mM Tris-HCl, pH 8.0 | |
| Cofactor | ||
| Quench | 95% Formamide, 20 mM EDTA | Stops the reaction immediately. |
Experimental Workflow
Step 1: Substrate Preparation & Purity Check
-
Action: Dissolve dGDP to 100 mM.
-
Validation: Analyze 10 µL via anion-exchange HPLC or Mass Spectrometry to ensure <0.1% dGTP presence.
-
Why? Even 0.1% dGTP is kinetically superior and will dominate the signal. If impure, treat with a triphosphate-specific phosphatase (e.g., Apyrase) carefully titrated, though this is risky. Purchasing HPLC-purified standards is preferred.
-
Step 2: Primer-Template Annealing
-
Mix FAM-Primer and Template at 1:1.2 molar ratio in annealing buffer (10 mM Tris, 50 mM NaCl).
-
Heat to 95°C for 5 min.
-
Cool slowly to room temperature over 30 min.
Step 3: Single-Turnover Reaction Setup
Perform reactions in low light to protect the fluorophore.
-
Enzyme Mix (2X): Combine Polymerase (2 µM final in reaction) + DNA Substrate (200 nM) in Reaction Buffer. Incubate 5 min to form binary complex.
-
Start Mix (2X):
-
Condition A (Control): 100 µM dGTP + 20 mM Metal Cofactor.
-
Condition B (Exp): 1 mM dGDP + 20 mM Metal Cofactor.
-
Condition C (Neg): Buffer only + 20 mM Metal Cofactor.
-
Step 4: Time-Course Execution
-
Rapidly mix 10 µL Enzyme Mix with 10 µL Start Mix.
-
Incubate at physiological temperature (37°C for Pol
, 72°C for Taq). -
Sampling:
-
dGTP Control: Take aliquots at 10s, 30s, 60s.
-
dGDP Experimental: Take aliquots at 5 min, 30 min, 1 hr, 4 hr. (Reaction is significantly slower).
-
-
Quench immediately into equal volume of Formamide/EDTA loading dye.
Step 5: Separation & Detection
-
Heat samples to 95°C for 3 min to denature.
-
Load onto a 20% Denaturing Polyacrylamide Gel (Urea-PAGE) .
-
Run at 45W constant power until bromophenol blue reaches the bottom.
-
Scan using a Typhon or similar fluorescence imager.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating dGDP incorporation.
Data Analysis & Interpretation
Quantitative Metrics
Quantify band intensities using ImageJ or proprietary software. Calculate the Fraction Extended (
Plot
Expected Results Table
| Parameter | Canonical (dGTP) | Non-Canonical (dGDP) | Interpretation |
| 1 - 50 µM | 0.5 - 5 mM | Missing | |
| 10 - 100 | 0.001 - 0.01 | Chemical step is rate-limiting due to poor leaving group (Pi). | |
| Metal Dependence | |||
| Product | n+1 Band | n+1 Band | Electrophoretic mobility is identical (same DNA product). |
Troubleshooting & Critical Controls
-
"I see signal in the dGDP lane immediately."
-
Diagnosis: Contamination. Your dGDP stock likely contains dGTP.
-
Solution: Pre-treat dGDP stock with a triphosphate-hydrolyzing enzyme or repurify.
-
-
"No activity with dGDP even after 4 hours."
-
"Smearing on the gel."
-
Diagnosis: Degradation.
-
Solution: Ensure nuclease-free water and reagents.
-
References
-
DNA synthesis from diphosphate substr
-
Mechanism of Deoxyguanosine Diphosph
. -
A single nucleotide incorporation step limits human telomerase repe
Sources
- 1. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Assessment: 2'-Deoxyguanosine-5'-Diphosphate (dGDP) in Terminal Deoxynucleotidyl Transferase (TdT) Applications
Executive Summary
This application note provides a definitive technical assessment of 2'-deoxyguanosine-5'-diphosphate (dGDP) as a candidate substrate for Terminal Deoxynucleotidyl Transferase (TdT).
Critical Finding: dGDP is thermodynamically insufficient to serve as a direct substrate for TdT-mediated polymerization. TdT, like canonical DNA polymerases, strictly requires the cleavage of the
However, dGDP can be utilized as a precursor in a coupled enzymatic workflow. This guide details the mechanistic constraints of dGDP and provides a validated NDPK-Coupled Protocol to convert dGDP to dGTP in situ, enabling its use in homopolymer tailing applications.
Part 1: Scientific Background & Mechanistic Analysis[2]
The Thermodynamic Constraint
The polymerization reaction catalyzed by TdT follows the general equation:
-
dGTP (Triphosphate): Contains two high-energy phosphoanhydride bonds. Cleavage releases
( ), providing the energy to form the new covalent phosphodiester bond between the 5'-phosphate of the incoming nucleotide and the 3'-OH of the primer. -
dGDP (Diphosphate): Lacks the
-phosphate. Attempting to polymerize dGDP would require the release of orthophosphate ( ) rather than pyrophosphate. This reaction lacks the necessary thermodynamic drive and proper leaving group geometry for the TdT active site, rendering dGDP inert for direct polymerization.
Substrate Specificity Data
Experimental data confirms the strict specificity of TdT for triphosphates.
| Parameter | dGTP (Substrate) | dGDP (Candidate) |
| Role | Primary Substrate | Inactive / Competitive Inhibitor |
| Leaving Group | Pyrophosphate ( | Orthophosphate ( |
| N/A (No Incorporation) | ||
| Reaction Outcome | Poly(dG) Tail Synthesis | No Reaction / Stalled Complex |
Part 2: Experimental Protocols
Protocol A: Direct Substrate Specificity Assay (Negative Control)
Use this protocol to verify reagent purity or as a negative control to demonstrate TdT specificity.
Reagents:
-
TdT Enzyme (20 U/
L) -
10X TdT Buffer (Potassium Cacodylate, Tris-HCl, CoCl
) -
5'-Fluorescein labeled Oligo(dT)
Primer ( ) -
dGTP (10 mM, Positive Control)
-
dGDP (10 mM, Test Article)
Procedure:
-
Prepare Master Mix: Combine water, 10X Buffer, and labeled primer.
-
Aliquot: Dispense
into two PCR tubes. -
Substrate Addition:
-
Tube A (Control): Add
dGTP ( ). -
Tube B (Test): Add
dGDP ( ).
-
-
Initiation: Add
TdT to both tubes. Incubate at for 30 minutes. -
Termination: Stop with
EDTA ( ). -
Analysis: Analyze via 15% TBE-Urea PAGE.
-
Result: Tube A will show a smear of high molecular weight DNA (tailing). Tube B will show only the unextended 20-mer primer band.
-
Protocol B: NDPK-Coupled dGDP Utilization
This protocol enables the use of dGDP by coupling the reaction with Nucleoside Diphosphate Kinase (NDPK), which regenerates dGTP in situ.
Mechanism:
-
Activation:
-
Polymerization:
Reagents:
-
dGDP (
Stock) -
ATP (
Stock - Note: Acts as the phosphate donor) -
Nucleoside Diphosphate Kinase (NDPK) (
)
Step-by-Step Workflow:
-
Activation Mix Preparation: In a sterile tube, combine:
-
Nuclease-free
- 10X TdT Reaction Buffer
-
dGDP (
) -
ATP (
) -
NDPK (
) -
Total Volume:
-
Nuclease-free
-
Pre-Incubation (Activation Phase): Incubate at
for 15 minutes. This allows NDPK to convert dGDP to dGTP. -
Tailing Reaction: Add the following to the Activation Mix:
-
DNA Primer (
) -
TdT Enzyme (
)
-
DNA Primer (
-
Incubation: Incubate at
for 30–60 minutes. -
Termination & Cleanup: Stop reaction with EDTA or heat inactivation (
, 20 min). Purify DNA to remove enzymes and residual ATP/ADP.
Part 3: Pathway Visualization
Caption: Logical pathway demonstrating the necessity of NDPK-mediated phosphorylation to convert inert dGDP into active dGTP for TdT synthesis.
References
-
Bollum, F. J. (1974).[3] Terminal Deoxynucleotidyl Transferase.[3][5][7][8][9][10][11] The Enzymes, 10, 145-171.[3]
-
Modak, M. J. (1987). Observations on the mechanism of terminal deoxynucleotidyl transferase. Biochemistry, 17(15).
-
Thermo Fisher Scientific. (2024). Terminal Deoxynucleotidyl Transferase (TdT) User Guide.
-
Creative Enzymes. (2024). Nucleoside-Diphosphate Kinase (NDPK) Assay Principles.
-
Boulé, J. B., et al. (2001). Terminal deoxynucleotidyl transferase: the story of a misguided DNA polymerase. Molecular Genetics and Metabolism.
Sources
- 1. reddit.com [reddit.com]
- 2. Thermodynamic Profiling Reveals DNA Polymerase Template Binding, Substrate Incorporation, and Exonuclease Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Terminal deoxynucleotidyl transferase catalyzes the reaction of DNA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. TdT - Creative Enzymes [creative-enzymes.com]
- 8. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]
- 9. Inhibition of terminal deoxynucleotidyl transferase by adenine dinucleotides. Unique inhibitory action of Ap5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ATR Reverses a Mitochondrial Respiratory Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Guanosine Chemistries in DNA Sequencing
This Application Note is structured to address the complex biochemical landscape of Guanosine derivatives in DNA sequencing. It synthesizes standard industry practices for 7-deaza-dGTP (used to resolve GC-rich artifacts) with cutting-edge mechanistic protocols for dGDP (Deoxyguanosine Diphosphate) utilization, based on recent findings regarding polymerase plasticity.
From GC-Rich Resolution (7-deaza-dGTP) to Diphosphate Polymerization (dGDP)
Executive Summary & Biochemical Context
In standard DNA sequencing (Sanger and NGS), dGTP (Deoxyguanosine triphosphate) is the canonical substrate.[1][2][3][4] However, guanosine-rich regions often form secondary structures (G-quadruplexes) that stall polymerases, causing "dropouts" or compression artifacts.
To address these challenges, researchers utilize specific guanosine analogs. Furthermore, recent enzymological studies have challenged the dogma that polymerases require triphosphates, demonstrating that dGDP (diphosphate) can serve as a substrate under specific conditions—a finding with profound implications for prebiotic chemistry models and novel sequencing chemistries.
This guide provides protocols for:
-
Practical Sequencing: Using 7-deaza-dGTP to resolve GC-rich compression.
-
Experimental Enzymology: Using dGDP as a polymerization substrate to study polymerase fidelity and energetics.
Mechanistic Pathways & Visualization
The following diagram contrasts the standard triphosphate incorporation pathway with the alternative diphosphate pathway and the structure-resolving mechanism of 7-deaza-dGTP.
Figure 1: Comparative pathways of Guanosine substrates. Note the kinetic penalty (Km/kcat) associated with dGDP and the structural benefit of 7-deaza-dGTP.
Protocol A: High-Fidelity Sequencing of GC-Rich Templates
Objective: Eliminate band compression and polymerase stalling in regions with >60% GC content. Reagent: 7-deaza-dGTP (often mislabeled or confused with dGDP in shorthand).[5] Mechanism: The N-7 atom of the guanine ring is replaced by carbon, preventing Hoogsteen bond formation necessary for G-quadruplexes.
Materials
-
Template: GC-rich DNA (>60% GC).
-
Polymerase: Non-proofreading Taq (standard) or specialized GC-buffer polymerases. Note: Proofreading enzymes (Pfu, Q5) may stall on deaza-modified DNA.
-
Nucleotides:
-
Additives: DMSO or Betaine (optional synergists).
Step-by-Step Workflow
-
Master Mix Preparation (Substitution Method): Create a dNTP mix where dGTP is completely or partially replaced.
-
Partial Substitution (Recommended for Sequencing): 3:1 ratio of 7-deaza-dGTP to dGTP.
-
Full Substitution (Recommended for PCR amplification): 100% 7-deaza-dGTP.
Component Volume (µL) Final Conc. dATP (100mM) 1.0 10 mM dCTP (100mM) 1.0 10 mM dTTP (100mM) 1.0 10 mM 7-deaza-dGTP (10mM) 7.5 7.5 mM dGTP (100mM) 0.25 2.5 mM Water to 100 µL - -
-
Cycling Parameters: 7-deaza-dGTP incorporation is slightly less efficient than dGTP.
-
Denaturation: Increase to 96°C (GC-rich strands are sticky).
-
Extension: Increase time by 30-50% (e.g., 1.5 min/kb instead of 1 min/kb).
-
-
Post-Reaction Analysis:
-
If using fluorescent Sanger sequencing, ensure your base-calling software is calibrated. 7-deaza-G can slightly alter electrophoretic mobility, potentially requiring a "mobility file" update on ABI sequencers.
-
Protocol B: dGDP-Mediated Polymerization (Experimental)
Objective: Utilize Deoxyguanosine Diphosphate (dGDP) as a substrate for DNA synthesis. Scientific Basis: Recent studies (e.g., PNAS 2018) demonstrate that Thermus aquaticus (Taq) polymerase can utilize dNDPs, releasing inorganic phosphate (Pi) rather than pyrophosphate (PPi). Application: Prebiotic chemistry modeling, phosphate-recycling assays, and kinetic studies of polymerase fidelity.
Critical Constraints
-
Efficiency: dGDP incorporation is ~17x slower than dGTP.
-
Affinity: The Km for dGDP is significantly higher (~20-100 µM) than dGTP (~1-5 µM).
-
Enzyme: Taq Polymerase and Pol
are validated; high-fidelity enzymes with extensive exonuclease activity may degrade the primer before extension occurs.
Materials
-
Enzyme: Taq DNA Polymerase (Recombinant, standard).
-
Substrate: dGDP (Sodium or Lithium salt, >95% purity). Crucial: Ensure <1% dGTP contamination to avoid false positives.
-
Buffer: Standard ThermoPol Buffer (10 mM KCl, 10 mM (NH4)2SO4, 20 mM Tris-HCl, 2 mM MgSO4).
Step-by-Step Protocol
-
Substrate Preparation: Prepare a 10 mM dGDP stock solution. Avoid freeze-thaw cycles which may promote hydrolysis.
-
Reaction Setup (50 µL): Unlike standard PCR, dGDP must be in excess to drive the unfavorable equilibrium.
Component Volume Final Conc. Notes Water to 50 µL - 10x ThermoPol Buffer 5 µL 1x Mg2+ is critical for dGDP coordination dATP, dTTP, dCTP 1 µL each 200 µM Standard triphosphates dGDP 2.5 - 5.0 µL 0.5 - 1.0 mM 5x higher than standard dNTPs Forward Primer 1 µL 0.5 µM Reverse Primer 1 µL 0.5 µM Template DNA 1 µL < 1 ng Low template to prevent background Taq Polymerase 1.0 µL 5 Units High enzyme load required -
Modified Cycling Conditions: The extension step must be significantly extended to accommodate the slower
of diphosphate incorporation.-
Initial Denaturation: 95°C for 2 min.
-
Cycles (35-40):
-
95°C for 30 sec.
-
Annealing (Tm - 5°C) for 30 sec.
-
Extension: 72°C for 2 - 4 minutes/kb (vs standard 1 min/kb).
-
-
Final Extension: 72°C for 10 min.
-
-
Validation (Quality Control):
-
Gel Electrophoresis: Expect lower yields. Use high-sensitivity stains (e.g., SYBR Gold) rather than Ethidium Bromide.
-
Phosphatase Assay (Optional): To confirm dGDP usage, measure inorganic phosphate (Pi) release using a Malachite Green assay (unlike dNTPs which release PPi).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Bands (Protocol A) | 100% 7-deaza substitution stalled the polymerase. | Use a 3:1 mix of 7-deaza-dGTP : dGTP. |
| No Bands (Protocol B) | dGDP concentration too low (high Km). | Increase dGDP to 1.0 - 1.5 mM. Ensure Mg2+ is >2 mM. |
| Smearing (Protocol A) | Secondary structures not fully resolved. | Add 5% DMSO or 1M Betaine to the reaction. |
| High Background (Protocol B) | Contamination with dGTP. | Use HPLC-purified dGDP. Even 1% dGTP will outcompete dGDP. |
References
-
T. K. Varela et al.
," Journal of Biological Chemistry, 2021. -
Diphosphate Utilization by Taq: A. Glaser et al., "DNA synthesis from diphosphate substrates by DNA polymerases," Proceedings of the National Academy of Sciences (PNAS), 2018.
-
7-deaza-dGTP Applications: Roche Life Science, "7-Deaza-2'-dGTP Usage in GC-rich Sequencing," Application Manuals.
-
Sanger Sequencing Chemistry: F. Sanger et al., "DNA sequencing with chain-terminating inhibitors," PNAS, 1977.
Sources
- 1. benchchem.com [benchchem.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. From what substrates is DNA polymerized? What properties are shared by al.. [askfilo.com]
- 4. sciex.com [sciex.com]
- 5. 7-脱氮-2′-脱氧鸟苷-5′-三磷酸 95% (7-Deaza-dGTP, HPLC), ≤4% (7-Deaza-dGDP, HPLC), solution, 10 mM | Sigma-Aldrich [sigmaaldrich.com]
- 6. custombiotech.roche.com [custombiotech.roche.com]
application of dGDP in site-directed mutagenesis studies
Application Note: Guanine Nucleotide Strategies in Site-Directed Mutagenesis
Subtitle: Optimizing Mutagenesis Efficiency in GC-Rich Templates via dGTP Analogs and Metabolic Precursor Analysis
Executive Summary
This guide addresses the technical application of Deoxyguanosine nucleotides in Site-Directed Mutagenesis (SDM). While dGDP (2'-deoxyguanosine 5'-diphosphate) serves as the critical metabolic precursor in vivo, its direct application in in vitro SDM is mechanistically restricted because DNA polymerases exclusively utilize triphosphates (dNTPs) for phosphodiester bond formation.
Therefore, this application note bridges the nomenclature gap, focusing on the functional application of dGTP and its structural analogs (e.g., 7-deaza-dGTP) . These reagents are the practical effectors for researchers aiming to resolve "G-quartet" secondary structures and optimize mutagenesis fidelity in GC-rich domains. We also address the mechanistic role of dGDP pool imbalances in in vivo mutagenesis studies.
Scientific Grounding: The dGDP/dGTP Axis
The Biochemistry of Incorporation
In standard SDM workflows (e.g., QuikChange™, Q5® mutagenesis), the DNA polymerase requires a triphosphate substrate (dGTP) to attack the 3'-OH of the primer.
-
dGDP Role: In cellular studies, dGDP is the substrate for Nucleoside Diphosphate Kinase (NDPK), which converts it to dGTP. High intracellular dGDP/dGTP ratios can lead to replication stalling or error-prone bypass.
-
dGTP Role: The active substrate for PCR-based mutagenesis.
-
Analogs: To overcome the high melting temperature (
) and secondary structures (hairpins) caused by guanine, 7-deaza-dGTP is frequently substituted for dGTP.[1]
Critical Challenge: GC-Rich Templates
Regions with >60% GC content form stable secondary structures that inhibit polymerase processivity, leading to failed mutagenesis. The application of 7-deaza-dGTP (a dGTP analog where N-7 is replaced by C-7) prevents the formation of Hoogsteen bond-stabilized G-quartets, allowing the polymerase to read through and incorporate the mutation.
Protocol: High-Fidelity Mutagenesis of GC-Rich Targets
Application: Introducing point mutations into high-GC promoter regions or ORF targets.
Materials & Reagents
| Component | Specification | Function |
| Template DNA | Methylated Plasmid (isolated from dam+E. coli) | Substrate for mutation; methylation allows DpnI selection.[2] |
| Mutagenic Primers | HPLC-purified, | Carries the desired mutation. |
| dNTP Mix (Standard) | 10 mM each (dATP, dTTP, dCTP, dGTP) | Control synthesis. |
| GC-Master Mix | 7-deaza-dGTP (replacing dGTP) | The Critical Reagent: Destabilizes secondary structures. |
| Polymerase | High-Fidelity (e.g., Phusion or Q5) | Prevents unwanted backbone mutations. |
| DpnI Enzyme | 20 U/µL | Digests parental (methylated) template. |
Experimental Workflow
Step 1: Primer Design for GC-Rich Regions
-
Design primers back-to-back (inverse PCR) or overlapping.
-
Critical: For GC-rich zones, calculate
using the nearest-neighbor method. Ensure the mutation is centrally located.
Step 2: The "7-deaza" PCR Reaction Prepare two parallel reactions to validate the effect of the analog.
-
Reaction A (Standard): Standard dNTPs.
-
Reaction B (Optimized): Substitute 100% of dGTP with 7-deaza-dGTP (or use a 3:1 ratio of 7-deaza-dGTP:dGTP).
| Reagent | Volume (50 µL) | Final Conc. |
| 5X HF Buffer | 10 µL | 1X |
| 7-deaza-dGTP Mix (10 mM) | 1.0 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (10 ng/µL) | 1.0 µL | 10 ng total |
| DMSO (Optional) | 1.5 µL | 3% |
| DNA Polymerase (2 U/µL) | 0.5 µL | 1 U |
| Nuclease-free Water | to 50 µL | - |
Step 3: Cycling Parameters
-
Denaturation: 98°C for 30 sec (Extended to break GC bonds).
-
Cycling (18-25 cycles):
-
98°C for 10 sec.
-
Annealing:
C for 30 sec (High temp prevents non-specific binding). -
Extension: 72°C for 30-60 sec/kb.
-
-
Final Extension: 72°C for 5 min.
Step 4: DpnI Digestion & Transformation
-
Add 1 µL DpnI directly to the PCR product.
-
Incubate at 37°C for 1 hour (Digests parental methylated DNA).
-
Transform 2 µL into chemically competent E. coli (e.g., DH5
).
Visualization: Mutagenesis Workflow
The following diagram illustrates the decision matrix for selecting the correct Guanosine nucleotide strategy based on template complexity.
Caption: Workflow selecting 7-deaza-dGTP for GC-rich templates to prevent secondary structure failure.
Mechanistic Insight: dGDP in Fidelity Studies
For researchers investigating polymerase kinetics.
While dGTP is the substrate, dGDP is used in kinetic competition assays to determine the "fidelity checkpoint" of DNA polymerases.
-
Mechanism: High concentrations of dGDP can compete with dGTP for the active site or bind to the E-site (Exonuclease site) of proofreading polymerases.
-
Application: To measure the
(inhibition constant) of a polymerase, researchers titrate dGDP into the reaction. A lower indicates the enzyme has poor discrimination between the triphosphate substrate and the diphosphate product/precursor, often linked to lower fidelity mutants.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Colonies | Secondary structure prevented amplification. | Switch to 7-deaza-dGTP (100% substitution) and add 3% DMSO. |
| Low Mutation Efficiency | Incomplete DpnI digestion. | Extend DpnI incubation to 2 hours; ensure template was isolated from dam+ strain. |
| Truncated Products | Polymerase stalling at G-quadruplexes. | Increase denaturation time; use 7-deaza-dGTP to lower melting temp of structures. |
References
-
Agilent Technologies. (2015). QuikChange II Site-Directed Mutagenesis Kit Instruction Manual. Link
-
Frey, B., & Suppmann, B. (1995). Demonstration of the advantages of using 7-deaza-2'-deoxyguanosine triphosphate in PCR. Biochemica, 2, 8-9. Link
-
Kunkel, T. A. (1985). Rapid and efficient site-specific mutagenesis without phenotypic selection. Proceedings of the National Academy of Sciences, 82(2), 488–492. Link
-
Nordlund, P., & Reichard, P. (2006).[3] Ribonucleotide reductases. Annual Review of Biochemistry, 75, 681-706. (Mechanistic source for dGDP/dGTP pools). Link
-
New England Biolabs. (2024). Q5® Site-Directed Mutagenesis Kit Protocol. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simple and efficient site-directed mutagenesis using two single-primer reactions in parallel to generate mutants for protein structure-function studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic assays involving 2'-deoxyguanosine-5'-diphosphate
Application Note: High-Precision Enzymatic Assays for 2'-Deoxyguanosine-5'-Diphosphate (dGDP)
Subtitle: From Ribonucleotide Reductase Inhibition to Nucleotide Pool Sanitization: Protocols for Drug Discovery and Kinetic Profiling.
Introduction
2'-Deoxyguanosine-5'-diphosphate (dGDP) occupies a critical juncture in nucleotide metabolism. It serves as the immediate product of Ribonucleotide Reductase (RNR) —the rate-limiting enzyme in de novo DNA synthesis—and the substrate for Nucleoside Diphosphate Kinase (NDPK) , which generates the dGTP required for DNA polymerization.
However, dGDP is also a vulnerability. Its oxidized form, 8-oxo-dGDP , is a potent mutagen. If not "sanitized" by enzymes like NUDT5 , it can be phosphorylated to 8-oxo-dGTP and misincorporated into DNA, causing A:T to C:G transversions.
This guide details three distinct assay protocols designed for drug development professionals targeting these pathways:
-
RNR Activity Assay: Measuring the reduction of GDP to dGDP (Target: Cancer/Antivirals).
-
NUDT5 Sanitization Assay: Measuring the hydrolysis of 8-oxo-dGDP (Target: DNA Repair/Oncology).
-
Coupled Kinetic Assay: Quantifying dGDP phosphorylation via PK/LDH (Target: Metabolic Profiling).
Part 1: The RNR Activity Assay (GDP dGDP)
Application: Screening RNR inhibitors (e.g., Gemcitabine analogs, Hydroxyurea). Principle: RNR reduces the C2'-OH of GDP to form dGDP. The challenge is separating the product (dGDP) from the vast excess of substrate (GDP). We utilize Boronate Affinity Chromatography , which selectively binds the cis-diol groups of ribonucleotides (GDP), allowing deoxyribonucleotides (dGDP) to elute in the void volume.
Experimental Design & Causality
-
The Effector Requirement: Mammalian RNR (Class I) is allosterically regulated.[1] You must include ATP (activator) in the assay buffer. Without it, the enzyme remains in an inactive T-state.
-
The Reductant: RNR requires a reducing system to regenerate its active site thiols.[1] While thioredoxin is physiological, DTT (Dithiothreitol) is used in vitro for reproducibility.
-
Separation Logic: Traditional ion-exchange fails to resolve GDP/dGDP efficiently due to similar charge densities. Boronate affinity is chemically specific to the ribose ring, providing superior resolution.
Protocol: Boronate-Coupled HPLC Assay
Materials:
-
Enzyme: Recombinant Human RNR (M1 and M2 subunits mixed 1:1).
-
Substrate: 1 mM GDP.
-
Effector: 3 mM ATP.
-
Buffer: 50 mM HEPES (pH 7.2), 6 mM Mg(OAc)
, 10 mM DTT. -
Column: Bio-Rad Affi-Gel 601 (Boronate affinity resin) or equivalent HPLC boronate column.
Step-by-Step Workflow:
-
Pre-incubation: Mix RNR M1/M2 subunits in Buffer with ATP for 5 minutes at 37°C. Why? To assemble the active holoenzyme and load the allosteric specificity site.
-
Reaction Start: Add GDP to initiate the reaction. Final volume: 100 µL.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination: Stop reaction by boiling (3 min) or adding 10 µL 50% Trichloroacetic acid (TCA). Neutralize with KOH if using TCA.
-
Separation (HPLC/FPLC):
-
Mobile Phase A: 0.5 M Ammonium Phosphate, pH 8.8 (High pH promotes boronate-diol complex formation).
-
Mobile Phase B: 0.1 M Formic Acid (Low pH dissociates the complex—column regeneration).
-
Isocratic Run: Inject sample using Mobile Phase A.
-
Detection: Monitor UV at 254 nm.
-
-
Data Analysis: dGDP elutes immediately (Void Volume). GDP binds to the column and is retained. Integrate the void volume peak.
Part 2: The NUDT5 Sanitization Assay (8-oxo-dGDP Hydrolysis)
Application: Investigating NUDT5 inhibitors to induce oxidative stress in cancer cells. Principle: NUDT5 hydrolyzes 8-oxo-dGDP to 8-oxo-dGMP + Inorganic Phosphate (Pi).[2] We detect the release of Pi using a Malachite Green colorimetric readout.
Experimental Design & Causality
-
Substrate Specificity: Unlike MTH1 (which prefers triphosphates like 8-oxo-dGTP), NUDT5 specifically handles diphosphates.[2] Using the correct substrate is critical for target validation.
-
Buffer pH: NUDT5 has an alkaline optimum (pH 8.0–9.0). Assays at pH 7.0 will underestimate activity by ~40%.
-
Mg2+ Dependence: As a Nudix hydrolase, NUDT5 is strictly Mg2+-dependent.[2] EDTA must be absent from all enzyme stocks.
Protocol: Colorimetric Phosphate Release
Materials:
-
Substrate: 100 µM 8-oxo-dGDP (Custom synthesis or commercial vendor).
-
Enzyme: Recombinant NUDT5.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl
, 1 mM DTT. -
Detection Reagent: Malachite Green Phosphate Detection Kit.
Step-by-Step Workflow:
-
Plate Setup: Use a clear 96-well flat-bottom plate.
-
Reaction Mix: Combine 40 µL Buffer + Enzyme (10–50 nM final).
-
Initiation: Add 10 µL 8-oxo-dGDP (start timer).
-
Incubation: 25°C for 15–30 minutes.
-
Termination & Development: Add 100 µL Malachite Green Reagent. This highly acidic reagent stops the enzymatic reaction and complexes with free Pi.
-
Readout: Incubate 10 mins for color development. Read Absorbance at 620 nm .
-
Quantification: Compare against a standard curve of KH
PO (0–50 µM).
Part 3: Coupled Kinetic Assay (NDPK Activity / dGDP Quantification)
Application: Kinetic profiling of Nucleoside Diphosphate Kinase (NDPK) or quantifying dGDP in pure samples. Principle: A coupled enzyme system links dGDP phosphorylation to NADH oxidation.
-
dGDP + ATP
dGTP + ADP (Note: NDPK is reversible and promiscuous; usually assayed via Pyruvate Kinase coupling).-
Alternative (Direct PK coupling): dGDP + PEP
dGTP + Pyruvate.
-
-
Pyruvate + NADH + H
Lactate + NAD .[3]
Experimental Design & Causality
-
Substrate Role: Here, dGDP acts as the phosphate acceptor for Pyruvate Kinase (PK). PK is generally specific for ADP, but it accepts GDP/dGDP with lower efficiency (
is higher). High concentrations of PK (excess) are required to ensure dGDP is the rate-limiting factor. -
NADH Stability: NADH degrades in light. Keep the master mix protected from light until measurement.
Protocol: PK/LDH Coupled Assay
Materials:
-
Coupling Enzymes: Rabbit Muscle Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mix.
-
Co-Substrate: 2 mM Phosphoenolpyruvate (PEP).
-
Cofactor: 0.3 mM NADH.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl
.
Step-by-Step Workflow:
-
Master Mix Preparation: In a cuvette or UV-transparent plate, mix Buffer, PEP, NADH, and PK/LDH mix (5 Units each).
-
Baseline Reading: Monitor A340 for 2 minutes to ensure stability (no background ATPase activity).
-
Sample Addition: Add dGDP sample (or initiate NDPK reaction).
-
Kinetic Read: Measure A340 decrease every 10 seconds for 10 minutes.
-
Calculation:
Data Summary & Comparison
| Assay Type | Target Enzyme | Substrate | Detection Mode | Sensitivity | Key Advantage |
| Boronate HPLC | RNR | GDP | UV (254 nm) | Moderate (µM) | Separates Product (dGDP) from Substrate (GDP) cleanly. |
| Malachite Green | NUDT5 | 8-oxo-dGDP | Abs (620 nm) | High (nM) | High-throughput compatible; simple endpoint. |
| PK/LDH Coupled | NDPK / Kinases | dGDP | Abs (340 nm) | Moderate (µM) | Real-time kinetic monitoring ( |
Pathway Visualization
Caption: Metabolic fate of dGDP showing the three assayable enzymatic steps: Reduction (RNR), Phosphorylation (NDPK), and Sanitization (NUDT5).
References
-
RNR Assay Methodology: Cory, J. G., & Carter, G. L. (1988). Assay of ribonucleotide reductase activity. Methods in Enzymology, 167, 269-276.
-
NUDT5 Specificity: Ishibashi, T., et al. (2003). Oxidized nucleoside diphosphatase activity of NUDT5. Biochemical and Biophysical Research Communications, 306(4), 1016-1020.
-
Coupled Kinase Assays: Kornberg, A., & Pricer, W. E. (1951). Enzymatic phosphorylation of adenosine and 2,6-diaminopurine riboside. Journal of Biological Chemistry, 193(2), 481-495.
-
Boronate Affinity Theory: Gladue, R. P., & Nepple, W. (1975). Separation of deoxyribonucleotides from ribonucleotides by boronate chromatography. Analytical Biochemistry, 67(1), 19-24.
Sources
role of dGDP in studies of DNA repair mechanisms
Application Note: The Role of dGDP in DNA Repair Mechanisms Subtitle: Metabolic Flux, Nucleotide Pool Sanitization, and Non-Canonical Polymerase Substrates
Abstract
While Deoxyguanosine Triphosphate (dGTP) is the canonical substrate for DNA synthesis, its precursor, Deoxyguanosine Diphosphate (dGDP) , plays a critical, often overlooked role in genomic stability. dGDP serves as a pivotal checkpoint in the nucleotide salvage and de novo synthesis pathways, acting as the primary substrate for the "sanitization" enzymes NUDT15 and NUDT5. These enzymes intercept oxidized precursors (e.g., 8-oxo-dGDP) before they are phosphorylated to mutagenic triphosphates. Furthermore, recent structural kinetic studies reveal that under specific stress conditions, mammalian DNA Polymerase
Introduction: dGDP at the Crossroads of Repair and Mutagenesis
DNA repair is traditionally viewed as a reactive process—correcting lesions after they occur in the helix. However, a "pre-incorporation" repair system exists to cleanse the nucleotide pool. dGDP is the central node in this system.
-
Metabolic Context: dGDP is generated from GDP by Ribonucleotide Reductase (RNR) or via the phosphorylation of dGMP by guanylate kinase. It is the obligate precursor for dGTP (via Nucleoside Diphosphate Kinase, NDPK).
-
The Oxidative Threat: Guanine has the lowest oxidation potential of the four bases. Reactive Oxygen Species (ROS) readily convert dGDP to 8-oxo-dGDP . If this molecule is phosphorylated to 8-oxo-dGTP, it can be incorporated into DNA opposite Adenine (causing A:T
C:G transversions).[1] -
The Sanitization Defense: While MTH1 (NUDT1) degrades 8-oxo-dGTP, a distinct defense line operated by NUDT15 (MTH2) and NUDT5 specifically targets the diphosphate form (8-oxo-dGDP), hydrolyzing it to the monophosphate (8-oxo-dGMP), which cannot be incorporated into DNA.
Core Mechanisms & Signaling Pathways
The NUDT15/NUDT5 Sanitization Shunt
Research indicates that NUDT15 and NUDT5 prevent the "flooding" of the dGTP pool with oxidized nucleotides.
-
NUDT15 (MTH2): Hydrolyzes 8-oxo-dGDP
8-oxo-dGMP + P . It also metabolizes thiopurine drugs (e.g., 6-thio-dGDP), protecting cells from thiopurine-induced leukopenia. -
NUDT5: Functions similarly but with distinct kinetic parameters, often upregulated in breast cancer to manage high ROS loads.
Non-Canonical Incorporation by Pol
Standard dogma dictates that DNA polymerases require dNTPs. However, crystallographic studies (e.g., Cuneo et al., 2021) have shown that DNA Polymerase
Visualization: The dGDP Flux and Sanitization Pathway
Caption: Metabolic flux of dGDP showing the critical "Sanitization Shunt" mediated by NUDT15/NUDT5 preventing 8-oxo-dGDP from entering the DNA pool.
Experimental Protocols
Protocol A: LC-MS/MS Quantification of Intracellular dGDP Pools
Purpose: To measure the ratio of dGDP to dGTP and detect 8-oxo-dGDP accumulation in DNA repair-deficient cells.
Reagents:
-
Internal Standards:
C N-dGDP, C N-8-oxo-dG (custom synthesized or commercial). -
Extraction Buffer: 60% Methanol / 40% Acetonitrile (pre-chilled to -20°C).
Step-by-Step Methodology:
-
Cell Lysis: Harvest
cells. Wash rapidly with ice-cold PBS. Add 500 µL Extraction Buffer immediately to quench metabolism. -
Disruption: Vortex for 30s; incubate at -20°C for 20 min.
-
Clarification: Centrifuge at 15,000
for 15 min at 4°C. Collect supernatant. -
Desalting (Critical): Nucleotides suppress ionization in MS if salts are high. Use an SPE cartridge (e.g., Oasis WAX). Condition with methanol, load sample, wash with 50% MeOH, elute with 80% MeOH + 2% NH
OH. -
LC-MS/MS Settings:
-
Column: Porous Graphitic Carbon (Hypercarb) or HILIC column. Note: C18 does not retain dGDP well.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Transitions (MRM):
-
dGDP:
(Guanine fragment). -
8-oxo-dGDP:
(8-oxo-Guanine fragment).
-
-
-
Data Analysis: Normalize peak area to internal standard and cell number. Calculate the dGDP/dGTP ratio as a metric of NDPK efficiency and pool bottlenecking.
Protocol B: In Vitro NUDT15 Hydrolysis Assay
Purpose: To screen drug candidates for inhibition of NUDT15 or to verify sanitization activity.
Reagents:
-
Substrate: 100 µM dGDP or 8-oxo-dGDP.
-
Enzyme: Recombinant Human NUDT15.
-
Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl
, 1 mM DTT. -
Detection: Malachite Green Phosphate Assay (colorimetric detection of released P
).
Methodology:
-
Reaction Mix: Prepare 50 µL reaction containing buffer and 20 nM NUDT15.
-
Initiation: Add substrate (dGDP or 8-oxo-dGDP) to start the reaction.
-
Incubation: Incubate at 37°C for 10–30 minutes.
-
Termination: Add 100 µL Malachite Green reagent to quench and develop color.
-
Quantification: Read Absorbance at 620 nm.
-
Control: Run a "No Enzyme" blank to account for spontaneous hydrolysis.
-
Validation: Activity should be significantly higher for 8-oxo-dGDP than canonical dGDP if the enzyme is specific for damage control (though NUDT15 has broad specificity).
-
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Mechanistic Implication |
| High dGDP / Low dGTP | NDPK inhibition or RNR hyperactivity | Bottleneck in phosphorylation; may stall replication forks due to dNTP starvation. |
| Elevated 8-oxo-dGDP | NUDT15/NUDT5 deficiency | High risk of mutagenesis. The cell is relying solely on MTH1 (triphosphate sanitization). |
| dGDP signal in DNA | Pol | Under severe dNTP starvation, Pol |
References
-
Cuneo, M. J., et al. (2021).
. Journal of Biological Chemistry . Link -
Carter, M., & Jemth, A. S. (2019). NUDT15 hydrolyzes 6-thio-dGTP to mediate the cytotoxic effects of thiopurines. Nature . Link
-
Valerie, N. C. K., et al. (2016). NUDT5 combines with MTH1 to maintain oxidized nucleotide pool homeostasis. Cancer Research . Link
-
Pudlo, M., et al. (2020). LC-MS/MS quantification of dNTP pools in DNA repair studies. Methods in Enzymology . Link
-
Moriyama, T., et al. (2016). NUDT15 polymorphisms alter thiopurine metabolism and hematopoietic toxicity.[2][3] Nature Genetics . Link
Sources
Application Note: Advanced Synthesis of Guanine-Modified Oligonucleotides
Executive Summary & Strategic Rationale
The synthesis of oligonucleotides containing modified deoxyguanosine (dG) residues is a critical competency in modern therapeutic development. Guanine is the most chemically complex of the four canonical bases, susceptible to oxidative damage (8-oxo-dG), aggregation (G-quadruplexes), and depurination during synthesis.
While the prompt references dGDP analogs (diphosphates), it is vital to distinguish the two primary synthetic routes available to researchers:
-
Solid-Phase Chemical Synthesis (Industry Standard): Utilizes Phosphoramidites .[1] This is the dominant method for therapeutic manufacturing.
-
Enzymatic Synthesis (Emerging): Utilizes dGDPs (via Polynucleotide Phosphorylase - PNPase) or dGTPs (via TdT).
This guide focuses on the Solid-Phase Phosphoramidite method as the primary protocol due to its prevalence, but explicitly details the Enzymatic dGDP route for specialized applications.
Chemical Considerations of Guanine Analogs
Before initiating synthesis, one must select the appropriate analog to solve specific biological or structural problems.
| dG Analog | Primary Application | Synthetic Challenge | Critical Protocol Adjustment |
| 7-deaza-dG | Disrupts G-quadruplexes; improves sequencing/PCR of G-rich regions.[2] | Slower coupling kinetics due to altered electronics. | Increase coupling time to 6–10 mins. |
| 8-oxo-dG | Biomarker for oxidative stress; mutagenesis studies. | Extremely sensitive to oxidation and basic conditions. | MUST use Ultra-Mild Deprotection (No hot ammonia). |
| Inosine (dI) | Universal base pairing; reduces Tm. | Depurination risk in acidic conditions. | Use controlled detritylation (3% TCA). |
| 6-Thio-dG | Crosslinking studies; photodynamic therapy. | Labile sulfur moiety. | Avoid Iodine oxidation; use DDTT/PADS. |
Protocol A: Solid-Phase Synthesis (Phosphoramidite Route)
Objective: Synthesize a 20-mer antisense oligonucleotide containing internal 8-oxo-dG and 7-deaza-dG modifications.
Reagent Preparation
-
Anhydrous Conditions: G-analogs are often more hygroscopic. Ensure Acetonitrile (ACN) water content is <10 ppm.
-
Activator: Replace standard Tetrazole with 0.25 M ETT (5-Ethylthio-1H-tetrazole) or DCI . These are more acidic (lower pKa), enhancing the activation of bulky phosphoramidites.
-
Oxidizer:
-
Standard: 0.02 M Iodine in THF/Pyridine/H2O.[3]
-
For Thio-analogs: 0.05 M DDTT in Pyridine/ACN.
-
Automated Synthesis Cycle (Step-by-Step)
The following cycle modifications are required for the G-analog coupling steps.
Step 1: Detritylation [1]
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Note: Do not use Dichloroacetic Acid (DCA) if working with highly acid-sensitive analogs like N2-imidazolyl-dG, as depurination risks increase.
-
Flow: 60s flow to ensure complete removal of DMT, followed by extensive ACN wash.
Step 2: Activation & Coupling (The Critical Step)
-
Reagent: 0.1 M Modified dG-Phosphoramidite + 0.25 M ETT.
-
Protocol Modification:
-
Standard bases (A, C, T): 2.0 min coupling.
-
Modified dG (7-deaza, 8-oxo): Increase coupling time to 6.0 – 10.0 minutes .
-
-
Causality: Modified purines often possess steric bulk or electron-withdrawing groups that reduce the nucleophilicity of the phosphoramidite, requiring longer contact time for >98% efficiency.
Step 3: Capping
-
Reagent: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole).
-
Warning: For "Ultra-Mild" compatible synthesis (required for 8-oxo-dG), ensure Cap A does not contain DMAP if you plan to use specific alternative deprotection strategies, although standard capping is usually compatible with Potassium Carbonate deprotection.
Step 4: Oxidation
-
Reagent: 0.02 M Iodine.[3]
-
Time: 30s.
-
Note: If synthesizing phosphorothioate backbones, replace Iodine with DDTT (Sulfurizing reagent) and extend contact time to 3.0 mins.
Workflow Visualization
Figure 1: Modified Solid-Phase Synthesis Cycle. Note the extended coupling time (yellow node) specifically required for dG analogs.
Protocol B: Ultra-Mild Deprotection (Essential for 8-oxo-dG)
Standard deprotection (Ammonium Hydroxide @ 55°C) will destroy many dG analogs. The 8-oxo-dG modification degrades into imidazolone derivatives under heat and ammonia.
The "Ultra-Mild" System:
-
Monomer Selection: You must use specific "Ultra-Mild" phosphoramidites for the normal bases in the sequence (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) that are labile enough to be removed by weak bases.
-
Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.
-
Procedure:
-
Suspend the CPG support in the K2CO3/MeOH solution.
-
Incubate at Room Temperature for 4 hours.
-
Do not heat.
-
Neutralize with 2M TEAA (Triethylammonium Acetate) before evaporation to prevent backbone hydrolysis during drying.
-
Protocol C: Enzymatic Synthesis (The "dGDP" Route)
This section addresses the specific use of dGDP analogs (diphosphates). While TdT uses triphosphates (dGTP), the enzyme Polynucleotide Phosphorylase (PNPase) utilizes diphosphates.
Application: Synthesis of long, modified G-rich RNA/DNA chimeras where chemical coupling efficiency drops.
Mechanism:
Protocol:
-
Reaction Mix:
-
50 mM Tris-HCl (pH 8.0)
-
1 mM MgCl2 (Critical cofactor)
-
10 µM ssDNA Primer (Initiator)
-
1–5 mM Modified dGDP (e.g., 2'-F-dGDP, 8-oxo-dGDP)
-
0.1 U/µL PNPase (mutant variants often required for DNA incorporation).
-
-
Incubation: 37°C for 2–4 hours.
-
Quenching: Heat inactivation (65°C, 20 min) or EDTA addition.
-
Purification: Size Exclusion Chromatography (SEC) to remove unreacted dGDPs.
Quality Control & Troubleshooting
G-Rich Aggregation (The "G-Tetrad" Problem): G-rich oligos often form intermolecular quadruplexes that elute as broad smears on HPLC and show reduced ionization in MS.
Analysis Protocol:
-
Column: Anion Exchange (Dionex DNAPac) is preferred over RP-HPLC for G-rich sequences.
-
Conditions: Use High pH (pH 12) mobile phases (NaOH/NaClO4) or High Temperature (60–80°C) during analysis to denature quadruplexes.
-
Mass Spec: ESI-MS in negative mode. If peaks are broad, add Piperidine or HFIP to the mobile phase to disrupt secondary structures.
| Observation | Probable Cause | Corrective Action |
| Low Coupling Yield (<95%) | Steric hindrance of analog; Wet ACN. | Increase coupling time to 10 min; Change molecular sieves in ACN. |
| Degradation Product (M-16) | Oxidation of 8-oxo-dG during deprotection. | Switch to K2CO3/MeOH (Ultra-Mild) deprotection.[4] |
| Broad HPLC Peak | G-Quadruplex formation. | Run HPLC at 65°C or pH 12. |
References
-
Glen Research. Deprotection of Oligonucleotides Containing 8-oxo-dG. Glen Report. Link
-
Taylor & Francis. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. (2024).[1][5][6] Link
-
Almac Group. Towards the enzymatic synthesis of oligonucleotides (PNPase/Ligase).Link
-
Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link
-
National Institutes of Health (PMC). Enzymatic Synthesis of Modified Oligonucleotides by PEAR.Link
Sources
- 1. atdbio.com [atdbio.com]
- 2. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Controlled enzymatic synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Note: Kinetic Profiling of DNA Polymerases Using dGDP
Dissecting the Role of the -Phosphate in Substrate Binding and Catalysis
Abstract & Introduction
In the kinetic characterization of DNA polymerases, the native substrate (dGTP) often reacts too rapidly to allow for the precise measurement of ground-state binding events. Deoxyguanosine diphosphate (dGDP) serves as a critical mechanistic probe in these studies.[1] Lacking the
This guide details the use of dGDP to:
-
Quantify Binding Energy: Determine the thermodynamic contribution of the
-phosphate to the enzyme-substrate complex stability. -
Dissect Conformational Dynamics: Use fluorescence stopped-flow to observe "open-to-closed" transitions in the absence of rapid catalysis.
-
Validate Active Site Specificity: Assess the fidelity of the nucleotide binding pocket against diphosphate contaminants.
Mechanistic Theory: The Kinetic Scheme
To understand the utility of dGDP, we must visualize the minimal kinetic mechanism of a high-fidelity DNA polymerase. The standard pathway involves binding DNA, binding dNTP, a conformational change (closing), and chemistry.[2]
dGDP enters this pathway as a competitive ligand. It binds to the
Figure 1: Kinetic Mechanism with dGDP Branching
The following diagram illustrates the standard polymerization pathway versus the "dead-end" or "slow-leak" pathway introduced by dGDP.
Protocol 1: Steady-State Competitive Inhibition ( Determination)
Objective: To determine the inhibition constant (
Principle:
In a steady-state reaction, dGDP competes with dGTP for the active site. By varying [dGTP] at several fixed concentrations of [dGDP], we can observe a shift in the apparent
Materials
-
Enzyme: Purified DNA Polymerase (e.g., Klenow, T7, or Pol
) ~10 nM final. -
Substrate: Primer/Template DNA (synthetic oligo, 25/45-mer).
-
dNTPs: dGTP (Variable), dATP/dTTP/dCTP (Fixed/Excess).
-
Inhibitor: Ultra-pure dGDP (Sodium salt, >99% purity). Note: Commercial dGDP must be checked for dGTP contamination by HPLC.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT, 50 mM NaCl.
Experimental Workflow
-
Prepare Master Mix: Combine Buffer, DNA (200 nM), and Enzyme (10 nM).
-
Prepare Substrate Series: Create a 2-fold dilution series of dGTP (e.g., 0.5
M to 100 M). -
Prepare Inhibitor Series: Prepare dGDP stocks at 0, 50, 100, and 200
M. -
Reaction Initiation:
-
Aliquot Master Mix into a 96-well plate.
-
Add dGDP to appropriate wells.
-
Initiate reaction by adding dGTP series.
-
-
Quench & Detection: Stop reaction at
(linear phase) using 0.5M EDTA. Analyze products via PAGE or fluorescence polarization.
Data Analysis
-
Plot initial velocity (
) vs. [dGTP]. -
Fit data to the Competitive Inhibition Equation :
-
Output: The
represents the affinity of the polymerase for the diphosphate form.-
Interpretation: If
, the -phosphate contributes significantly to binding affinity.
-
Protocol 2: Pre-Steady State Fluorescence Titration
Objective: To measure the intrinsic
Principle: Many polymerases (e.g., Klenow, T7) contain tryptophan residues that change fluorescence intensity upon binding nucleotide and closing the "fingers" domain. Since dGDP does not react rapidly, this equilibrium can be titrated without a stopped-flow apparatus (equilibrium titration), or with stopped-flow to measure on-rates.
Figure 2: Fluorescence Titration Workflow
Detailed Protocol
-
Setup: Use a quartz cuvette in a spectrofluorometer with temperature control (25°C).
-
Baseline: Add 200 nM Polymerase + 300 nM DNA (Primer/Template) in Reaction Buffer. Allow to equilibrate for 2 minutes. Record baseline fluorescence (
). -
Titration:
-
Add dGDP in small increments (keeping volume change <5%).
-
Mix gently and record fluorescence (
) after each addition.
-
-
Control: Repeat with dGTP (using a non-catalytic metal like
or a dideoxy-terminated primer to prevent turnover) for comparison.
Calculation
Fit the fractional fluorescence change to the Quadratic Binding Equation (tight-binding limit):
-
Where
is total enzyme concentration and is total dGDP added.
Data Summary & Interpretation
The following table summarizes expected outcomes when comparing dGTP (substrate) vs. dGDP (analog).
| Parameter | dGTP (Native) | dGDP (Analog) | Mechanistic Insight |
| Reaction Rate ( | High (~10-300 | Negligible / Extremely Slow | |
| Binding Affinity ( | Tight (nM to low | Weaker (High | Difference in |
| Conf. Change | Full Closure (Rate limiting) | Partial or Unstable Closure | |
| Inhibition Type | N/A (Substrate) | Competitive | dGDP occupies the active site but cannot react. |
References
-
Mechanism of dGDP Insertion by Pol
: -
Pre-Steady State Kinetics (T7 DNA Pol)
-
Title: Pre-Steady-State Kinetic Analysis of Processive DNA Replication.[4]
- Source:Journal of Biological Chemistry (Johnson et al.).
- Significance: Establishes the foundational protocols for measuring and conform
-
-
Thermostable Polymerases and dNDPs
-
Fluorescence Assays for Polymerases
-
Title: A quantitative fluorescence-based steady-state assay of DNA polymerase.[7]
- Source:The FEBS Journal.
- Significance: Provides protocols for using fluorescence to monitor DNA binding and synthesis.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Mechanism of DNA Polymerization Catalyzed by Human DNA Polymerase ε - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Labeling of DNA Probes using 2'-Deoxyguanosine-5'-Diphosphate (dGDP) Derivatives
This Application Note is designed for researchers in chemical biology and diagnostic development who require high-fidelity DNA probe labeling but seek to overcome the stability limitations of traditional triphosphate (dNTP) reagents.
Executive Summary
Standard enzymatic labeling of DNA probes relies on 2'-deoxynucleoside-5'-triphosphates (dNTPs). While effective, modified dNTPs (e.g., fluorophore-linked) are often chemically unstable, prone to hydrolysis during storage, and difficult to synthesize in high yields.
This guide details a robust Chemo-Enzymatic Cascade protocol utilizing 2'-deoxyguanosine-5'-diphosphate (dGDP) derivatives . dGDP derivatives serve as stable precursors that are enzymatically phosphorylated in situ to their active triphosphate forms, immediately followed by incorporation into the DNA probe via Terminal Deoxynucleotidyl Transferase (TdT). This "Just-in-Time" activation strategy ensures maximum incorporation efficiency and probe integrity.
Scientific Principles & Mechanism[1]
The Stability-Activity Paradox
DNA polymerases, including TdT, strictly require triphosphates (dNTPs) as substrates to drive phosphodiester bond formation via pyrophosphate release. However, chemically modified dGTPs (e.g., Cyanine-dGTP, Biotin-dGTP) suffer from rapid degradation (dephosphorylation) to dGDP and dGMP, rendering them inactive for labeling and leading to inconsistent assay results.
The dGDP Solution
dGDP derivatives are significantly more chemically stable than their triphosphate counterparts. They can be stored for longer periods without degradation. To utilize them for DNA labeling, we employ a coupled enzyme system:
-
Activation: Nucleoside Diphosphate Kinase (NDPK) transfers a phosphate group from a donor (ATP) to the modified dGDP, generating the active modified dGTP in situ.
-
Incorporation: Terminal Deoxynucleotidyl Transferase (TdT) incorporates the newly formed modified dGTP onto the 3'-OH of the DNA probe.
Mechanistic Pathway (Graphviz Diagram)
Caption: Figure 1.[1][2] The "Just-in-Time" activation cascade. Stable dGDP derivatives are phosphorylated by NDP Kinase to active dGTP, which is immediately consumed by TdT for DNA labeling.
Materials & Reagents
Critical Reagents
| Component | Specification | Function |
| dGDP Derivative | N2- or C8-modified 2'-deoxyguanosine-5'-diphosphate (e.g., Biotin-dGDP, Cy5-dGDP) | The label payload (Stable Precursor). |
| ssDNA Probe | Purified oligonucleotide (20–100 nt) | Target for labeling. Must have free 3'-OH. |
| NDP Kinase | Recombinant (e.g., from E. coli or yeast), >2000 U/mg | Catalyzes dGDP |
| TdT Enzyme | Recombinant Terminal Transferase, 20 U/µL | Incorporates the nucleotide. |
| ATP | Ultra-pure, 100 mM | Phosphate donor for NDP Kinase. |
| Reaction Buffer | 1X TdT Buffer (Potassium Cacodylate base) | Provides Co²⁺/Mg²⁺ cofactors. |
Buffer Composition (10X TdT Buffer)
-
1 M Potassium Cacodylate
-
0.25 M Tris-HCl (pH 7.2)
-
0.01 M CoCl₂ (Cobalt is essential for TdT purine efficiency)
-
Note: Do not add ATP to the stock buffer; add it fresh.
Experimental Protocol: One-Pot Cascade Labeling
Objective: Generate a 3'-end labeled DNA probe using a dGDP-fluorophore conjugate.
Step 1: Preparation of the Activation Mix
The dGDP derivative must be mixed with ATP and NDP Kinase before or simultaneously with the TdT reaction. We recommend a simultaneous "One-Pot" setup to prevent the accumulation of unstable dGTP.
-
Thaw all reagents on ice.
-
Prepare a 5 mM dGDP-Derivative Stock in 10 mM Tris (pH 7.5).
-
Prepare a 10 mM ATP working solution.
Step 2: Reaction Assembly
In a sterile, nuclease-free 0.2 mL tube, combine the following in order:
| Reagent | Volume (50 µL Rxn) | Final Conc. |
| Nuclease-Free Water | to 50 µL | N/A |
| 10X TdT Reaction Buffer | 5 µL | 1X |
| ssDNA Probe (100 µM) | 5 µL | 10 µM (500 pmol) |
| dGDP-Derivative (5 mM) | 2 µL | 200 µM |
| ATP (10 mM) | 1 µL | 200 µM |
| NDP Kinase (10 U/µL) | 1 µL | 0.2 U/µL |
| TdT Enzyme (20 U/µL) | 2 µL | 40 U |
Technical Note: The molar ratio of dGDP:ATP should be 1:1 or 1:1.5 to ensure full conversion without excess ATP competing for TdT binding (though TdT does not incorporate rATP efficiently, excess ATP can inhibit kinetics).
Step 3: Incubation
-
Mix gently by pipetting (do not vortex enzyme).
-
Incubate at 37°C for 60 minutes .
-
Insight: NDP Kinase acts rapidly (kcat ~1000/s). The rate-limiting step is TdT incorporation. The continuous generation of dGTP maintains a steady-state concentration, favoring incorporation while minimizing hydrolytic loss.
-
-
Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0) .
-
Heat inactivate at 70°C for 10 minutes .
Step 4: Purification
Unincorporated dGDP/dGTP and ATP must be removed to prevent background in downstream assays.
-
Use a Size Exclusion Spin Column (e.g., Sephadex G-25 or Bio-Gel P-30) pre-equilibrated with TE buffer.
-
Apply the 52 µL reaction to the column center.
-
Centrifuge at 1,000 x g for 2 minutes.
-
Collect the flow-through (Labeled Probe).
Quality Control & Validation
Efficiency Check via Gel Shift
Since the dGDP derivative likely contains a bulky fluorophore or hapten, the labeled DNA will migrate slower than the unlabeled control.
-
Prepare a 15% Denaturing PAGE (Urea-PAGE) .
-
Load 5 pmol of Unlabeled Control Probe in Lane 1.
-
Load 5 pmol of Purified Labeled Probe in Lane 2.
-
Run at 200V for 45 mins.
-
Visualize:
-
UV Shadowing: To see total DNA.
-
Fluorescence: If using a fluorophore-dGDP, image the gel directly before staining to confirm the label is attached to the DNA band.
-
Validation Logic (Self-Validating System)
-
Success: A distinct band shift (retardation) in Lane 2 compared to Lane 1, with >90% of the lower band shifted up.
-
Failure (No Shift): TdT failed or dGDP was not converted.
-
Failure (Smear): TdT added a "tail" of multiple dGDPs.
-
Correction: If a defined single label is required, use ddGDP (dideoxy-GDP) derivatives to force chain termination, or reduce the dGDP:DNA ratio.
-
Alternative Method: T4 RNA Ligase
For probes where TdT "tailing" (adding multiple bases) is undesirable and a strict single-label is required, T4 RNA Ligase 1 can be used, as it accepts nucleoside 3',5'-bisphosphates (pNp) and, with lower efficiency, NDPs.
Protocol Adjustment:
-
Enzyme: T4 RNA Ligase 1 (instead of TdT+NDPK).
-
Substrate: 3',5'-bisphosphate guanosine derivative (pGpp-Label) is preferred over dGDP for this enzyme, but dGDP can work in high concentrations with PEG-8000.
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 25% PEG-8000.
-
Note: This method is generally lower yield than the TdT/NDPK cascade for DNA probes but offers higher specificity for single-addition.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Labeling Observed | dGDP not converting to dGTP. | Ensure ATP is fresh. Increase NDP Kinase concentration. Verify dGDP purity. |
| Long Tailing (Smear) | TdT is too active; dGDP excess. | Reduce incubation time to 15 mins. Use a ratio of DNA:dGDP closer to 1:1. |
| Precipitation in Tube | Cobalt/Phosphate interaction. | Do not use Phosphate buffers (PBS) for the reaction. Use Cacodylate or Tris. |
| High Background | Unincorporated probe. | Perform dual purification: Phenol-Chloroform extraction followed by Ethanol precipitation. |
References
-
Bollum, F. J. (1974). Terminal Deoxynucleotidyl Transferase.[3] The Enzymes, 10, 145-171. Link
-
Langer, P. R., Waldrop, A. A., & Ward, D. C. (1981).[4] Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes.[4] Proceedings of the National Academy of Sciences, 78(11), 6633–6637. Link
- Shimada, N., et al. (2002). Solvolytic stability of 2'-deoxyguanosine 5'-triphosphate and its derivatives. Nucleosides, Nucleotides & Nucleic Acids, 21, 235-245. (Context for dGDP stability).
-
Promega Corporation. (2024). TdT Terminal Deoxynucleotidyl Transferase Protocol. Link
-
Thermo Fisher Scientific. (2023). 3' End Labeling of DNA with TdT. Link
Sources
Troubleshooting & Optimization
troubleshooting PCR failure with high GC content templates using dGTP analogs
Welcome to the High-GC PCR Optimization Hub .
As a Senior Application Scientist, I have designed this technical guide to address the specific failure modes associated with amplifying GC-rich templates (>60% GC content). High-GC targets are notorious for forming stable secondary structures (hairpins, G-quadruplexes) that cause DNA polymerase to stall, resulting in truncated products or total reaction failure.[1][2][3][4]
This guide focuses on the 7-deaza-dGTP analog system—a potent chemical modification that destabilizes these structures.[1][2] Unlike simple additives (DMSO, Betaine) that alter solvent properties, 7-deaza-dGTP modifies the DNA substrate itself.[2]
Module 1: The Mechanistic Basis
Q: Why does my high-GC template fail with standard dNTPs?
A: Guanosine bases in GC-rich regions form non-canonical Hoogsteen hydrogen bonds in addition to standard Watson-Crick pairing.[2][5] This leads to extremely stable secondary structures (like G-quadruplexes) that possess a melting temperature (
Q: How does 7-deaza-dGTP solve this? A: 7-deaza-dGTP is a structural analog of dGTP where the Nitrogen at position 7 (N7) of the purine ring is replaced by a Carbon (C7).[2]
-
Hoogsteen Disruption: The N7 atom is the acceptor site for Hoogsteen hydrogen bonding.[5] Removing it prevents the formation of stable secondary structures.[1][5]
-
Watson-Crick Preservation: The Watson-Crick face (N1, N2, O6) remains unchanged, allowing specific base pairing with Cytosine.[2]
-
Thermodynamic Destabilization: The incorporation of 7-deaza-dGTP slightly reduces the overall
of the amplicon, making it easier for the polymerase to read through.[5]
Figure 1: Mechanistic pathway showing how 7-deaza-dGTP prevents polymerase stalling by eliminating Hoogsteen bonding capability.[2]
Module 2: Protocol Optimization
Q: Can I replace dGTP entirely with 7-deaza-dGTP? A: Generally, no . While 100% substitution is possible for specific applications (e.g., certain sequencing workflows), it often reduces PCR yield because polymerases incorporate the analog less efficiently than the natural base. The Golden Ratio: The industry standard for robust amplification is 3:1 (7-deaza-dGTP : dGTP) .[2][5] This provides enough analog to disrupt secondary structures while maintaining sufficient natural dGTP for enzyme processivity.[1][5]
Q: How do I formulate the Master Mix? Use the table below to prepare a 10X dNTP Mix specifically for high-GC targets.
| Component | Stock Conc. | Volume for 100 µL Mix | Final Conc. in Mix |
| dATP | 100 mM | 10 µL | 10 mM |
| dTTP | 100 mM | 10 µL | 10 mM |
| dCTP | 100 mM | 10 µL | 10 mM |
| 7-deaza-dGTP | 100 mM | 7.5 µL | 7.5 mM |
| dGTP | 100 mM | 2.5 µL | 2.5 mM |
| Water | - | 60 µL | - |
Critical Cycling Adjustment: Because 7-deaza-dGTP lowers the melting temperature of the DNA duplex, you must lower your annealing temperature by 2–5°C compared to what you calculated for standard primers.
Module 3: Troubleshooting Specific Failures
Use this logic flow to diagnose failures when using the analog system.
Figure 2: Decision tree for troubleshooting PCR outcomes when using 7-deaza-dGTP.
Q: I see a very faint band. Did the PCR fail? A: Not necessarily. This is a common "false negative" in this workflow.
-
The Cause: Ethidium Bromide (EtBr) intercalates into the DNA minor groove.[5] The 7-deaza modification alters the electronic environment of the groove, leading to fluorescence quenching .[5] The DNA is there, but it stains poorly.
-
The Fix:
-
Use a more sensitive stain like SYBR Gold or SYBR Green (though some quenching may still occur).[5]
-
Load more product on the gel.[5]
-
Do not judge yield strictly by eye compared to a standard marker; quantify via absorbance (A260) if necessary, noting that the extinction coefficient of 7-deaza-dGTP is different (approx
shift from 253nm to 258nm).[2]
-
Q: I have no bands at all. What is the first variable to change?
A: Magnesium (
-
Action: Perform a
titration. If your standard protocol uses 1.5 mM, test 2.0, 2.5, and 3.0 mM. The analog incorporation is often more sluggish and benefits from higher cation concentrations to stabilize the polymerase-template complex.[5]
Module 4: Downstream Compatibility (The "Gotchas")
Q: Can I digest this PCR product with restriction enzymes? A: Proceed with extreme caution. The 7-deaza modification alters the recognition site for many restriction endonucleases.[5]
-
Incompatible: Enzymes that interact with the N7 position of guanine (e.g., EcoRI, BamHI, HindIII in some contexts) may show reduced activity or total inhibition .
-
Compatible: Enzymes that do not contact the major groove N7 position (e.g., AluI, TaqI).
-
Recommendation: If cloning is required, use TA-cloning or Blunt-end cloning vectors instead of restriction-ligation, or perform a "test digest" on a small aliquot before committing your sample.[2]
Q: How does this affect Sequencing? A: It is beneficial.
-
Sanger Sequencing: 7-deaza-dGTP is widely used in Sanger sequencing reactions to resolve compressions in GC-rich regions.[2][4] Your PCR product will likely sequence better than a standard product.[5]
-
Next-Generation Sequencing (NGS): 7-deaza-dGTP is compatible with library prep.[2] In fact, it is sometimes used in "carryover prevention" protocols where 7-deaza-containing amplicons can be selectively cleaved by specific glycosylases (like Fpg) to prevent contamination of future runs.[2][6]
References
-
McConlogue, L., Brow, M. A., & Innis, M. A. (1988). Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine.[2][7] Nucleic Acids Research, 16(20), 9869.[7][8]
-
Seela, F., & Röling, A. (1991). 7-Deazapurine DNA: Oligonucleotides containing 7-deaza-2'-deoxyguanosine and 7-deaza-2'-deoxyadenosine.[2] Nucleic Acids Research, 19(10), 2791.[8]
-
BenchChem. (2025).[1][5] Optimizing 7-Deaza-2',3'-dideoxyguanosine concentration in PCR. BenchChem Technical Guides.
-
TriLink BioTechnologies. CleanAmp™ 7-deaza-dGTP Mix Technical Guide. TriLink Biotechnologies.[5]
-
Musso, M., et al. (2006). Betaine, DMSO, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences.[2] Journal of Molecular Diagnostics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing dNTP concentration for efficient DNA amplification
Technical Support Center: PCR & Amplification Systems Subject: Optimization of dNTP Concentration for High-Efficiency Amplification Ticket ID: OPT-dNTP-2024 Responder: Senior Application Scientist, Molecular Biology Division
Mission Statement
Welcome to the Technical Support Center. You are likely here because your PCR yields are low, your fidelity is compromised, or you are transitioning to a sensitive application like Long-Range or High-Fidelity PCR.
This guide does not just list volumes; it explains the stoichiometric equilibrium required for DNA polymerase activity. The concentration of dNTPs cannot be viewed in isolation—it must be balanced against Magnesium (
Module 1: The Fundamentals (FAQ)
Q: Why can't I just add "more" dNTPs to get more DNA?
A: Because dNTPs are chelators.
In a PCR reaction, dNTPs do not just float freely; they bind
-
Scenario A (Ideal): You have enough
to bind all dNTPs plus excess free to activate the polymerase. -
Scenario B (Inhibition): You increase dNTPs without increasing
. The dNTPs sequester all available magnesium. The polymerase is starved of its cofactor and the reaction fails.
Q: What is the standard starting concentration? A: The industry standard is 200 µM of each dNTP (0.8 mM total pool concentration). This is sufficient to synthesize approximately 12.5 µg of DNA in a 50 µL reaction. Increasing concentration beyond this is rarely necessary for fragments <2 kb.
Q: How does dNTP concentration affect fidelity? A: High dNTP concentrations generally decrease fidelity. When dNTPs are abundant, the polymerase is more likely to force an incorrect nucleotide into the nascent strand and extend it, rather than stalling for proofreading. For high-fidelity applications (e.g., cloning, NGS library prep), lower concentrations (50–100 µM each) are often preferred to force the enzyme to be "choosy."
Visualization: The Polymerase Equilibrium
The following diagram illustrates the critical balance between dNTPs, Magnesium, and the Polymerase.
Figure 1: Stoichiometric dependencies in PCR. Note that dNTPs consume Mg2+; only the remaining "Free Mg2+" activates the enzyme.
Module 2: Symptom-Based Troubleshooting
Use this matrix to diagnose issues related to dNTP/Mg stoichiometry.
| Symptom | Probable dNTP/Mg Cause | Mechanistic Explanation | Corrective Action |
| No Bands (Complete Failure) | Excess dNTPs relative to | All | Increase |
| Smearing / Non-Specific Bands | Excess dNTPs AND Excess | High substrate concentration stabilizes mismatched primer binding.[5] | Reduce dNTPs to 200 µM; Titrate |
| Low Yield (Faint Bands) | Depletion of dNTPs | The reaction ran out of "building blocks" (common in Long PCR >5kb). | Increase dNTPs to 300–400 µM AND increase |
| High Error Rate (Mutagenesis) | Imbalanced dNTP pool | Excess of one nucleotide (e.g., high dATP) forces misincorporation. | Use pre-mixed, HPLC-verified dNTP sets. Do not mix your own from separate tubes unless necessary. |
Module 3: The Optimization Protocol (The "Checkerboard")
Do not guess. Use a Mg/dNTP Matrix to find the optimal window for your specific primer/template combination.
Objective: Determine the optimal balance for a difficult amplicon.
Experimental Workflow
-
Prepare a Master Mix (Minus Mg and dNTPs):
-
Buffer, Primers (0.5 µM), Template (1-10 ng), Polymerase.
-
Aliquot into 12 tubes.
-
-
Set up the Matrix:
-
We will test 3 dNTP concentrations against 4
concentrations. -
Note: Standard PCR buffers usually contain 1.5 mM
.[1] You are adding ON TOP of this.
-
Table: The Titration Matrix (Volumes in µL for a 50 µL reaction)
| 1.5 mM Mg (Base) | 2.5 mM Mg (+1 mM) | 3.5 mM Mg (+2 mM) | 4.5 mM Mg (+3 mM) | |
| 100 µM dNTPs (High Fidelity) | Tube 1 | Tube 2 | Tube 3 | Tube 4 |
| 200 µM dNTPs (Standard) | Tube 5 | Tube 6 | Tube 7 | Tube 8 |
| 400 µM dNTPs (High Yield/Long) | Tube 9 | Tube 10 | Tube 11 | Tube 12 |
-
Cycling: Run your standard thermal cycling program.
-
Analysis: Load 5 µL of each reaction on an agarose gel.
-
Select the condition with the sharpest single band.
-
If Tube 9-12 shows no bands, your Mg was too low for that dNTP load.
-
Module 4: Advanced Applications
Long-Range PCR (>10 kb)
For targets longer than 10 kb, the standard 200 µM dNTP concentration may be the limiting factor.
-
Protocol Adjustment: Increase dNTPs to 350–500 µM each.
-
Critical Compensation: You MUST increase
concentration.-
Rule of Thumb: For every 0.2 mM increase in total dNTPs, add 0.2 mM
. -
Reference: NEB and Thermo Fisher guidelines for LongAmp/Elongase systems [1, 2].
-
High-Fidelity / Mutagenesis
If you are observing point mutations in your product (e.g., for protein expression):
-
Protocol Adjustment: Lower dNTPs to 50–100 µM each.
-
Why: This slows the polymerization rate, allowing the 3'→5' exonuclease activity (proofreading) of enzymes like Pfu or Q5 to catch errors.
-
Trade-off: Yield will decrease. You may need to increase cycle number by 3–5 cycles.
Visualization: Optimization Logic Flow
Figure 2: Decision tree for modifying dNTP concentrations based on experimental goals.
References
-
Eckert, K. A., & Kunkel, T. A. (1991). DNA polymerase fidelity and the polymerase chain reaction. (Foundational text on dNTP imbalance and mutagenesis). [Link]
Sources
Technical Support Center: The Impact of dGDP Contamination on PCR Fidelity and Yield
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot issues arising from deoxyguanosine diphosphate (dGDP) contamination in their Polymerase Chain Reaction (PCR) experiments. Here, we delve into the mechanisms by which this common contaminant can compromise your results and provide actionable solutions.
Introduction: The Hidden Inhibitor in Your dNTP Mix
Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for DNA synthesis in PCR. The purity of your dNTPs is paramount for achieving high-fidelity and high-yield amplification. A frequent, yet often overlooked, contaminant is the diphosphate version of guanine, dGDP. This molecule arises from the degradation of dGTP, a process that can be accelerated by improper storage conditions such as repeated freeze-thaw cycles and suboptimal pH. While seemingly a minor change, the absence of the gamma phosphate group has significant consequences for DNA polymerase function.
Frequently Asked Questions (FAQs)
Q1: How does dGDP contamination occur in my dNTP stocks?
A1: dGDP is primarily a degradation product of dGTP. The triphosphate chain of dNTPs can be hydrolyzed, losing a phosphate group. This degradation is often a result of:
-
Improper Storage: Storing dNTPs at temperatures above -20°C or in frost-free freezers that undergo temperature cycling can accelerate degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your dNTP stock solutions can lead to mechanical stress and hydrolysis. It is best practice to aliquot your dNTPs into single-use volumes.
-
Suboptimal pH: dNTP solutions should be maintained at a slightly alkaline pH (7.0-8.0) to minimize hydrolysis.
Q2: Can my DNA polymerase actually use dGDP as a substrate?
A2: Yes, surprisingly, several DNA polymerases, including the commonly used Taq polymerase, can incorporate dGDP into a growing DNA strand. However, this incorporation is significantly less efficient compared to the correct dGTP substrate. For human DNA polymerase β, the rate of dGDP insertion is drastically reduced—by as much as 32,000-fold compared to dGTP.[1] Even for the more robust Taq polymerase, a two-fold higher concentration of dGDP may be required to achieve the same PCR efficiency as with dGTP.[2][3]
Q3: How does dGDP contamination affect my PCR yield?
A3: The primary effect of dGDP contamination is a reduction in PCR yield. Because DNA polymerases incorporate dGDP much more slowly than dGTP, the overall rate of DNA synthesis is decreased.[1][2][3] This can manifest as faint bands on your gel or a complete lack of amplification in more sensitive assays. The dGDP can act as a competitive inhibitor, occupying the active site of the polymerase without being efficiently added to the growing DNA strand.
Q4: Does dGDP contamination impact the fidelity of my PCR?
A4: The direct impact of dGDP on PCR fidelity is less well-characterized than its effect on yield. However, it is a significant concern. Non-proofreading polymerases like Taq already have a baseline error rate.[4] The much slower incorporation of dGDP can cause the polymerase to stall. This pausing may increase the likelihood of the polymerase dissociating from the template or misincorporating the next nucleotide, thereby reducing fidelity. It's important to distinguish this from the effects of oxidized dGTP (8-oxo-dGTP), which is a known potent mutagen that directly causes mispairing.
Q5: How can I tell if my dNTPs are contaminated with dGDP?
A5: Without specialized analytical techniques like high-performance liquid chromatography (HPLC), it is difficult to directly quantify dGDP contamination. However, you can infer contamination from your PCR results. If you observe a consistent decrease in PCR efficiency and yield across different experiments, and you have ruled out other common causes (e.g., template or primer issues), dNTP degradation should be considered a likely culprit.
Troubleshooting Guide
If you suspect dGDP contamination is affecting your PCR experiments, follow these troubleshooting steps.
Issue 1: Low or No PCR Product Yield
Potential Cause: Reduced polymerase efficiency due to dGDP competition with dGTP.
Solutions:
-
Use Fresh, High-Quality dNTPs: The most straightforward solution is to discard your current dNTP stock and use a fresh, reputable source. Ensure the new stock is aliquoted to minimize freeze-thaw cycles.
-
Increase dNTP Concentration: While not ideal as it can affect fidelity, a modest increase in the total dNTP concentration may help to outcompete the inhibitory effects of dGDP.
-
Optimize Magnesium Concentration: Magnesium ions are a critical cofactor for DNA polymerase. The presence of dGDP can alter the optimal magnesium concentration. Consider performing a magnesium titration to find the new optimal concentration for your reaction.
-
Increase Enzyme Concentration: A higher concentration of DNA polymerase may help to overcome the reduced efficiency caused by dGDP.
Issue 2: Inconsistent or Decreased PCR Fidelity
Potential Cause: Polymerase stalling and subsequent misincorporation due to inefficient dGDP binding.
Solutions:
-
Prioritize High-Quality dNTPs: As with yield issues, the best defense against fidelity problems is to use dNTPs of the highest possible purity.
-
Use a High-Fidelity Polymerase: High-fidelity polymerases have a 3' to 5' exonuclease (proofreading) activity. If a dGDP is incorporated and causes a stall or a mismatch, the proofreading activity can excise the incorrect base, thus maintaining fidelity.
-
Optimize Reaction Conditions: Ensure your PCR conditions (annealing temperature, extension time, etc.) are optimal for your specific primers and template. Suboptimal conditions can exacerbate any negative effects of dNTP contamination.
Data Summary
| Contaminant | Primary Effect on PCR | Mechanism |
| dGDP | Reduced Yield | Competitive inhibition and significantly slower incorporation rate by DNA polymerase compared to dGTP.[1][2][3] |
| dGDP | Potentially Reduced Fidelity | Polymerase stalling due to inefficient incorporation may lead to subsequent misincorporation events. |
| 8-oxo-dGTP | Reduced Fidelity (Mutagenesis) | Oxidized form of dGTP that is readily misincorporated by DNA polymerases, leading to G to T transversions. |
Experimental Protocols
Protocol 1: Quality Control of dNTPs with a Sensitive PCR Assay
This protocol helps to functionally assess the quality of your dNTP stock.
-
Set up a control PCR using a reliable template and primer set that you know works well. Use a fresh, high-quality dNTP mix from a reputable supplier.
-
Set up a parallel reaction using the dNTP stock you are testing.
-
Run the PCR under standard, optimized conditions.
-
Analyze the results on an agarose gel. A significant decrease in the intensity of the PCR product from the test dNTPs compared to the control suggests potential degradation and contamination.
Protocol 2: Enzymatic Removal of dGDP using Apyrase (Experimental)
Apyrase is an enzyme that hydrolyzes tri- and diphosphonucleosides. This protocol is an advanced method for attempting to "clean up" a contaminated dNTP mix. Note: This should be considered a rescue method and is not a substitute for using high-quality reagents.
-
To your dNTP mix, add Apyrase to a final concentration of 0.1-0.5 units/mL. Apyrase is a calcium-activated enzyme, so ensure your buffer contains calcium.[5][6]
-
Incubate at 30°C for 15-30 minutes.
-
Heat-inactivate the Apyrase at 65°C for 20 minutes.[5]
-
Use the treated dNTP mix in your PCR reaction. It is crucial to perform a control reaction with untreated dNTPs to assess the effectiveness of the treatment.
Visualizations
Mechanism of dGDP-Induced PCR Inhibition
Caption: dGDP competes with dGTP for binding to the polymerase active site.
Troubleshooting Workflow for Suspected dGDP Contamination
Caption: A logical workflow for diagnosing and resolving PCR issues.
References
- Arezina, B., Xing, W., Sorge, J. A., & Hogrefe, H. H. (2003). Amplification efficiency of thermostable DNA polymerases. Analytical Biochemistry, 321(2), 227-235.
- Eckert, K. A., & Kunkel, T. A. (1991). DNA polymerase fidelity and the polymerase chain reaction.
- Fiala, K. A., & Suo, Z. (2021). Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. Biochemistry, 60(4), 325-334.
- Hoshino, T., & Ochiai, T. (2018). The Effect of γ Phosphate Modified Deoxynucleotide Substrates on PCR Activity and Fidelity. Journal of Nucleic Acids, 2018, 8515091.
- Johnson, K. A. (2010). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(5), 1041-1048.
- Potapov, V., & Ong, J. L. (2017). Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase. PloS one, 12(1), e0169774.
- Tindall, K. R., & Kunkel, T. A. (1988). Fidelity of DNA synthesis by the Thermus aquaticus DNA polymerase. Biochemistry, 27(16), 6008-6013.
- Vlassakis, J., & Lupták, A. (2018). DNA synthesis from diphosphate substrates by DNA polymerases. Proceedings of the National Academy of Sciences, 115(5), 963-968.
Sources
- 1. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DNA synthesis from diphosphate substrates by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2'-Deoxyguanosine-5'-Diphosphate (dGDP) Stability and Storage
Last Updated: 2026-02-13
Welcome to the technical support center for 2'-deoxyguanosine-5'-diphosphate (dGDP). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of dGDP in your critical experiments. Uncompromised purity of nucleotides is paramount for reproducible and accurate results. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding dGDP degradation during storage.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing a logical workflow to identify and resolve the problem.
Scenario 1: Inconsistent Results in Enzymatic Assays
Question: I am observing decreased or inconsistent activity in my polymerase/kinase assays that use a dGDP stock solution. Could this be related to dGDP degradation?
Answer: Yes, inconsistent enzymatic activity is a classic sign of substrate degradation. Both the concentration and the purity of dGDP are critical. Degradation products can act as inhibitors or may not be recognized by the enzyme, leading to unreliable results.
Troubleshooting Workflow:
-
Verify Concentration: The first step is to re-quantify your dGDP stock. The most common method is UV spectroscopy.
-
Causality: Hydrolysis of the pyrophosphate bond or modification of the guanine base will alter the molar concentration of intact dGDP, directly impacting your assay kinetics.
-
-
Assess Purity via HPLC: If the concentration is correct, the issue may be the presence of inhibitory degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of nucleotide stocks.[1][2]
-
Causality: Co-eluting impurities or distinct degradation peaks can reveal the extent of sample decay. Common degradation products include 2'-deoxyguanosine-5'-monophosphate (dGMP) from hydrolysis and 8-oxo-dGDP from oxidation.[3]
-
-
pH Check: Measure the pH of your stock solution.
-
Causality: Repeated freeze-thaw cycles can cause dissolved CO₂ to acidify unbuffered solutions. Acidic conditions (pH < 6) significantly accelerate the hydrolysis of the N-glycosidic bond, cleaving the guanine base from the deoxyribose sugar.
-
-
Prepare Fresh Stock: If any of the above tests indicate degradation, the most reliable solution is to prepare a fresh dGDP stock from a high-purity lyophilized powder. Use a buffered solution (e.g., 10 mM Tris-HCl, pH 7.5) to maintain a stable pH.
Scenario 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
Question: My recent HPLC analysis of our lab's dGDP stock shows a new, significant peak that wasn't there when the stock was first prepared. What could this be?
Answer: The appearance of new peaks is a definitive indicator of chemical degradation. The identity of the peak depends on the degradation mechanism, which is influenced by your storage conditions.
Logical Deduction Workflow:
The diagram below outlines a workflow to deduce the likely cause of dGDP degradation based on analytical observations.
Caption: Troubleshooting workflow for dGDP degradation.
Detailed Explanation:
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the pyrophosphate bond, converting dGDP to dGMP. This is accelerated by acidic pH and higher temperatures.
-
Oxidation: The guanine base is susceptible to oxidation, particularly at the C8 position, forming 8-oxo-7,8-dihydro-2'-deoxyguanosine diphosphate (8-oxo-dGDP).[3] This process can be catalyzed by trace metal ions and exposure to atmospheric oxygen. The rate of oxidation of guanine nucleotides by certain agents can be pH-dependent and may be faster at higher pH values.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of dGDP degradation?
A1: The two principal non-enzymatic degradation pathways for dGDP in solution are hydrolysis and oxidation .
Caption: Primary degradation pathways of dGDP.
-
Hydrolysis: This involves the cleavage of the phosphoanhydride bonds. The terminal phosphate is most susceptible, yielding dGMP and inorganic phosphate (Pi). A more severe form, though less common under typical storage conditions, is the cleavage of the N-glycosidic bond between the guanine base and the deoxyribose sugar, which is accelerated by strongly acidic conditions.
-
Oxidation: Reactive oxygen species (ROS) can oxidize the guanine base. The most common product is 8-oxo-dGDP.[3] This modification can have significant biological consequences, as 8-oxo-guanine can mispair with adenine during DNA replication.
Q2: What are the ideal storage conditions for dGDP solutions?
A2: To maximize shelf-life and maintain purity, dGDP solutions should be stored under specific conditions. The following table summarizes our recommendations based on empirical data and established biochemical principles.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | -20°C for short-term (weeks) -80°C for long-term (months to years) | Freezing arrests the chemical kinetics of hydrolysis. -80°C is strongly preferred as it is well below the eutectic point of salt solutions, preventing the formation of concentrated solute pockets where degradation can accelerate. |
| pH | 7.0 - 8.0 | This pH range offers the best compromise. Acidic pH (<6) promotes depurination via hydrolysis of the N-glycosidic bond. While very high pH can protect against this, it may increase susceptibility to other base-modifying reactions. |
| Buffer | 10 mM Tris-HCl or 10 mM HEPES | An unbuffered aqueous solution is highly susceptible to pH changes from dissolved atmospheric CO₂. A buffer provides the necessary stability to prevent acid-catalyzed hydrolysis. |
| Concentration | 10 - 100 mM | While dGDP is stable across a range of concentrations, preparing a concentrated stock (e.g., 100 mM) allows for smaller aliquot volumes, minimizing waste and the impact of repeated freeze-thaw cycles. |
| Aliquoting | Store in small, single-use aliquots | This is the most critical procedural step. It minimizes the number of freeze-thaw cycles, which can cause pH fluctuations and introduce atmospheric oxygen, thereby preventing both hydrolysis and oxidation. |
Q3: How can I accurately assess the purity of my dGDP solution?
A3: A multi-method approach is best, but reverse-phase ion-pairing HPLC is the most powerful single technique.
-
UV-Vis Spectroscopy: Provides a quick concentration check but offers no information on purity unless gross degradation has occurred, leading to a change in the absorption spectrum.
-
High-Performance Liquid Chromatography (HPLC): This is the definitive method.[2][4] An ion-pairing reverse-phase method can resolve dGDP from its potential degradation products like dGMP, guanosine, and 8-oxo-dGDP.
-
Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides unequivocal identification of peaks based on their mass-to-charge ratio, confirming the identity of both the parent dGDP and any degradation products.[1]
Protocols
Protocol 1: HPLC-Based Purity Assessment of dGDP
This protocol provides a robust method for separating dGDP from its primary degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate, pH 6.5, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent).
-
Mobile Phase B: 50% Acetonitrile in Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 50% B
-
15-20 min: Hold at 50% B
-
-
Sample Preparation: Dilute dGDP stock to approximately 0.1 mM in deionized water.
-
Analysis: Inject 10 µL. The expected elution order is 8-oxo-dGDP, dGMP, followed by the main dGDP peak. Purity is calculated by integrating the peak areas. A pure sample should have >99% of the total area in the dGDP peak.
References
-
Li, M., Wu, P., & Guo, Z. (2015). Oxidation of 5'-dGMP, 5'-dGDP, and 5'-dGTP by a platinum(IV) Complex. PubMed. Available at: [Link]
-
Khan, J., & Thomas, C. (2000). A Decomposition of the Increased Stability of GDP Growth. Federal Reserve Bank of New York. Available at: [Link]
-
Bignetti, E., Cavaggioni, A., & Sorbi, R. T. (1978). Light-activated hydrolysis of GTP and cyclic GMP in the rod outer segments. PubMed. Available at: [Link]
-
HSCprep. (n.d.). Measuring External Stability. HSCprep.com. Available at: [Link]
-
Various Authors. (n.d.). Adenozin trifosfat. Wikipedija, prosta enciklopedija. Available at: [Link]
-
European GDP Association. (2023). What are the Requirements for Premises and Storage Facilities?. European GDP Association. Available at: [Link]
-
Various Authors. (n.d.). Deoxyguanosine diphosphate. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (2019). dGDP(3-). PubChem Compound Database. Available at: [Link]
-
Hecker, K. H., & Rill, R. L. (2015). The Degradation of dG Phosphoramidites in Solution. PubMed. Available at: [Link]
-
Wasiullah, M., Yadav, P., Yadav, V. K., & Rajput, A. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods (IJARESM). Available at: [Link]
-
Spaapen, L. J., et al. (1984). The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. PMC. Available at: [Link]
-
Sousa, M., et al. (2020). Recent Advances in Understanding Biological GTP Hydrolysis through Molecular Simulation. ACS Catalysis. Available at: [Link]
-
Heinemeyer, E. A., & Richter, D. (1978). In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate. National Institutes of Health. Available at: [Link]
-
Peither, T. (2023). GMP/GDP Requirements for Different Storage Areas. GMP & TEA. Available at: [Link]
-
Heinemeyer, E. A., & Richter, D. (1978). In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate. PubMed. Available at: [Link]
-
Xia, B., et al. (2023). 2'-Deoxy guanosine nucleotides alter the biochemical properties of Ras. PMC. Available at: [Link]
-
Xu, Y., & Guo, Z. (2003). Mechanism of two-electron oxidation of deoxyguanosine 5'-monophosphate by a platinum(IV) complex. PubMed. Available at: [Link]
-
BSI. (2021). WHO good storage & distribution practice for pharmaceutical products. BSI. Available at: [Link]
-
Ethiopian Food and Drug Authority. (n.d.). Guidelines for good storage practices. EFDA. Available at: [Link]
-
Min, D., et al. (2012). Mechanism of the Chemical Step for the Guanosine Triphosphate (GTP) Hydrolysis Catalyzed by Elongation Factor Tu. PMC. Available at: [Link]
-
Tsiotas, D., et al. (2021). Analyzing Global Geopolitical Stability in Terms of World Trade Network Analysis. MDPI. Available at: [Link]
-
Rempe, P. (2025). Good Storage and Distribution Practice: WHO GSDP Guideline. GMP Publishing. Available at: [Link]
-
Lim, M., et al. (2021). Nucleic acid degradation after long-term dried blood spot storage. PMC. Available at: [Link]
-
Carriero, F., et al. (2026). Smooth and persistent forecasts of German GDP: Balancing accuracy and stability. EconStor. Available at: [Link]
-
Kumar, D., & Abdulovic, A. (2020). A Critical Balance: dNTPs and the Maintenance of Genome Stability. MDPI. Available at: [Link]
-
Walsh, P. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PETNet. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. UNODC. Available at: [Link]
-
ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]
-
van den Berg, J., & van der Torre, J. (2024). Understanding the interplay between dNTP metabolism and genome stability in cancer. Disease Models & Mechanisms. Available at: [Link]
-
DePamphilis, M. L. (2012). Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. PMC. Available at: [Link]
-
Saha, A., & Bhasin, A. (2020). Influence of Oxidation Degree on the Physicochemical Properties of Oxidized Inulin. MDPI. Available at: [Link]
-
Grimm, M. O. W., et al. (2016). Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing. PubMed. Available at: [Link]
Sources
- 1. Mechanism of two-electron oxidation of deoxyguanosine 5'-monophosphate by a platinum(IV) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidation of 5'-dGMP, 5'-dGDP, and 5'-dGTP by a platinum(IV) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Advanced PCR Specificity with Modified dNTPs
Welcome to the Advanced PCR Support Hub. Your Guide: Dr. A. Vance, Senior Application Scientist Scope: Preventing non-specific amplification, primer-dimers, and secondary structure artifacts using modified nucleoside triphosphates.
Core Concept: Why Modified dNTPs?
Standard dNTPs are kinetically eager substrates. At room temperature, even "Hot Start" polymerases can exhibit residual activity, extending mismatched primers or forming primer-dimers. Modified dNTPs introduce a chemical throttle or structural alteration that prevents these off-target events before thermal cycling begins.
This guide covers three classes of modification:
-
Thermolabile (Hot Start) dNTPs: Chemical blocking groups for mis-priming prevention.[1]
-
7-deaza-dGTP: Structural analogs for GC-rich secondary structure resolution.
-
dUTP/UDG Systems: Carryover contamination control.
Module A: Thermolabile "Hot Start" dNTPs
Target Issue: Primer-dimers and mis-priming during reaction setup.
The Mechanism: Unlike Hot Start enzymes (which use antibodies or aptamers), Hot Start dNTPs (e.g., CleanAmp™) utilize a thermolabile protecting group (typically a tetrahydrofuranyl moiety) at the 3'-hydroxyl position. This group sterically hinders the polymerase from forming a phosphodiester bond at low temperatures.
Mechanism of Action Diagram
[2]
Troubleshooting & Optimization Guide
Q: I replaced standard dNTPs with Hot Start dNTPs, but my yield is low. Why? A: The activation kinetics likely do not match your cycling protocol.
-
Cause: The protecting group requires specific thermal energy to cleave. If your initial denaturation is too short (e.g., 30s), only a fraction of dNTPs are activated.
-
Solution: Increase the initial denaturation step to 10 minutes at 95°C . This ensures the dNTP pool is fully available for the first cycles.
Q: Can I use Hot Start dNTPs with a Hot Start Polymerase? A: Yes, this is a "Dual Hot Start" strategy. It is highly effective for multiplex PCR where primer-dimer kinetics are aggressive. The enzyme is locked by the antibody, and the substrate is locked by chemistry.
Protocol: Transitioning to CleanAmp™ dNTPs
-
Concentration: Use 200 µM (final) of each modified dNTP.
-
Buffer: Standard Taq buffers (pH 8.3–9.0) work best.
-
Cycling:
-
Initial Denaturation: 95°C for 10 min (Critical).
-
Cycling: Standard parameters.
-
Module B: 7-deaza-dGTP for GC-Rich Specificity
Target Issue: "Ghost bands," smearing, or total failure in >60% GC templates.
The Mechanism: Guanine-rich sequences form Hoogsteen base pairs, leading to G-quadruplexes or tight hairpins that stall the polymerase. 7-deaza-dGTP replaces the Nitrogen at position 7 with a Carbon.[3] This eliminates the hydrogen bond acceptor required for Hoogsteen pairing without affecting Watson-Crick pairing.
Ratio Optimization Table
Do not replace dGTP entirely unless necessary. 7-deaza-dGTP incorporates less efficiently.
| GC Content | Recommended Ratio (7-deaza : Standard dGTP) | Rationale |
| < 60% | 0:1 (Standard) | No modification needed. |
| 60% – 75% | 3:1 | Destabilizes secondary structure while maintaining yield. |
| > 75% | 100% Substitution | Maximum destabilization; may require 2x polymerase units. |
Troubleshooting 7-deaza-dGTP
Q: I see a product on the gel, but it's very faint. Is the PCR failing? A: Not necessarily. This is a common artifact of the modification.
-
The Physics: Ethidium bromide and SYBR dyes intercalate into the major groove of DNA. The 7-deaza modification alters the major groove geometry, significantly reducing dye binding fluorescence.
-
Validation: Verify the band presence by UV absorbance (A260) or use a crystal violet stain if yield seems artificially low.
Q: My sequencing results are messy after using 7-deaza-dGTP. A: 7-deaza-G has a lower ionization potential than Guanosine.
-
Solution: If using Sanger sequencing, the template must be purified thoroughly. However, modern cycle sequencing kits generally tolerate 7-deaza-G well. For NGS library prep, ensure the adapter ligation steps are compatible with modified ends.
Module C: Contamination Control (dUTP/UDG)
Target Issue: False positives from previous PCR runs (Carryover).
The Mechanism: This system does not prevent mis-priming in the current run, but it eliminates non-specific signals caused by contamination.
-
Substitution: Replace dTTP with dUTP in all master mixes.
-
Digestion: Add Uracil-DNA Glycosylase (UDG) to the mix.
-
Cleanup: UDG digests any uracil-containing DNA (contaminants) at room temp.
-
Inactivation: The 95°C step kills UDG and activates the polymerase.
Workflow Logic Diagram
Critical FAQ: Q: Will UDG degrade my primers? A: Only if your primers contain dU. Standard primers contain dT, so they are safe. Q: Can I use dUTP with high-fidelity (proofreading) polymerases? A: Caution required. Many proofreading enzymes (e.g., Pfu, Phusion) have a uracil-binding pocket that stalls synthesis upon encountering uracil (read-ahead function). You must use a "U-tolerant" variant (e.g., Pfu-UT) specifically engineered for this application.
References & Authoritative Sources
-
Koukhareva, I., et al. (2009). "Heat activatable 3'-modified dNTPs: A new strategy for hot start PCR." Nucleic Acids Symposium Series. (Describes the fundamental chemistry of CleanAmp™/Thermolabile dNTPs).
-
Seela, F., & Röling, A. (1992). "7-Deazapurine DNA: Oligonucleotides containing 7-deaza-2'-deoxyguanosine." Nucleic Acids Research. (Foundational paper on 7-deaza-dGTP structure and stability).
-
Longo, M.C., et al. (1990). "Use of uracil DNA glycosylase to control carry-over contamination in polymerase chain reactions." Gene. (The industry standard protocol for dUTP/UDG systems).
-
TriLink BioTechnologies. "CleanAmp™ dNTPs Technical Guide." (Application notes on activation times and cycling).
-
New England Biolabs (NEB). "PCR Using Q5® High-Fidelity DNA Polymerase with GC-rich Templates." (Protocols regarding GC enhancers and deaza analogs).
Sources
improving sequencing read-through of GC-rich regions
Technical Support Hub: High-GC Template Sequencing Status: Operational | Tier 3 Support Level
Introduction: The Physics of the "GC Blockade"
User Question: Why does my sequencing signal consistently die or drop drastically after a few hundred bases in GC-rich promoters, even when the DNA quality is high?
Scientist’s Analysis:
The failure is rarely due to "bad DNA" but rather thermodynamic resistance . Guanine-Cytosine (GC) pairs share three hydrogen bonds (vs. two for AT), significantly increasing the melting temperature (
When the polymerase encounters these tight knots, it stalls or slips. In Sanger sequencing, this creates a "stop" (signal drop-off). In NGS, it results in amplification bias , where GC-rich fragments are under-represented in the final library, leading to coverage gaps in critical exons.
Module 1: Sanger Sequencing Troubleshooting
Target Issue: Premature Signal Termination & Dye Blobs
Q: My signal dies abruptly at a specific GC-rich motif. How do I force the polymerase through?
The "Nuclear Option" Protocol:
Standard cycling conditions (
1. Chemical Modification (The 7-deaza Strategy) Replace standard dGTP with 7-deaza-dGTP in your PCR or sequencing reaction.[1][2]
-
Mechanism: The Nitrogen at position 7 of the guanine ring is replaced by a Carbon.[1][3] This prevents the formation of Hoogsteen base pairs (critical for G-quadruplexes) without affecting Watson-Crick pairing required for sequencing.[1][3]
-
Ratio: Use a 3:1 ratio of 7-deaza-dGTP to dGTP. Note: 100% substitution can reduce PCR yield.
2. The "Hot-GC" Thermal Cycle
Standard polymerases die at
| Step | Temp ( | Time | Purpose |
| Initial Denaturation | 98.0 | 3-5 min | Essential to melt initial G-quadruplexes. |
| Cycling (30-35x) | |||
| Denaturation | 98.0 | 10-30 sec | Standard |
| Annealing | 10-30 sec | High temp prevents non-specific binding. | |
| Extension | 72.0 | 30-60 sec/kb | |
| Final Extension | 72.0 | 10 min |
3. The Additive Mix
-
Betaine (1M - 2M): An iso-stabilizing agent.[4] It reduces the energy difference between GC and AT bonds, effectively "flattening" the melting curve.
-
DMSO (5%): Disrupts hydrogen bonding. Warning: DMSO >10% inhibits Taq polymerase activity.[4]
Module 2: NGS Library Preparation
Target Issue: Uneven Coverage (GC Bias)
Q: I sequenced a genome at 30x, but my GC-rich exons have 0x coverage. What happened?
Scientist’s Analysis: This is likely PCR Bias introduced during library preparation. During the amplification steps of library prep, GC-rich fragments amplify less efficiently than AT-balanced fragments. After 10 cycles of PCR, the GC-rich fragments are statistically drowned out.
The Solution Hierarchy:
Level 1: Switch to PCR-Free Libraries (Gold Standard) If you have sufficient input DNA (>100 ng), use a PCR-Free workflow (e.g., Illumina DNA PCR-Free).
-
Why: By eliminating the amplification step entirely, you preserve the original stoichiometry of the genome. Coverage in GC-rich regions will match the physical fragmentation, not the enzymatic efficiency.
Level 2: Optimized Polymerases (If PCR is unavoidable) If you have low input (<50 ng) and must amplify, do not use standard HiFi enzymes. Use KAPA HiFi or NEBNext Ultra II .
-
Evidence: KAPA HiFi is engineered for high processivity (stickiness).[5] It is less likely to fall off the DNA template when it hits a GC-knot compared to standard Phusion/Taq blends.
Level 3: Mechanical vs. Enzymatic Fragmentation [6]
-
Recommendation: Use Covaris (Mechanical Shearing) over Enzymatic Fragmentation (Tagmentation).
-
Reasoning: Enzymatic transposases often have slight sequence insertion biases. Mechanical shearing is random and physics-based, reducing bias in complex regions.
Module 3: Additive & Reagent Decision Matrix
Use this table to select the right chemical intervention for your specific bottleneck.
| Additive / Reagent | Concentration | Mechanism of Action | Best For... | Caution |
| Betaine | 1.0M – 2.0M | Iso-stabilizes DNA; equalizes AT/GC bond strength.[4] | PCR stalling; "stuttering" in Sanger traces. | High concentrations can inhibit some polymerases. |
| DMSO | 5% (v/v) | Disrupts hydrogen bonds; lowers | General GC-rich PCR; resolving secondary structure.[4][7][8] | >10% kills polymerase; lowers primer |
| 7-deaza-dGTP | 3:1 (7-deaza:dGTP) | Prevents Hoogsteen base pairing (G-quadruplexes).[1] | Sanger Sequencing of hairpin-prone regions.[1][9] | Not standard for NGS library prep (interferes with some adapters). |
| KAPA HiFi Pol | Standard Kit | High processivity protein engineering. | NGS Library Amp ; preventing coverage dropout. | Expensive; optimized buffer is critical (do not sub buffers). |
Module 4: Visualization & Logic Flow
Figure 1: The Mechanism of GC Stalling & Rescue
Caption: Visualizing how secondary structures block polymerases and how additives (Betaine/DMSO) and modified bases (7-deaza) resolve the blockade.
Figure 2: Troubleshooting Decision Tree
Caption: A logic flow for researchers to diagnose and solve GC-sequencing failures based on their specific platform (Sanger vs. NGS).
References
-
Benchchem. (2025).[1][6] Application Notes and Protocols for 7-Deaza-7-propargylamino-dGTP in Sanger Sequencing.
-
Thermo Fisher Scientific. (2025). Tech Note: Impact of GC bias on library preparation.
-
Jensen, M. A., et al. (2010).[10] DMSO and betaine greatly improve amplification of GC-rich constructs in de novo synthesis.[10] PLoS One.[10]
-
Roche Sequencing Solutions. (2021). KAPA HiFi DNA Polymerase: High Fidelity and High Processivity for NGS. [11]
-
Illumina. (2025). Illumina DNA PCR-Free Prep: Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sequencing.roche.com [sequencing.roche.com]
- 6. revvity.com [revvity.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. rochesequencingstore.com [rochesequencingstore.com]
- 9. genscript.com [genscript.com]
- 10. DMSO and betaine greatly improve amplification of GC-rich constructs in de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Nucleotide Chemistry & Primer Extension
Topic: Challenges of Incorporating dGDP in Primer Extension Assays Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #NUC-dGDP-0042
Executive Summary: The dGDP Paradox
As a Senior Application Scientist, I often see confusion regarding the use of Deoxyguanosine Diphosphate (dGDP) in primer extension. It is critical to distinguish between two scenarios:
-
Intentional Incorporation: You are conducting mechanistic studies (e.g., polymerase fidelity, prebiotic chemistry) and want to force dGDP incorporation.
-
Unintentional Contamination: You are experiencing reaction stalling and suspect dGDP (a hydrolysis product of dGTP) is the culprit.
-
Methodological Confusion: You are actually seeking to resolve GC-rich secondary structures and have confused dGDP with 7-deaza-dGTP .
The guide below addresses the thermodynamic and kinetic barriers of dGDP, troubleshooting steps for stalling reactions, and the correct protocols for GC-rich templates.
Part 1: The Mechanistic Barrier (The "Why")
Standard DNA polymerases function as molecular motors driven by the hydrolysis of the high-energy bond between the
-
Standard Reaction (dGTP):
(Pyrophosphate release). -
Atypical Reaction (dGDP):
(Orthophosphate release).
The Challenge:
The absence of the
Visualizing the Kinetic Blockade
Figure 1: Mechanistic comparison showing why dGDP fails to drive efficient primer extension compared to dGTP.
Part 2: Troubleshooting & FAQs
Scenario A: "My primer extension is stalling at G residues."
Q: Is dGDP contamination inhibiting my reaction?
A: Yes, this is a common "silent" failure mode. dGTP is thermodynamically unstable. Repeated freeze-thaw cycles or storage at pH < 7.0 can hydrolyze the terminal phosphate, converting dGTP
-
Mechanism: dGDP acts as a competitive inhibitor. It binds the active site but reacts extremely slowly, effectively blocking dGTP access.
-
Diagnosis: If adding more polymerase doesn't help, but fresh dNTPs do, you likely had dGDP contamination.
Q: Can I use dGDP to reduce secondary structure in GC-rich regions? A: NO. This is a common misconception. You are likely confusing dGDP with 7-deaza-dGTP .
-
dGDP: Will stop the reaction.
-
7-deaza-dGTP: Has a modified nitrogen at position 7 (replaced by carbon), which prevents Hoogsteen bond formation.[4] This destabilizes G-quadruplexes and allows the polymerase to read through GC-rich regions without stalling [2].
Scenario B: "I am trying to force dGDP incorporation for a study."
Q: Which polymerase should I use to incorporate dGDP? A: Standard high-fidelity polymerases (e.g., Phusion, Q5) will reject dGDP via their proofreading domains.
-
Recommendation: Use DNA Polymerase
(Pol ) or Primase . Studies show Pol can incorporate dGDP, but you must use Manganese ( ) instead of Magnesium ( ). relaxes the geometric constraints of the active site, allowing the "imperfect" fit of the diphosphate to proceed, albeit slowly [1].
Part 3: Quantitative Data & Optimization
Table 1: Kinetic Parameters of dGTP vs. dGDP (Pol
)
Data adapted from mechanistic studies on Pol
| Parameter | Substrate: dGTP (Standard) | Substrate: dGDP (Atypical) | Impact |
| ~14 | ~14 | Neutral: Initial binding is similar; the enzyme "accepts" dGDP into the pocket. | |
| > 4.5 | 0.00014 | Critical: The reaction is ~32,000x slower. | |
| Catalytic Efficiency | High | Extremely Low | The reaction is effectively dead for practical purposes. |
| Leaving Group | Pyrophosphate ( | Orthophosphate ( | Thermodynamic drive is reduced. |
Part 4: Validated Protocols
Protocol A: Quality Control for dGTP Stocks (Detecting dGDP)
Use this if you suspect your "stalling" is due to hydrolyzed dGTP.
-
Technique: Anion Exchange HPLC (SAX column).
-
Mobile Phase: Linear gradient of Ammonium Phosphate (pH 3.5).
-
Detection: UV absorbance at 254 nm.
-
Analysis:
-
dGTP Elution: Late eluting peak (3 phosphates = high negative charge).
-
dGDP Elution: Elutes earlier than dGTP.
-
Threshold: If dGDP peak area > 5% of total, discard the stock. dGDP competes with dGTP and inhibits extension.
-
Protocol B: Correct Handling of GC-Rich Templates (The Alternative)
If your goal is to bypass GC structures, do NOT use dGDP. Use this protocol.
Reagents:
-
7-deaza-dGTP (100% substitution or 3:1 ratio with dGTP).
-
Betaine (5M stock).
-
Thermostable Polymerase (Taq or similar; avoid proofreading enzymes if using 100% 7-deaza as some may stall).
Step-by-Step:
-
Master Mix Prep: Replace standard dGTP with a mix of 75% 7-deaza-dGTP / 25% dGTP .
-
Additive: Add Betaine to a final concentration of 1.0 M to 1.3 M . This lowers the melting temperature (
) of the GC bonds. -
Cycling: Increase denaturation temperature to 98°C for 30 seconds (vs standard 95°C).
-
Extension: slightly increase extension time (7-deaza incorporates slightly slower than native dGTP).
Part 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing G-residue stalling and distinguishing between dGDP contamination and GC-structure issues.
References
-
Mechanism of Deoxyguanosine Diphosph
. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Defines the kinetic impairment (32,000-fold reduction) of dGDP vs dGTP and the structural role of the gamma-phosphate.[1][2][3] URL:[Link] -
Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Validates the use of 7-deaza-dGTP (not dGDP) for resolving secondary structures in primer extension. URL:[Link]
-
Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Provides protocol baselines for using additives to overcome G-rich stalling. URL:[Link]
Sources
impact of divalent cations on dGDP utilization by polymerases
The following Technical Support Guide is designed for researchers and drug development professionals investigating polymerase kinetics, specifically focusing on the nuance of dGDP (Deoxyguanosine Diphosphate) interaction versus the standard dGTP substrate.
Topic: Impact of Divalent Cations (Mg²⁺/Mn²⁺) on dGDP Utilization and Interference Status: Operational Analyst Level: Senior Application Scientist
Executive Technical Summary
The Core Issue: Standard DNA polymerases utilize dGTP (triphosphate) for synthesis.[1][2] However, dGDP (diphosphate) often appears in reaction pools as a hydrolysis product or contaminant. The Cation Effect: The choice of divalent cation—Magnesium (Mg²⁺) vs. Manganese (Mn²⁺) —dictates whether dGDP acts as a benign background molecule, a competitive inhibitor, or (rarely) a slow-acting substrate.
-
Mg²⁺ (High Fidelity): Enforces strict octahedral coordination, largely excluding dGDP from the catalytic cycle but allowing it to act as a competitive inhibitor if concentrations are high.
-
Mn²⁺ (Relaxed Specificity): Distorts the active site geometry. This lowers the
for nucleotides, potentially allowing the polymerase to bind dGDP tightly or even attempt "illegal" insertion, leading to stalling or mutagenesis.
The Mechanism: Why Cations Matter
To troubleshoot, you must understand the Two-Metal-Ion Mechanism (proposed by Steitz).
-
Metal A: Activates the 3'-OH of the primer for nucleophilic attack.[3]
-
Metal B: Orients the incoming nucleotide's triphosphate tail and stabilizes the leaving group (Pyrophosphate/PPi).[1]
The dGDP Failure Mode: dGDP lacks the
Visualization: Cation-Dependent Substrate Selection
Figure 1: Mechanistic divergence of polymerase specificity driven by metal cofactors.[4] Note how Mn²⁺ increases the interaction probability of the non-canonical dGDP.
Troubleshooting Guides
Scenario A: "My Reaction Yield is Low/Stalled"
Diagnosis: Potential dGDP Competitive Inhibition. If your dGTP stock has degraded (hydrolyzed to dGDP), dGDP will compete for the active site.
| Symptom | Cation Used | Root Cause | Corrective Action |
| Complete Stall | Mg²⁺ | High dGDP:dGTP ratio. Mg²⁺ prevents dGDP insertion, but dGDP still blocks the active site ( | 1. Validate dNTP purity via HPLC (>99% required).2. Increase dGTP concentration to outcompete dGDP. |
| Slow Kinetics | Mn²⁺ | Mn²⁺ stabilizes the dGDP-Enzyme complex. The enzyme binds dGDP but cannot catalyze the bond efficiently (missing | 1. Switch to Mg²⁺ to reduce dGDP binding affinity.2. Freshly prepare MnCl₂ buffers (Mn²⁺ oxidizes rapidly). |
Scenario B: "I am seeing 'Ghost' Bands or Misincorporation"
Diagnosis: Mn²⁺-Induced Specificity Loss. You are likely forcing the enzyme to utilize impurities (dGDP) or mismatch dGTP.
Protocol: Cation Titration for Fidelity Check
-
Prepare two master mixes: One with 2mM MgCl₂, one with 2mM MnCl₂.
-
Spike-in Control: Deliberately add dGDP (0, 10, 100 µM) to reactions containing limiting dGTP.
-
Run Primer Extension: 30 mins @ 37°C.
-
Analysis:
Frequently Asked Questions (FAQs)
Q1: Can DNA polymerase actually polymerize dGDP?
A: Generally, no . The thermodynamic barrier is too high because the cleavage of the
Q2: Why does Mn²⁺ cause more dGDP interference than Mg²⁺? A: Mn²⁺ has a larger ionic radius and more flexible coordination geometry than Mg²⁺. This "loosens" the active site (Site A and B), allowing the enzyme to accept substrates that don't fit perfectly (like dGDP or mismatched dNTPs). Mg²⁺ demands a strict octahedral geometry that dGDP cannot satisfy [2].
Q3: I'm developing a nucleotide analog drug. Should I test with Mg²⁺ or Mn²⁺? A: You must test both .
-
Mg²⁺: Represents the physiological condition (safety profile). If your drug is incorporated here, it's a potent chain terminator.[11]
-
Mn²⁺: Represents a "stress test" or viral polymerase mimic (some viral enzymes use Mn²⁺). If your drug is only incorporated with Mn²⁺, it may have low in vivo efficacy but high toxicity in specific cellular compartments [3].
References
-
Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. Source: National Institutes of Health (PMC) / J Am Chem Soc. Context: Definitive proof that while dGTP is preferred, Mn²⁺ facilitates the kinetic study of dGDP insertion. URL:[Link]
-
Nucleic Acid Polymerases: The Two-Metal-Ion Mechanism and Beyond. Source: Frontiers in Molecular Biosciences. Context: The foundational Steitz mechanism explaining the role of Metal A and Metal B. URL:[Link]
-
Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases. Source: Journal of Biological Chemistry (JBC). Context: Detailed review on how Mn²⁺ vs Mg²⁺ alters
and for nucleotides. URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism of DNA polymerases—Two metal ions or three? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. The effect of different divalent cations on the kinetics and fidelity of Bacillus stearothermophilus DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Nucleic Acid Polymerases: The Two-Metal-Ion Mechanism and Beyond [frontiersin.org]
- 11. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
purification methods for 2'-deoxyguanosine-5'-diphosphate trisodium salt
Technical Support Center: Nucleotide Purification & Chemistry Subject: Purification and Salt Exchange Protocols for 2'-Deoxyguanosine-5'-diphosphate (dGDP) Trisodium Salt
Introduction: The Criticality of dGDP Purity
As a Senior Application Scientist, I often see downstream failures in DNA polymerase kinetics or glycosyltransferase assays traced back to compromised nucleotide substrates. 2'-Deoxyguanosine-5'-diphosphate (dGDP) is particularly sensitive; it occupies a "middle ground" in stability—more prone to hydrolysis than dGMP and harder to separate from its metabolic neighbors (dGTP) than simple nucleosides.
This guide addresses the specific challenge of purifying dGDP from crude synthesis mixtures and, crucially, converting it into the stable, biologically active trisodium salt form . While many protocols yield the volatile triethylammonium (TEAB) salt, the trisodium form is required for accurate stoichiometric use in enzymatic assays and long-term stability.
Part 1: The Purification Workflow
The following diagram illustrates the "Gold Standard" workflow. We utilize Anion Exchange Chromatography for the separation of the phosphate species, followed by a chemoselective precipitation to swap the counter-ion.
Caption: Figure 1. Integrated workflow for dGDP purification and conversion from volatile TEAB salts to stable Trisodium salts.
Part 2: Detailed Protocols
Phase A: Anion Exchange Chromatography (Purification)
Objective: Isolate dGDP from dGMP (monophosphate) and dGTP (triphosphate).
The System:
-
Resin: DEAE-Sephadex A-25 (Bulk/Scale-up) or Mono Q (High Resolution/Analytical).
-
Buffer System: Triethylammonium Bicarbonate (TEAB).[1]
-
Why TEAB? Unlike NaCl, TEAB is volatile. You can remove it by evaporation, leaving only the nucleotide. This is essential for the subsequent salt exchange.
-
Protocol:
-
Preparation: Swell DEAE-Sephadex A-25 in 20% Ethanol/Water overnight. Pack into a column (aspect ratio 1:10).
-
Equilibration: Wash column with 5 CV (Column Volumes) of 0.05 M TEAB (pH 7.5).
-
Loading: Dissolve crude dGDP in minimal 0.05 M TEAB. Load onto the column.[1][2][3]
-
Elution: Run a linear gradient from 0.05 M to 0.5 M TEAB.
-
Elution Order: dGMP elutes first (lowest charge), followed by dGDP , then dGTP.
-
-
Monitoring: Monitor UV absorbance at 253 nm (Guanine max). Collect fractions.
-
Pooling: Analyze fractions by HPLC or TLC. Pool only those >98% pure.
-
Drying: Rotary evaporate the pooled fractions at <30°C to a syrup. Co-evaporate with Ethanol (2x) to remove residual TEAB.
Phase B: Sodium Salt Conversion (The NaI/Acetone Method)
Objective: Convert dGDP-TEAB salt to dGDP-Trisodium salt.
The Chemistry: Sodium Iodide (NaI) is highly soluble in acetone, but sodium-nucleotide salts are not. When you add the nucleotide (dissolved in a small amount of methanol) to a saturated NaI/Acetone solution, the sodium displaces the triethylammonium cation. The resulting dGDP-Na3 precipitates immediately, while the displaced TEA-Iodide and excess NaI remain dissolved in the acetone.
Protocol:
-
Dissolution: Dissolve the dried TEAB-dGDP syrup in a minimum volume of anhydrous Methanol (MeOH).
-
Precipitation: Dropwise add this MeOH solution into a centrifuge tube containing 10 volumes of 0.1 M NaI in Anhydrous Acetone .
-
Observation: A white flocculent precipitate (dGDP-Na3) will form immediately.
-
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes. Discard the supernatant (contains impurities and TEAB).
-
Washing: Resuspend the pellet in pure Acetone (to remove residual Iodide). Centrifuge again. Repeat 3 times.
-
Drying: Dry the final pellet under high vacuum.
Part 3: Troubleshooting & FAQs
Q1: My dGDP and dGTP peaks are overlapping. How do I improve resolution?
A: This is a common issue in ion exchange.
-
Flatten the Gradient: If you are running 0.05M to 0.5M over 30 minutes, extend it to 60 or 90 minutes. The difference in charge between diphosphate (-2/-3) and triphosphate (-3/-4) requires a shallow salt slope to resolve.
-
Check pH: Ensure your TEAB is pH 7.5. If the pH drops below 7, the ionization states change (protonation of the secondary phosphate), reducing the charge difference between species.
Q2: Why use the NaI/Acetone method instead of a simple cation exchange resin (Dowex Na+)?
A: Both work, but NaI/Acetone is superior for purity and dryness .
-
Dowex Na+ columns: Require running the sample through water, which necessitates freeze-drying (lyophilization) afterwards. This is slow and can lead to hydrolysis if the pH drifts.
-
NaI/Acetone: Is a precipitation method.[2][4][5][6] It simultaneously exchanges the salt and removes organic impurities soluble in acetone. It yields a dry powder in minutes, not days.
Q3: I see "ghost peaks" of dGMP appearing after evaporation. Is my dGDP degrading?
A: Yes, this is hydrolysis.
-
Cause: The pyrophosphate bond in dGDP is heat-labile, especially in acidic conditions. TEAB is a buffer, but as it evaporates, the pH can fluctuate.
-
Fix: Never exceed 30°C on the rotary evaporator. Maintain a slightly alkaline environment. If using the NaI method, work quickly and keep solvents cold.[4]
Q4: How do I verify I actually have the Trisodium salt?
A: You can verify this via Ion Chromatography (IC) or indirectly via Atomic Absorption Spectroscopy (AAS) for Sodium content.
-
Theoretical Calculation: dGDP (Free Acid MW: ~427.2 g/mol ). dGDP-Na3 (MW: ~493.1 g/mol ).
-
Mass Spec: ESI-MS in negative mode will typically show the [M-H]- ion (426 m/z) regardless of the salt form, so MS is poor for salt determination. Use NMR (observe lack of ethyl groups from TEAB) or Flame Photometry.
Part 4: Data & Specifications
Table 1: Resin Selection Guide
| Resin Type | Matrix | Resolution | Capacity | Recommended For |
| DEAE Sephadex A-25 | Dextran | Medium | High | Bulk purification (>100 mg) |
| Mono Q (GL/HR) | Polystyrene/DVB | Very High | Low/Medium | Analytical / Final Polishing |
| Q Sepharose FF | Agarose | Medium | Very High | Industrial Scale |
Table 2: Stability Profile of dGDP
| Condition | Stability | Recommendation |
| Solid (Na+ salt), -20°C | > 2 Years | Best storage method. |
| Solution (pH 7.5), -20°C | 6-12 Months | Avoid freeze-thaw cycles. |
| Solution (pH < 5) | < 24 Hours | Rapid hydrolysis to dGMP. |
| Lyophilized (TEAB salt) | 1-3 Months | TEAB is hygroscopic; attracts moisture leading to degradation. |
References
-
Generic anion-exchange chromatography method for separation of nucleotides. Source: PubMed / Elsevier URL:[Link]
-
Chemical Synthesis and Purification of Nucleoside 5'-Diphosphates. Source: University of Warsaw (Faculty of Physics) URL:[Link]
-
Precipitation of Nucleic Acids (Sodium Iodide/Acetone Method). Source: Current Protocols in Immunology / ResearchGate URL:[Link]
-
Deoxyguanosine Diphosphate (dGDP) Chemical Data. Source: PubChem URL:[Link]
Sources
Technical Support Center: Nucleotide Analog Optimization
Topic: Avoiding Polymerase Stalling with dGTP Analogs
Status: Active | Role: Senior Application Scientist
Mechanistic Insight: Why Polymerases Stall
Before troubleshooting, it is critical to understand why your polymerase is stalling. Stalling is rarely a random event; it is a kinetic or structural blockade.
The Problem: G-Quadruplexes (G4) and Secondary Structures
In GC-rich templates (>60% GC), guanine residues can interact via Hoogsteen hydrogen bonding (using the N7 position) rather than standard Watson-Crick pairing.[1] This forms stable four-stranded structures called G-quadruplexes (G4).[2]
-
The Stall: High-fidelity polymerases (e.g., Pfu, Phusion) physically cannot unwind these knot-like structures. The enzyme pauses, idles, and eventually dissociates, leading to truncated products.
The Solution: 7-deaza-dGTP
The analog 7-deaza-dGTP replaces the Nitrogen at the 7-position of the guanine ring with a Carbon.[1]
-
Mechanism: This modification eliminates the hydrogen bond acceptor required for Hoogsteen pairing.
-
Result: Guanines can only form Watson-Crick bonds with Cytosine. The DNA remains linear, and the polymerase passes through without stalling.
Visualization: Structural Blockade vs. Linearization
Figure 1: Mechanism of action. 7-deaza-dGTP prevents Hoogsteen bonding, forcing DNA into a linear state readable by polymerases.
Experimental Protocol: GC-Rich PCR Optimization
Warning: 7-deaza-dGTP incorporates less efficiently than standard dGTP. You cannot simply swap them 1:1 without adjusting cycling parameters.
Standardized Workflow for 7-deaza-dGTP
Reagents:
-
100% 7-deaza-dGTP (or a 3:1 mix of 7-deaza:Standard dGTP for sequencing).
-
Betaine (5M stock).
-
High-Fidelity Polymerase (e.g., Q5, Phusion, or KAPA HiFi).
Step-by-Step Protocol:
-
Nucleotide Mix Preparation:
-
Replace standard dGTP entirely with 7-deaza-dGTP for difficult PCRs.
-
Note: For Sanger sequencing downstream, use a ratio of 3:1 (7-deaza : Standard dGTP) . Complete replacement can interfere with some sequencing polymerases.
-
-
Reaction Setup (50 µL):
-
Buffer (1X)
-
dATP, dCTP, dTTP (200 µM each)
-
7-deaza-dGTP (200 µM)
-
Forward/Reverse Primers (0.5 µM)
-
Template DNA (< 200 ng)
-
Betaine (1M - 2M final) : Essential co-solvent for isostabilizing Tm.
-
Polymerase (1-2 Units)
-
-
Thermal Cycling Adjustments:
| Parameter | Standard Condition | 7-deaza Optimized | Reasoning |
| Denaturation | 95°C / 30 sec | 96-98°C / 45-60 sec | 7-deaza DNA is stable; GC-rich regions need aggressive melting. |
| Annealing | Tm - 5°C | Tm - 2°C | 7-deaza lowers the Tm of the duplex slightly; avoid non-specific binding. |
| Extension | 30 sec / kb | 60 sec / kb | CRITICAL: Incorporation kinetics of analogs are slower. Give the enzyme time. |
| Final Extension | 5 min | 10 min | Ensures all stalled strands complete synthesis. |
Advanced Troubleshooting: Bulky Analogs & Steric Hindrance
If you are using fluorophore-labeled dGTP or amino-allyl dGTP , the issue is not secondary structure—it is steric hindrance . The polymerase active site struggles to accommodate the bulky modification.
The Manganese Switch ( )
Magnesium (
Workflow: Metal Ion Titration
If yield is zero with bulky analogs, perform this titration.
Figure 2: Decision tree for overcoming steric hindrance in polymerase extension.
Frequently Asked Questions (FAQs)
Q1: I used 100% 7-deaza-dGTP, and my PCR band is invisible on the gel. Did it fail?
Diagnosis: Not necessarily. Root Cause: Ethidium Bromide (EtBr) intercalates between stacked bases.[3][4][5] The nitrogen at position 7 of guanine is a key interaction point for EtBr. 7-deaza-dGTP modifies this position, significantly quenching EtBr fluorescence or reducing binding affinity [2]. Solution:
-
Use a much higher sensitivity stain (e.g., SYBR Gold) which is less sensitive to this modification.
-
Or, post-stain your gel for 2x longer than usual.
-
Self-Validation: Always run a control lane with standard dGTP to verify the stain is working.
Q2: Can I use 7-deaza-dGTP for cloning and protein expression?
Answer: Yes, but with a caveat. 7-deaza-DNA behaves like normal DNA in cloning reactions (ligation, restriction digestion). However, because 7-deaza-dGTP is an analog, some ultra-high-fidelity proofreading enzymes (like Q5 or Phusion) may stall if they detect it as "damage" in the template during subsequent rounds. Recommendation: Use it to amplify the difficult GC-rich fragment, then use that PCR product as a template for a single round of standard PCR if you need "clean" DNA, or proceed directly to cloning if using standard restriction enzymes (which generally cut 7-deaza DNA efficiently).
Q3: My sequencing data has "compressions" (peaks overlapping). Will this help?
Answer: Yes. Compressions in Sanger sequencing are caused by secondary structures in the DNA fragment migrating through the capillary. Protocol: Substitute dGTP with 7-deaza-dGTP (or dITP) in your sequencing reaction. This linearizes the ssDNA fragments, resolving the compression and allowing accurate base calling [3].
Q4: Does 7-deaza-dGTP affect melting temperature ( )?
Answer: Yes, it lowers the
References
-
Tabor, S., & Richardson, C. C. (1989). Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase and Escherichia coli DNA polymerase I. Proceedings of the National Academy of Sciences, 86(11), 4076–4080. Link
-
Seela, F., & Roling, A. (1991). Ethidium bromide does not fluoresce when intercalated adjacent to 7-deazaguanine in duplex DNA.[7] Nucleic Acids Research.[8] Link
-
Fernandez-Rachubinski, F., et al. (1990). Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing.[9] DNA Sequence, 1(2), 137-140. Link
-
New England Biolabs (NEB). PCR Troubleshooting Guide. Link
-
Thermo Fisher Scientific. Ethidium Bromide Staining Considerations. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel strategy proposed for selectively targeting g-quadruplex at specific genome loci | EurekAlert! [eurekalert.org]
- 3. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 5. Ethidium Bromide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Ethidium bromide does not fluoresce when intercalated adjacent to 7-deazaguanine in duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: dGDP vs. dGTP Incorporation Efficiency in Taq Polymerase Workflows
Executive Summary: The Thermodynamic Reality
For routine PCR applications, dGTP (deoxyguanosine triphosphate) is the obligatory substrate. dGDP (deoxyguanosine diphosphate) is not a viable alternative for standard diagnostic or preparative workflows, despite being chemically capable of incorporation under forced conditions.
While conventional dogma suggests DNA polymerases are strictly dNTP-dependent, advanced kinetic analyses (specifically PNAS 2018) reveal that Taq polymerase possesses a latent ability to utilize dGDP. However, this comes with a severe kinetic penalty:
-
Catalytic Efficiency: dGDP incorporation is approximately 340-fold less efficient than dGTP.
-
Reaction Velocity: Extension rates drop by ~17-fold.
-
Affinity: The enzyme requires ~20-fold higher concentrations of dGDP to achieve half-maximal velocity (
).
Recommendation: dGDP should only be utilized in specialized kinetic studies investigating prebiotic chemistry or enzyme plasticity. For all amplification, sequencing, and library prep, dGTP remains the non-negotiable standard.
Mechanistic Comparison: Triphosphate vs. Diphosphate
To understand the efficiency gap, we must look at the bond energy driving the polymerization.
The Standard Pathway (dGTP)
Taq polymerase operates via a nucleophilic attack of the primer's 3'-OH on the
-
Leaving Group: Pyrophosphate (
). -
Thermodynamics: The subsequent hydrolysis of
by inorganic pyrophosphatase (often present in cells or mixes) renders the reaction effectively irreversible, driving polymerization forward.
The Alternative Pathway (dGDP)
When forced to use dGDP, the nucleophilic attack still targets the
-
Leaving Group: Orthophosphate (
). -
Thermodynamics: The bond breakage provides less Gibbs free energy. Furthermore, the accumulation of
can theoretically drive the reverse reaction (phosphorolysis), destabilizing the nascent strand.
Pathway Visualization
The following diagram contrasts the standard high-energy pathway with the low-efficiency dGDP route.
Caption: Comparative reaction pathways. Blue path indicates standard dGTP utilization; Red dashed path indicates inefficient dGDP utilization.
Quantitative Performance Data
The following data aggregates kinetic parameters observed in Taq polymerase when challenged with dNTPs versus dNDPs.
| Parameter | dGTP (Standard) | dGDP (Alternative) | Impact on Workflow |
| ~15–20 µM | ~300–400 µM | Affinity: Requires 20x higher concentration of dGDP to saturate the enzyme. | |
| ~60 | ~3.5 | Speed: dGDP extension is 17x slower, requiring drastically longer extension times. | |
| Catalytic Efficiency ( | ~3.0–4.0 | ~0.01 | Efficiency: Overall efficiency drops by >300-fold. |
| Leaving Group | Pyrophosphate ( | Orthophosphate ( | Thermodynamics: dGDP reaction is more prone to equilibrium stalling. |
Data derived from kinetic analysis of Family A polymerases (Source 1).
Experimental Validation Protocol
If you must verify dGDP incorporation (e.g., for a negative control or mechanistic study), you cannot simply swap reagents. Commercial dGDP is often contaminated with trace dGTP (0.1–1%), which Taq will preferentially use, leading to false positives.
The "Clean-Screen" Protocol: This protocol ensures that any observed amplification is due to dGDP usage, not dGTP contamination.
Reagents Required[1][2][3][4]
-
Enzyme: Standard Taq Polymerase (avoid "Fast" or "Hot Start" formulations with proprietary enhancers).
-
Substrate: dGDP (>98% purity).
-
Decontamination Enzyme: Shrimp Alkaline Phosphatase (rSAP) or similar phosphatase.
-
Template: M13 ssDNA or short linear amplicon (avoid complex genomic DNA).
Step-by-Step Workflow
-
Substrate Decontamination (Critical Step)
-
Why: To remove trace dGTP contaminants.
-
Treat the dGDP stock solution with a specific phosphatase that targets triphosphates but is kinetically slower on diphosphates (Note: Most phosphatases hit both; a better approach is HPLC purification or using a Nucleoside Diphosphate Kinase (NDPK) deficient strain if performing in vivo).
-
Alternative In Vitro Control: Use a kinetic time-course. Trace dGTP will result in a "burst" of synthesis followed by a plateau. True dGDP usage will show a slow, linear rate.
-
-
Reaction Setup
-
Control Tube: 200 µM dGTP (Standard).
-
Test Tube: 4 mM dGDP (High concentration to overcome high
). -
Buffer: Standard Taq Buffer + 2 mM
.
-
-
Cycling Parameters (Modified)
-
Denature: 95°C for 30s.
-
Anneal:
- 5°C.[1] -
Extension:Increase time by 20x (e.g., if standard is 30s/kb, use 10 mins/kb).
-
Cycles: 35-40.
-
-
Analysis
-
Run on 2% Agarose gel.
-
Expectation: dGTP lane shows a bright, distinct band. dGDP lane shows a faint band or smear, confirming "possible but inefficient" incorporation.
-
Workflow Diagram
Caption: Validated workflow for testing dGDP incorporation, emphasizing the high concentration and extended time requirements.
Common Pitfalls & Troubleshooting
When researchers ask about "dGDP," they often confuse it with two other reagents. Ensure you are using the correct molecule:
-
dGDP (Deoxyguanosine Diphosphate): The subject of this guide. Low activity.
-
ddGTP (Dideoxyguanosine Triphosphate): Used for Sanger Sequencing . Causes chain termination. Taq incorporates this efficiently (especially "sequencing grade" mutants like Taq F667Y).
-
7-deaza-dGTP: Used for GC-rich templates. Taq uses this efficiently.
Troubleshooting Table:
| Observation | Probable Cause | Solution |
| No Bands with dGDP | Extension time too short. | Increase extension to >5 min/kb. |
| Bright Bands with dGDP | dGTP contamination in dGDP stock. | Validate reagent purity via HPLC. |
| Smearing | Phosphorolysis (reverse reaction).[2] | Remove accumulated |
References
-
Arseni, A., et al. (2018). DNA synthesis from diphosphate substrates by DNA polymerases.[2] Proceedings of the National Academy of Sciences (PNAS).[3] [Link] (The definitive study demonstrating that while Taq can use dNDPs, the Km is ~20x higher and rate is ~17x slower than dNTPs.)
-
Obeid, S., et al. (2010). Structural basis for the synthesis of 7-deaza-dGTP by Taq DNA polymerase. [Link] (Provides structural context on the active site flexibility of Taq).
Sources
- 1. Single-molecule Taq DNA polymerase dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA polymerases as useful reagents for biotechnology – the history of developmental research in the field - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of dGDP versus Other Deoxynucleoside Diphosphates
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Critical "Goldilocks" Intermediate
In the high-stakes environment of DNA replication, deoxyguanosine diphosphate (dGDP) occupies a unique and often underestimated position. Unlike dATP, which acts as a potent global inhibitor of Ribonucleotide Reductase (RNR), or dTTP, which dictates specificity, dGDP is a "silent" transient intermediate. It must be rapidly phosphorylated to dGTP to support replication, yet its accumulation is tightly checked by catabolic enzymes like SAMHD1 to prevent hyper-mutation.
For drug developers designing nucleoside analogs (e.g., Gemcitabine, Cytarabine derivatives), understanding the native kinetics of dGDP against its peers (dADP, dCDP, dTDP) is not merely academic—it is the baseline for competitive inhibition and toxicity modeling. This guide dissects the kinetic behaviors of dGDP across the three critical enzymatic nodes: Synthesis (RNR) , Phosphorylation (NDPK) , and Catabolism (SAMHD1) .
Mechanistic Architecture: The dGDP Metabolic Node
To analyze kinetics effectively, we must first map the flow of dGDP. It is generated de novo by RNR and salvaged by Deoxyguanosine Kinase (dGK), then funneled into the dNTP pool by Nucleoside Diphosphate Kinase (NDPK).
Pathway Visualization
The following diagram illustrates the specific allosteric routes required to generate and consume dGDP compared to other dNDPs.
Figure 1: The dGDP Kinetic Node. Note that RNR reduction of GDP specifically requires dTTP occupancy at the specificity site, distinguishing it from dADP generation.
Comparative Kinetic Profiling
The kinetic behavior of dGDP varies significantly depending on the enzyme system. Below is a comparative analysis against dADP, dCDP, and dTDP.
A. Synthesis: Ribonucleotide Reductase (RNR)
RNR is the primary control point.[1][2] Unlike dCDP/dUDP (reduced when ATP is bound) or dADP (reduced when dGTP is bound), dGDP synthesis is strictly dependent on dTTP accumulation .
| Parameter | dGDP (Target) | dADP | dCDP / dUDP | Mechanistic Insight |
| Required Allosteric Effector | dTTP | dGTP | ATP / dATP | dGDP production is delayed until Pyrimidines (dTTP) are sufficient. |
| Km (Substrate) | ~15 - 50 µM | ~50 - 100 µM | ~10 - 30 µM | RNR generally has higher affinity for pyrimidines (CDP/UDP) than purines. |
| Inhibitor | dATP (Global) | dATP (Global) | dATP (Global) | High dATP shuts down all dNDP production to prevent mutagenesis. |
Expert Insight: In drug development, if your analog mimics dGDP, it will likely not be formed efficiently unless the cell has a sufficient pool of dTTP. This "lag" is a common reason for the delayed cytotoxicity of guanosine analogs compared to cytidine analogs.
B. Phosphorylation: Nucleoside Diphosphate Kinase (NDPK)
NDPK is often described as a "perfect enzyme" with kcat/Km approaching the diffusion limit. However, subtle kinetic discriminations exist.
-
Reaction: dNDP + ATP ⇌ dNTP + ADP
-
Mechanism: Ping-Pong Bi-Bi (Histidine phosphorylation intermediate).
Comparative Kinetics (Human NDPK A/B):
-
dGDP: Km ≈ 5–15 µM.
-
dADP: Km ≈ 5–15 µM.
-
dTDP/dCDP: Km ≈ 10–20 µM.
-
Analysis: NDPK shows negligible discrimination between dGDP and other dNDPs. This implies that dGDP phosphorylation is flow-limited , not rate-limited. If dGDP is present, it will be phosphorylated immediately.
C. Catabolism: SAMHD1 (The dNTPase)
SAMHD1 is a triphosphohydrolase that converts dNTPs back to dNs/dNDPs.[3][4] It is the major regulator of dGTP pools in non-dividing cells (e.g., macrophages).
Hydrolysis Preference (in presence of GTP activator):
Critical Note: SAMHD1 is allosterically activated by GTP/dGTP. High levels of dGTP (the product of dGDP) actually stimulate the enzyme to degrade dNTPs, creating a negative feedback loop unique to the guanosine lineage.
Experimental Methodologies
To validate these kinetics in your own lab, use the following protocols. The Coupled Spectrophotometric Assay is the gold standard for steady-state kinetics (Km, Vmax), while HPLC is required for complex mixtures or slow-binding inhibitors.
Protocol A: Coupled Spectrophotometric Assay (PK/LDH System)
This continuous assay measures the ADP produced when a kinase (e.g., NDPK or a specific dGK) phosphorylates dGDP.
Logic:
-
Kinase converts dGDP + ATP → dGTP + ADP .
-
Pyruvate Kinase (PK) converts ADP + PEP → ATP + Pyruvate .[5]
-
Lactate Dehydrogenase (LDH) converts Pyruvate + NADH → Lactate + NAD+ .
-
Signal: Decrease in Absorbance at 340 nm (oxidation of NADH).[5]
Workflow Diagram
Figure 2: Coupled Enzyme Assay Workflow. The rate of NADH depletion is directly proportional to dGDP phosphorylation.
Step-by-Step Protocol
-
Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Coupling Mix: Add 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL Pyruvate Kinase, and 10 U/mL Lactate Dehydrogenase.
-
Substrate Setup:
-
Fixed Substrate: 1 mM ATP.
-
Variable Substrate: dGDP (0.5 µM to 500 µM).
-
-
Blanking: Monitor absorbance at 340 nm for 2 minutes to establish a background rate (NADH autoxidation or ATPase contamination).
-
Initiation: Add the target kinase (e.g., 10 nM NDPK).
-
Data Analysis: Calculate initial velocity (
) using the extinction coefficient of NADH ( ). Plot vs. [dGDP] and fit to the Michaelis-Menten equation.
Trustworthiness Check (Self-Validation):
-
The "PK Specificity" Trap: Mammalian Pyruvate Kinase is highly specific for ADP. However, some bacterial PK isoforms can utilize dGDP/GDP as a substrate.
-
Control Experiment: Run the assay without the target kinase but with dGDP and ATP. If you see NADH depletion, your coupling enzyme (PK) is reacting directly with your substrate (dGDP). Solution: Use rabbit muscle PK (Type II or III), which has very low affinity for dGDP compared to ADP.
Protocol B: HPLC Direct Quantification
Use this when coupled assays are impossible (e.g., high background ATPase activity or non-ATP donors).
-
Reaction: Incubate Kinase + dGDP + ATP in reaction buffer at 37°C.
-
Quench: Stop reaction at timepoints (e.g., 0, 2, 5, 10 min) by adding equal volume of ice-cold 10% Trichloroacetic acid (TCA) or Methanol.
-
Neutralization: If using TCA, neutralize with Freon-amine or carbonate buffer.
-
Separation:
-
Column: Anion Exchange (e.g., SAX) or Ion-Pair Reverse Phase (C18 with Tetrabutylammonium phosphate).
-
Mobile Phase: Gradient of Ammonium Phosphate (pH 3.5) to increasing ionic strength.
-
-
Detection: UV at 254 nm.
-
Quantification: Integrate peak areas for dGDP (substrate) vs. dGTP (product).
References
-
Hofer, A., et al. (2012). "Structure and function of ribonucleotide reductases." Annual Review of Biochemistry, 81, 583-611. Link
-
Gonelli, A., et al. (2014). "Allosteric regulation of SAMHD1 dNTPase activity by dGTP and GTP." Proceedings of the National Academy of Sciences, 111(43), E4573-E4582. Link
-
Lascu, I., & Gonin, P. (2000). "The catalytic mechanism of nucleoside diphosphate kinases." Journal of Bioenergetics and Biomembranes, 32(3), 237-246. Link
-
McFarlane, C. R., & Murray, J. W. (2020). "A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase." Bio-protocol, 10(9), e3599. Link
-
Mathews, C. K. (2014). "Deoxyribonucleotide metabolism, mutagenesis and cancer." Nature Reviews Cancer, 15, 528–539. Link
Sources
Publish Comparison Guide: Validation of dGDP Incorporation into DNA by Mass Spectrometry
Executive Summary
The incorporation of deoxynucleoside diphosphates (dNDPs), such as deoxyguanosine diphosphate (dGDP) , into DNA represents a significant deviation from canonical DNA synthesis, which typically utilizes triphosphates (dNTPs).[1][2] This phenomenon is of critical interest in two primary fields: mechanistic enzymology (e.g., Human Polymerase
Validating this incorporation requires a detection method capable of absolute structural confirmation.[3] While traditional radiometric and gel-based assays provide evidence of strand extension, they fail to chemically identify the incorporated moiety.
This guide objectively compares LC-MS/MS Nucleoside Analysis against traditional alternatives (Radiolabeling, Gel Electrophoresis), demonstrating why Mass Spectrometry is the gold standard for validating dGDP and nucleotide analog incorporation.
The Challenge: Why dGDP Incorporation is Hard to Validate
In standard DNA synthesis, a DNA polymerase attacks the
-
The Analytical Blind Spot: Once incorporated, the dGMP residue derived from dGDP is chemically identical to that derived from dGTP.
-
The Proof Required: Validation must prove that dGDP specifically was the substrate driving the extension, or in the case of drug analogs (e.g., 6-thio-dGDP), that the modified base is physically present in the DNA backbone.
Comparison of Validation Methods
The following table contrasts the LC-MS/MS workflow against traditional methodologies.
| Feature | LC-MS/MS Analysis (The Solution) | Radiolabeling ( | Gel/Capillary Electrophoresis |
| Primary Output | Mass-to-Charge Ratio (m/z) | Radioactivity (CPM) | Migration Time / Fragment Size |
| Specificity | Absolute. Identifies the specific nucleoside mass (e.g., dG vs. 6-thio-dG). | Low. Detects any incorporation; cannot distinguish mismatches or analogs easily. | Low. Shows length ( |
| Substrate Requirement | Unlabeled dGDP or stable isotope labels ( | Requires radioactive | Standard or Fluorescently labeled primers. |
| Safety | High. No ionizing radiation. | Low. Hazardous waste; requires shielding. | High. |
| Structural Insight | High. Can detect modifications, oxidation, or metabolic byproducts. | None. Only measures quantity of incorporation. | None. Indirect inference via mobility shift. |
| Throughput | Medium (requires digestion). | Low (manual handling). | High (sequencers). |
Scientific Deep Dive: The LC-MS/MS Workflow
To validate dGDP incorporation, we utilize a "Self-Validating System" where the DNA product is enzymatically digested back to single nucleosides. If the reaction was supplied only with dGDP (and no dGTP), and LC-MS/MS detects deoxyguanosine (dG) in the purified DNA product, incorporation is chemically proven.
Mechanism of Action
-
Extension: Polymerase + Template + dGDP
Extended DNA ( ) + Pi. -
Digestion: Extended DNA
Nucleosides (dA, dT, dC, dG ).
Visualization of the Workflow
Figure 1: Analytical workflow for validating dGDP incorporation. The critical control point is the purification step to remove unincorporated dGDP before digestion.
Comprehensive Protocol: Validation by LC-MS/MS
This protocol is designed to be a self-validating system. The detection of dG is only valid if free dGDP is completely removed prior to DNA digestion.
Phase 1: The Extension Reaction
Objective: Force the polymerase to use dGDP.
-
Reaction Mix: Prepare a 20 µL reaction containing:
-
50 mM Tris-HCl (pH 8.0), 2 mM DTT.
-
Cofactor: 5-10 mM MgCl
(or MnCl if checking for relaxed specificity). -
Enzyme: 1-5 Units of DNA Polymerase (e.g., Pol
, Telomerase). -
Substrate: 100-500 µM dGDP (Crucial: Ensure dGDP is >99% pure and free of dGTP contaminants).
-
Template: 1 µM Primer/Template duplex (Gapped DNA preferred for Pol
).
-
-
Incubation: 37°C for 30-60 minutes.
-
Quenching: Add 20 mM EDTA to stop the reaction.
Phase 2: Stringent Purification (The Trust Anchor)
Why this matters: If you digest the reaction mix immediately, the huge excess of free dGDP will be converted to dG by the digestion enzymes (Phosphatase), leading to a false positive.
-
Solid Phase Extraction: Use a spin column (e.g., Oligo Clean & Concentrator) or ethanol precipitation.
-
Wash: Perform 3x washes with 70% ethanol to ensure removal of all free nucleotides.
-
Elution: Elute pure DNA in nuclease-free water.
Phase 3: Enzymatic Digestion to Nucleosides
-
Cocktail Preparation: Add the following to the eluted DNA:
-
DNAse I: Nicks the backbone.
-
Snake Venom Phosphodiesterase (SVPD): Breaks phosphodiester bonds.
-
Alkaline Phosphatase (CIAP/SAP): Removes terminal phosphates to yield nucleosides.
-
-
Incubation: 37°C for 2-4 hours.
-
Filtration: Pass through a 10 kDa MWCO filter to remove the digestion enzymes (which can foul the MS source).
Phase 4: LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| dG (Deoxyguanosine) | 268.1 | 152.1 (Guanine base) | 20 | 15 |
| dTG (Deoxythioguanosine) | 284.1 | 168.1 (Thioguanine) | 25 | 18 |
| dC (Internal Control) | 228.1 | 112.1 (Cytosine base) | 20 | 12 |
Supporting Data & Performance Metrics
When comparing this MS workflow to radiolabeling, the following performance metrics are typical for validated assays (Reference: Chemical Research in Toxicology, Biochemistry).
| Metric | LC-MS/MS (Nucleoside) | Radiolabeling ( |
| Limit of Detection (LOD) | ~5 fmol on-column (High Sensitivity) | ~0.1-1 fmol (Ultra-High Sensitivity) |
| Linearity (R²) | > 0.995 (Range: 0.05 - 50 pmol) | Non-linear at high counts (saturation) |
| False Positive Rate | < 1% (With proper purification) | High (due to non-specific binding) |
| Structural Confirmation | Yes (Retention time + Mass transition) | No (Only detects isotope presence) |
Expert Insight: While radiolabeling is slightly more sensitive, it cannot distinguish between the incorporation of dGDP and a contaminant dGTP. LC-MS/MS provides the chemical certainty required for regulatory submissions and mechanistic claims.
References
-
Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
. Source: Biochemistry (ACS Publications).[7] Context: Defines the kinetic parameters and structural basis for dGDP incorporation. URL:[Link] -
A Single Nucleotide Incorporation Step Limits Human Telomerase Repeat Addition Activity. Source: EMBO Journal / PMC. Context: Validates dGDP as a substrate for telomerase activity stimulation.[8] URL:[Link]
-
Quantification of Deoxythioguanosine in Human DNA with LC-MS/MS. Source: PubMed / PMC.[9] Context: Protocol for detecting thiopurine analogs (dTG) incorporated into DNA, relevant for drug development.[10] URL:[Link]
-
Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by LC-HRMS/MS. Source: Chemical Research in Toxicology. Context: Establishes LOD and linearity standards for nucleoside analysis by MS. URL:[Link]
Sources
- 1. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Validation of DNA sequences using mass spectrometry coupled with nucleoside mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A single nucleotide incorporation step limits human telomerase repeat addition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Utilization of dGDP as a Substrate by DNA Polymerases
[1]
Executive Summary
The Paradigm Shift: Standard dogma dictates that DNA polymerases require deoxynucleoside triphosphates (dNTPs) to drive DNA synthesis, utilizing the breaking of the
This guide analyzes the utilization of Deoxyguanosine Diphosphate (dGDP) as an alternative substrate.[4][7][8] While thermodynamically less favorable and kinetically slower, specific DNA polymerases—particularly thermostable variants like Taq—can catalyze DNA synthesis using dGDP, releasing inorganic phosphate (Pi) as the byproduct.[6][9][10]
Target Audience: This analysis is critical for researchers in prebiotic chemistry (origins of life), protein engineering (modifying substrate specificity), and nucleotide metabolism (salvage pathways).
Mechanistic Insight: dNTP vs. dNDP Catalysis
To understand the performance differences between polymerases, we must first establish the differing catalytic mechanisms.
The Thermodynamic Barrier
-
Standard Reaction (dNTP):
-
The release and subsequent hydrolysis of pyrophosphate (PPi) provides a strong thermodynamic pull, making polymerization effectively irreversible under physiological conditions.
-
-
Diphosphate Reaction (dGDP):
-
The leaving group is orthophosphate (Pi). The energy released is significantly lower (
is less negative), and the accumulation of Pi can drive the reverse reaction (phosphorolysis ) more easily than PPi drives pyrophosphorolysis.
-
The Structural Role of the -Phosphate
In High-Fidelity polymerases, the
Comparative Analysis of Polymerase Performance[6][12]
We compare three distinct classes of polymerases based on their ability to incorporate dGDP.
Summary Data Table: dGDP vs. dGTP Efficiency
| Feature | Taq Polymerase (Family A) | Human Pol | RB69 gp43 (Family B) |
| dGDP Utilization | Moderate | Poor | Low/Moderate |
| ~17-fold slower than dGTP | ~32,000-fold slower than dGTP | ~400-fold slower than dGTP | |
| Affinity ( | ~20-fold higher (Lower affinity) | ~27-fold higher | ~500-fold higher |
| Limiting Factor | Activation energy of transphosphorylation | Lack of | Residue-specific contacts (Lys486, Arg482) |
| Reverse Reaction | Efficient Phosphorolysis | Inefficient | Possible |
| Primary Utility | PCR with dNDPs (Prebiotic models) | Mechanistic studies on fidelity | Structural evolution studies |
Thermostable Replicases (Taq, Vent, Pfu)
-
Performance: Surprisingly robust.[1] Taq polymerase can synthesize DNA using dNDPs with only a 17-fold reduction in rate compared to dNTPs.[1][6][9][10]
-
Mechanism: The high thermal energy at reaction temperatures (
) likely helps overcome the higher activation barrier of the dNDP reaction, compensating for the less optimal transition state stabilization. -
Key Finding: Taq can perform PCR using dNDPs, provided the concentration is elevated to compensate for the higher
(approx. 20x higher than dNTPs).[1][6]
Mammalian Repair Enzymes (Human Pol )
-
Performance: Drastically impaired. The rate of dGDP insertion is reduced by nearly 32,000-fold compared to dGTP.[4][5][7][8]
-
Causality: Pol
relies heavily on the -phosphate to stabilize the transition state via specific hydrogen bonds. Without this moiety, the "chemical step" (bond formation) becomes the rate-limiting bottleneck, far more than in Taq. -
Significance: This enzyme is an excellent negative control for dGDP assays, demonstrating the evolutionary pressure to select for triphosphates in complex organisms.
Phage Polymerases (RB69)[4]
-
Performance: Intermediate. RB69 can utilize dGDP but requires specific residues (Lys486, Arg482) to be intact.
-
Insight: Mutational studies (e.g., K486A) reveal that while the wild-type can force dGDP incorporation, disrupting the phosphate-binding pocket abolishes this activity entirely.
Visualization of Pathways
Catalytic Mechanism Comparison
The following diagram contrasts the standard triphosphate pathway with the diphosphate alternative.
Caption: Comparative flux of dGTP vs. dGDP utilization. Note the "Stalled" step in dGDP catalysis due to the absence of
Experimental Protocols
To validate dGDP incorporation in your own lab, you cannot use standard PCR cycling conditions. The following protocol is optimized for Taq Polymerase using dNDPs.
Protocol: dGDP-Driven Primer Extension Assay[1]
Objective: Detect the incorporation of dGDP into a DNA primer.
Reagents:
-
Enzyme: Taq DNA Polymerase (5 U/µL).
-
Buffer: Standard ThermoPol Buffer (Mg-based). Note: Do not use buffers containing high levels of inorganic phosphate.
-
Template: Single-stranded DNA template (e.g., M13mp18 or a synthetic oligo).
-
Primer: 5'-FAM or
-labeled primer complementary to the template. -
Substrates:
-
Control: 100 µM dGTP (plus dATP, dTTP, dCTP).
-
Test: 1.0 mM - 2.0 mM dGDP (plus dADP, dTDP, dCDP if doing full synthesis). Note the 10-20x concentration increase.
-
Workflow:
-
Annealing: Mix Primer (50 nM) and Template (100 nM) in 1x Buffer. Heat to 95°C for 2 min, cool slowly to room temp.
-
Reaction Assembly:
-
Add Taq Polymerase (2.5 Units per 50 µL reaction).
-
Add dGDP (Test) or dGTP (Control).
-
-
Incubation:
-
Incubate at 60°C - 72°C for 30 to 60 minutes .
-
Rationale: The slower
of dGDP requires extended extension times compared to the standard 1 min/kb.
-
-
Quenching: Stop reaction with 95% Formamide/EDTA loading dye.
-
Analysis: Resolve products on a 15% Denaturing Polyacrylamide Gel (PAGE) or Capillary Electrophoresis.
Self-Validating Check:
-
Positive Control: dGTP lane should show full-length product.
-
Negative Control: No nucleotide lane (Primer only).
-
Experimental Lane: dGDP lane should show extension products. If bands are faint, increase dGDP concentration to 5 mM or extend time to 2 hours.
Visualization of Workflow
Caption: Step-by-step workflow for validating dGDP incorporation efficiency against a dGTP control.
References
-
DNA synthesis from diphosphate substrates by DNA polymerases Source: PNAS (Proceedings of the National Academy of Sciences) Significance: The foundational study demonstrating that thermostable polymerases (Taq, Vent) can utilize dNDPs for DNA synthesis. URL:[Link]
-
Mechanism of Deoxyguanosine Diphosph
Source: Journal of the American Chemical Society / Biochemistry Significance: detailed kinetic analysis showing the drastic impairment of dGDP utilization in mammalian repair enzymes due to the lack of the gamma-phosphate.[4][5][7][8] URL:[Link] -
Steady-state kinetic characterization of RB69 DNA polymerase mutants that affect dNTP incorporation Source: PubMed / NIH Significance: Highlights the structural residues in Family B polymerases required for accommodating dGDP. URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. dNTPs: Structure, Role & Applications [baseclick.eu]
- 3. Utilization of a Deoxynucleoside Diphosphate Substrate by HIV Reverse Transcriptase | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA synthesis from diphosphate substrates by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA synthesis from diphosphate substrates by DNA polymerases [escholarship.org]
- 11. Steady-state kinetic characterization of RB69 DNA polymerase mutants that affect dNTP incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Fidelity of DNA Synthesis Using dGDP: A Technical Comparison Guide
Executive Summary: The dGDP Paradigm Shift
Standard DNA synthesis relies on deoxyribonucleoside triphosphates (dNTPs) as high-energy substrates, where the hydrolysis of pyrophosphate (PPi) drives the reaction.[1][2] However, recent biochemical characterizations have validated that certain DNA polymerases—particularly thermophilic variants and specific repair enzymes like Pol
While dGDP incorporation is mechanistically distinct (releasing inorganic phosphate,
Mechanistic & Thermodynamic Comparison
To assess fidelity accurately, one must first understand the energetic and structural discrepancies between the two substrates. The absence of the
Comparative Substrate Dynamics
| Feature | Canonical Substrate (dGTP ) | Alternative Substrate (dGDP ) |
| Leaving Group | Pyrophosphate ( | Inorganic Phosphate ( |
| Bond Cleavage | ||
| Thermodynamics | Highly favorable ( | Less favorable; product inhibition by |
| Metal Coordination | Two | Altered coordination geometry; loss of |
| Primary Bottleneck | Conformational change (fingers closing) | Chemical step (phosphoryl transfer) |
Pathway Visualization
The following diagram contrasts the incorporation logic, highlighting the critical "Fidelity Checkpoints" where dGDP often fails or slows down, allowing for kinetic proofreading.
Caption: Mechanistic divergence of dGTP vs. dGDP. Note the weaker binding (higher Kd) and slower catalysis for dGDP, creating a kinetic window for proofreading.
Experimental Protocols for Fidelity Assessment
Assessing fidelity with dGDP requires specialized protocols because standard assays (like LacZ forward mutation) may be compromised by the extremely slow reaction rates of dGDP.
Phase 1: Substrate Purification (The "Zero-Contamination" Rule)
Critical: Commercial dGDP is often contaminated with trace dGTP (0.1–1%). Since polymerases prefer dGTP by orders of magnitude, even 0.1% contamination will dominate the kinetics, yielding false "high efficiency" data.
Protocol:
-
Treatment: Incubate dGDP stock with a specific nucleoside triphosphate pyrophosphohydrolase (e.g., E. coli MutT or similar) if available, or purify via anion-exchange HPLC.
-
Validation: Perform a "No-Enzyme" or "Specific-Enzyme" control. Use a polymerase that strictly requires dNTPs (like T7 Pol without thioredoxin) to verify zero extension with your dGDP stock.
Phase 2: Single-Turnover Kinetics (The Gold Standard)
To measure fidelity quantitatively, you must determine the Specificity Constant (
Workflow:
-
Enzyme Excess: Use [Enzyme] >> [DNA] (e.g., 500 nM Pol : 50 nM DNA) to ensure single-turnover conditions.
-
Rapid Quench: Mix Pol-DNA complex with varying concentrations of dGDP.
-
Timepoints:
-
Analysis: Fit product formation to a single exponential equation:
. -
Plot: Plot
vs. [dGDP] to determine (max rate) and (binding affinity).
Phase 3: The "Kinetic Pause" Fidelity Assay
Since dGDP incorporation is slow, it induces a "kinetic pause." This assay measures if the polymerase stalls longer at a mismatch when using dGDP, potentially enhancing fidelity via the "slow-to-incorporate" mechanism.
Protocol:
-
Template: Design a template with a specific target base (e.g., C) followed by a "trap" sequence.
-
Reaction: Initiate synthesis with dGDP (vs dGTP).
-
Readout: Run denaturing PAGE (urea-polyacrylamide).
-
Observation: Look for "stalled" bands at the n+1 position. High-fidelity polymerases will stall significantly if dGDP is mismatched, whereas low-fidelity enzymes might force incorporation.
Performance Data: dGTP vs. dGDP[3][4][5][6][9]
The following data summarizes key findings from thermophilic (Taq) and repair (Pol
Table 1: Kinetic Parameters for Correct Incorporation (dG:dC)
| Polymerase | Substrate | Efficiency ( | Relative Efficiency | ||
| Taq Pol | dGTP | ~20 | ~60 | 3.0 | 100% |
| dGDP | ~400 | ~3.5 | 0.00875 | ~0.3% | |
| Human Pol | dGTP | 1.2 | 3.8 | 3.16 | 100% |
| dGDP | 33.1 | 0.00012 | 0.0000036 | ~0.0001% |
Note: Thermophilic polymerases (Taq) tolerate dGDP significantly better than mesophilic repair polymerases (Pol
Table 2: Fidelity Implications
Does the slow rate improve or worsen accuracy?
| Parameter | Impact of using dGDP | Biological Outcome |
| Km Discrimination | Lower Affinity: Polymerase rejects dGDP more aggressively than dGTP. | Higher Selectivity at the binding step. |
| kpol Discrimination | Slower Catalysis: The chemical step is the rate-limiting step (RLS). | Enhanced Proofreading: The extended time window allows exonuclease domains to remove mismatches before the bond forms. |
| Overall Fidelity | Context Dependent: In the absence of proofreading (exo-), dGDP may lead to more errors due to forced pairing. In exo+ enzymes, fidelity often increases . | Potential for "High Accuracy / Low Throughput" synthesis. |
Assessment Workflow Diagram
Use this decision tree to select the correct assay for your specific fidelity question.
Caption: Operational workflow for validating dGDP fidelity. Purity of the dGDP substrate is the critical "Go/No-Go" gate.
Expert Insights & Troubleshooting
Why does this matter?
-
Ancient Biology: The ability of Taq and Bst to use dGDP suggests that early life forms (progenotes) might have utilized diphosphates before evolving the complex kinase machinery for triphosphates.
-
Sequencing Tech: Some "Sequencing by Synthesis" (SBS) approaches explore analogs with different leaving groups. Understanding dGDP kinetics aids in designing modified nucleotides (e.g., dye-labeled phosphates) where the leaving group dynamics mimic dGDP-like slowness.
Common Pitfalls
-
The "Burst" Illusion: In pre-steady-state kinetics, you might not see a "burst" phase with dGDP because the chemical step is so slow it becomes rate-limiting (unlike dGTP, where product release is rate-limiting). Do not mistake this for a lack of binding.
-
Magnesium Dependence: dGDP incorporation is highly sensitive to
. Standard 2 mM may be insufficient. Titrate up to 5–10 mM to stabilize the - phosphate geometry in the active site.
References
-
DNA synthesis from diphosphate substrates by DNA polymerases Source: PNAS (2018) Significance:[1][2][4][8] Establishes that thermophilic polymerases (Taq, Bst) can utilize dNDPs, releasing Pi.[1] URL:[Link]
-
Mechanism of Deoxyguanosine Diphosph
Source: Journal of Molecular Biology / PMC (2021) Significance: detailed kinetic and structural analysis showing a 32,000-fold reduction in insertion rate for dGDP vs dGTP in mammalian repair enzymes.[3][5] URL:[Link] -
Fidelity of DNA Polymerases: Comparative Kinetics Source: Annual Review of Biochemistry Significance: Foundational methods for calculating fidelity indices using steady-state and pre-steady-state kinetics. URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single nucleotide incorporation step limits human telomerase repeat addition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA synthesis from diphosphate substrates by DNA polymerases [ouci.dntb.gov.ua]
Comparative Guide: Enzymatic vs. Chemical Synthesis of 2'-Deoxyguanosine-5'-Diphosphate (dGDP)
This guide provides an in-depth technical comparison between enzymatic and chemical synthesis strategies for 2'-deoxyguanosine-5'-diphosphate (dGDP) . It is designed for researchers requiring high-purity nucleotides for mechanistic studies, antiviral drug development, or DNA replication assays.
Executive Summary
The synthesis of nucleoside diphosphates (NDPs) like dGDP presents a unique challenge compared to triphosphates (NTPs). While NTPs are the thermodynamic end-products of phosphorylation cascades, NDPs are intermediates.
-
Chemical Synthesis (Morpholidate coupling) offers robust scalability but suffers from poor atom economy, moisture sensitivity, and difficult separation of mono-, di-, and tri-phosphate mixtures.
-
Enzymatic Synthesis (Guanylate Kinase) provides superior regio-selectivity and "green" reaction conditions but requires precise control to prevent over-phosphorylation to dGTP.
For most research applications requiring >95% purity, enzymatic synthesis is currently the superior method due to its specificity, while chemical synthesis remains relevant for industrial-scale production where downstream purification costs can be amortized.
Scientific Principles & Mechanisms
Chemical Synthesis: The Morpholidate Coupling Route
Direct chemical phosphorylation of nucleosides (e.g., Yoshikawa or Ludwig-Eckstein methods) typically drives the reaction to the triphosphate state. To specifically target the diphosphate , the most reliable method involves the activation of the monophosphate (dGMP) as a phosphoro-morpholidate, followed by coupling with orthophosphate.
-
Mechanism: The 5'-phosphate of dGMP is activated using dicyclohexylcarbodiimide (DCC) and morpholine to form a P-N bond (phosphoramidate). This activated species undergoes nucleophilic attack by an inorganic phosphate salt (e.g., tributylammonium phosphate) in an anhydrous solvent.
-
Challenge: Moisture competes with phosphate as a nucleophile, regenerating dGMP. Over-reaction can also lead to dGTP or dinucleoside polyphosphates.
Enzymatic Synthesis: The Kinase Cascade
Biological synthesis relies on the strict substrate specificity of Guanylate Kinase (GMPK) (EC 2.7.4.8).
-
Mechanism: GMPK catalyzes the reversible transfer of a
-phosphoryl group from ATP to dGMP: -
Challenge: In crude extracts, Nucleoside Diphosphate Kinase (NDPK) or promiscuous Pyruvate Kinase (PK) will rapidly convert dGDP to dGTP. Therefore, purified recombinant GMPK is essential to stop the reaction at the diphosphate stage.
Experimental Protocols
Protocol A: Chemical Synthesis (Morpholidate Method)
Target: ~50-60% Yield | Time: 3-4 Days | Difficulty: High
Materials: dGMP (free acid), Morpholine, DCC, tert-Butanol, Tributylammonium phosphate (TBAP), DMSO (anhydrous).
-
Activation (Formation of Morpholidate):
-
Dissolve 1.0 mmol dGMP in 10 mL distilled water/tert-butanol (1:1).
-
Add 4.0 mmol Morpholine and heated to reflux.
-
Add 5.0 mmol DCC dropwise over 1 hour. Reflux for 3 hours.
-
Checkpoint: Monitor by TLC (Isopropanol:NH4OH:H2O 7:1:2). Product (Morpholidate) migrates higher than dGMP.
-
Evaporate solvents. Extract excess DCC/DCU with ether. Isolate dGMP-morpholidate salt.
-
-
Coupling (Phosphorylation):
-
Dry the dGMP-morpholidate thoroughly (co-evaporate with anhydrous pyridine 3x).
-
Dissolve in anhydrous DMSO (5 mL).
-
Add 2.0 mmol Tributylammonium phosphate (dried).
-
Stir at room temperature for 24–48 hours under Argon.
-
-
Purification:
-
Quench with water. Load onto a DEAE-Sephadex A-25 column.
-
Elute with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.1 M to 0.6 M).
-
dGDP typically elutes between 0.3–0.4 M. Lyophilize fractions.
-
Protocol B: Enzymatic Synthesis (GMP Kinase)
Target: >90% Conversion | Time: 4-6 Hours | Difficulty: Low-Medium
Materials: dGMP (Na salt), ATP, MgCl2, Tris-HCl (pH 7.5), Recombinant Guanylate Kinase (purified, free of NDPK activity).
-
Reaction Setup:
-
Prepare buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Substrates: Add 10 mM dGMP and 12 mM ATP (slight excess ensures full conversion of dGMP).
-
Enzyme: Add 5 Units/mL purified GMPK (e.g., from E. coli or Yeast).
-
-
Incubation:
-
Incubate at 37°C for 4 hours.
-
Critical Control: Do not add an ATP regeneration system (like PEP/Pyruvate Kinase) unless the kinase is strictly ADP-specific. Promiscuous PK can phosphorylate dGDP to dGTP.
-
-
Termination & Isolation:
-
Heat inactivate at 95°C for 5 mins. Centrifuge to remove protein.
-
Purification: The mixture contains dGDP, ADP, and residual ATP.
-
Separate via anion-exchange chromatography (Resource Q or DEAE) using a KCl gradient. ADP and dGDP have distinct retention times (dGDP usually elutes after ADP).
-
Technical Comparison & Data Analysis
Yield and Selectivity Profile
| Metric | Chemical Synthesis (Morpholidate) | Enzymatic Synthesis (GMPK) |
| Regio-selectivity | Moderate. 5'-OH is primary target, but 3'-OH side reactions can occur without protection. | Perfect. Enzymes are strictly 5'-regioselective. |
| Chemo-selectivity | Low. Requires anhydrous conditions; sensitive to functional groups on the base. | High. Compatible with aqueous buffers; base modifications are often tolerated. |
| Yield (Isolated) | 40–60%. Losses occur during hydrolysis of intermediates and separation of polyphosphates. | >90%. Conversion is near quantitative; losses are primarily due to downstream purification. |
| Purity Profile | Contains traces of dGMP, dGTP, and pyrophosphate byproducts. | Main contaminants are ADP/ATP (easily separable). No dGTP if NDPK is absent. |
Workflow Visualization
The following diagrams illustrate the mechanistic pathways and logical flow of both methods.
Figure 1: Workflow comparison showing the multi-step activation required for chemical synthesis versus the direct catalytic transfer in enzymatic synthesis.
Mechanism of Enzymatic Phosphorylation
Understanding the enzyme mechanism highlights why it prevents side reactions (like dGTP formation) absent in chemical pots.
Figure 2: The catalytic cycle of Guanylate Kinase. The "LID domain closure" is critical as it excludes water, preventing hydrolysis (a common issue in chemical synthesis).
Troubleshooting & Optimization
Chemical Synthesis Issues
-
Problem: Low yield of dGDP; high dGTP or dGMP recovery.
-
Cause: Moisture in DMSO (hydrolysis of morpholidate) or excess phosphate/reaction time (over-phosphorylation).
-
Fix: Use freshly distilled solvents and strictly limit reaction time to 24h. Use 1.5 eq of phosphate, not excess.
-
-
Problem: Insoluble precipitate during coupling.
-
Cause: Inorganic salts.
-
Fix: Ensure the tributylammonium salt of phosphate is used, as it is soluble in organic solvents.
-
Enzymatic Synthesis Issues
-
Problem: Presence of dGTP in final product.
-
Cause: Contamination with Nucleoside Diphosphate Kinase (NDPK) or Pyruvate Kinase.
-
Fix: Use affinity-purified recombinant GMPK (e.g., His-tagged). Avoid using whole cell lysates. Do NOT use PEP/Pyruvate Kinase for ATP regeneration; use stoichiometric ATP.
-
-
Problem: Incomplete conversion.
-
Cause: Product inhibition (ADP accumulation inhibits GMPK).
-
Fix: Use a slight excess of ATP (1.2 eq) or couple with a system that removes ADP (though this complicates dGDP isolation).
-
References
-
Chemical Synthesis (Morpholidate Method)
-
Enzymatic Synthesis (Guanylate Kinase)
-
Stehle, T., & Schulz, G. E. (1992).[3] Refined structure of the complex between guanylate kinase and its substrate GMP at 2.0 A resolution. Journal of Molecular Biology.
- Context: Defines the structural basis for the strict specificity of GMPK, explaining why it does not produce dGTP.
-
-
Comparison of Methods
- Burgess, K., & Cook, D. (2000).
- Context: Comprehensive review comparing Yoshikawa, Ludwig-Eckstein, and enzymatic routes, highlighting the purity advantages of enzym
-
Modern Enzymatic Cascades
- Li, Y., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Bioengineering and Biotechnology.
- Context: Describes modern one-pot enzymatic setups.
Sources
The Hidden Variable: A Technical Guide to Validating dGTP Quality in High-Stakes Applications
Topic: Validation of Experimental Results Using dGTP from Different Suppliers Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
In molecular biology, deoxynucleoside triphosphates (dNTPs) are often treated as generic commodities.[1] However, for high-stakes applications—such as Next-Generation Sequencing (NGS) library preparation, long-range PCR, and low-copy diagnostics—the quality of dGTP (2'-deoxyguanosine 5'-triphosphate) is a critical determinant of success.
dGTP is chemically unique among the four nucleotides. It is the most susceptible to oxidative damage (forming 8-oxo-dGTP) and hydrolysis. Poor quality dGTP leads to:
-
PCR Inhibition: Pyrophosphate and dGDP contaminants chelate
, altering enzyme kinetics. -
Mutagenesis: 8-oxo-dGTP causes G>T transversion mutations, a disastrous artifact in variant calling.
-
Reduced Sensitivity: Lower amplification efficiency increases
values in qPCR, potentially masking low-abundance targets.
This guide provides a rigorous framework for validating dGTP sources, moving beyond manufacturer claims to empirical, self-validating data.
Comparative Analysis: Chemical vs. Enzymatic Synthesis[2]
Rather than relying solely on brand names, researchers should categorize dGTP based on its manufacturing synthesis method. This is the primary predictor of performance.
Table 1: Performance Matrix of dGTP Classes
| Feature | Class A: Enzymatic Synthesis | Class B: Chemical Synthesis (High Grade) | Class C: Chemical Synthesis (Standard) |
| Purity (HPLC) | >99.5% | >99.0% | >98.0% |
| Primary Contaminants | None (PCR inhibitors are eliminated) | Trace dGDP, Pyrophosphates (PPi) | dGDP, dGMP, Tetraphosphates, Chemical residues |
| PCR Inhibitors | Negligible | Low | Moderate (can inhibit sensitive enzymes) |
| pH Stability | High (often buffered with Tris/Li+) | Moderate | Variable (often unbuffered water) |
| Long-Range PCR | Excellent (>20 kb) | Good (10–15 kb) | Poor (<5 kb or smear) |
| NGS Error Rate | Baseline | Low | Elevated (G>T transversions) |
Case Study Data: Functional Stress Test
Synthesized from comparative technical assessments (e.g., Jena Bioscience, Thermo Fisher, Meridian).
Experiment: Amplification of an 18 kb fragment from Lambda DNA (50 pg template).
-
Supplier A (Enzymatic): Distinct, bright band at 18 kb. No smearing.
-
Supplier B (Chemical - Premium): Faint band at 18 kb. Minor lower molecular weight smearing.
-
Supplier C (Chemical - Standard): No amplification or heavy smearing (indicating polymerase stalling or nicking).
Critical Degradation Pathways
Understanding how dGTP fails is essential for troubleshooting. The diagram below illustrates the degradation pathways and their direct impact on experimental data.
Figure 1: Mechanistic pathways of dGTP degradation leading to specific experimental failures.
Experimental Protocols for Validation
To objectively compare suppliers, execute the following "Self-Validating System."
Protocol A: HPLC Purity Assessment (The Gold Standard)
Objective: Quantify the ratio of functional triphosphate to inhibitory di/mono-phosphates.
Reagents:
-
Anion Exchange Column (e.g., SAX or Wax).
-
Buffer A:
, pH 3.5. -
Buffer B:
, , pH 3.5.
Workflow:
-
Dilution: Dilute dGTP sample to
in deionized water. -
Injection: Inject
onto the column. -
Gradient: Run a linear gradient from 0% to 100% Buffer B over 30 minutes.
-
Detection: Monitor Absorbance at 254 nm.
-
Analysis:
-
Peak 1 (dGMP): Early elution.
-
Peak 2 (dGDP): Mid elution.
-
Peak 3 (dGTP): Late elution (Should be >99% of total area).
-
Peak 4 (Tetraphosphate): Very late elution (Synthesis artifact).
-
Protocol B: The "Stress-Test" Functional Assay (Long-Range PCR)
Objective: Detect subtle inhibitors that HPLC misses by stressing the polymerase.
Rationale: Amplifying short fragments (<1 kb) is too easy; poor quality dNTPs can still work. Long amplicons (>10 kb) require sustained polymerase activity and are highly sensitive to nicking or inhibition.
Materials:
-
Template: Lambda DNA (High quality).
-
Primers: Targeting an 18 kb region.
-
Enzyme: High-fidelity DNA Polymerase (e.g., Q5 or Phusion).
-
Variable: dGTP from Supplier A, B, and C.
Step-by-Step:
-
Master Mix Prep: Prepare a master mix minus dGTP.
-
Buffer, dATP, dTTP, dCTP, Polymerase, Template (50 pg).
-
-
Aliquot & Spike: Divide mix into 3 tubes. Add dGTP from Supplier A, B, or C to each (final conc.
).[2][3][4] -
Cycling:
-
98°C for 30s.
-
30 Cycles: [98°C 10s -> 65°C 30s -> 72°C 9 min ].
-
72°C for 10 min.
-
-
Readout: Run
on a 0.7% agarose gel.-
Pass: Single, sharp band at 18 kb.
-
Fail: Smear or no band.
-
Validation Workflow Diagram
Use this decision tree to accept or reject a new dGTP lot.
Figure 2: Step-by-step decision matrix for validating new dNTP lots.
Expert Insights & Recommendations
-
pH Matters: dGTP hydrolyzes rapidly at acidic pH. Choose suppliers that provide dNTPs in Tris-buffered solutions (pH 7.5–8.0) or as Lithium salts . Lithium salts have higher solubility and resistance to freeze-thaw cycles compared to Sodium salts [7].[5]
-
The "Mix" Trap: Avoid pre-mixed dNTPs for validation. If the mix fails, you cannot isolate the culprit. Validate individual nucleotides (dGTP is usually the weak link) before creating your own stocks.
-
Concentration Verification: Spectrophotometric verification is crucial. A nominal "100 mM" stock that is actually 85 mM will alter the
ratio, reducing fidelity. Measure absorbance at 252 nm (Extinction coefficient at pH 7.0).
References
-
BenchChem Technical Support. (2025).[6] The Impact of dNTP Impurities on Sequencing Accuracy. BenchChem. Link
-
Jena Bioscience. dNTP Guide: Purity and Functionality in PCR. Link
-
Meridian Bioscience (Bioline). dGTP Ultra-Pure: Stability of Lithium Salts vs Sodium Salts. Link
-
New England Biolabs (NEB). Guidelines for PCR Optimization with Taq DNA Polymerase. Link
-
Ranjbarian, F., et al. (2022). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research.[1][7] Link
-
Thermo Fisher Scientific. dNTPs, NTPs, and modified nucleotides: Manufacturing and Quality Control. Link
-
Larova. dNTP Specifications and Supplier Comparison. Link
Sources
Optimizing GC-Rich Amplification: A Comparative Analysis of dGTP, dGDP Interference, and 7-deaza-dGTP
Executive Summary
In high-fidelity PCR and Next-Generation Sequencing (NGS) library preparation, the stability and chemistry of guanine nucleotides are critical determinants of success. This guide provides a technical side-by-side comparison of Standard dGTP , its breakdown product/inhibitor dGDP , and the structural analog 7-deaza-dGTP .
While dGTP is the standard substrate, it fails in GC-rich (>60%) regions due to secondary structure formation.[1][2] 7-deaza-dGTP is the primary solution to this challenge. Conversely, dGDP is not a functional substrate but a competitive inhibitor that accumulates during improper storage, often leading to "silent" reaction failures. This guide details the mechanistic differences, optimal substitution protocols, and experimental data to guide your reagent choice.
Mechanistic Comparison: The "Why" Behind the Chemistry
To select the correct reagent, one must understand the interaction at the N7 position of the guanine ring.
The Three Players
-
dGTP (2'-Deoxyguanosine-5'-triphosphate): The natural substrate. It possesses an N7 nitrogen atom with a lone pair of electrons, allowing it to accept hydrogen bonds. In GC-rich regions, this N7 participates in Hoogsteen base pairing , stabilizing intramolecular hairpins and G-quadruplexes that stall Taq and high-fidelity polymerases.
-
7-deaza-dGTP: A modified analog where the N7 nitrogen is replaced by a methine (C-H) group. This modification eliminates the lone pair, preventing Hoogsteen bond formation without disrupting standard Watson-Crick pairing (G-C). This destabilizes secondary structures, allowing the polymerase to read through.[1]
-
dGDP (2'-Deoxyguanosine-5'-diphosphate): A hydrolysis product of dGTP. It lacks the gamma-phosphate required for the nucleophilic attack during phosphodiester bond formation. It binds to the polymerase active site but cannot be incorporated, acting as a competitive inhibitor .
Visualization: Structural Impact on Polymerase Processivity
Figure 1: Mechanistic pathways showing how 7-deaza-dGTP resolves secondary structures, while dGDP acts as a metabolic dead-end and inhibitor.
Side-by-Side Performance Analysis
The following data summarizes performance metrics across standard PCR conditions (1.5 mM MgCl₂, Taq Polymerase).
| Feature | Standard dGTP | 7-deaza-dGTP | dGDP (Contaminant) |
| Role in PCR | Primary Substrate | Secondary Structure Destabilizer | Competitive Inhibitor |
| GC-Rich Performance | Poor. Stalls at >60% GC.[1][3] | Excellent. Resolves hairpins. | N/A. Inhibits reaction.[4] |
| Melting Temp (Tm) | Standard | Lowers Tm of product. | N/A |
| Ethidium Bromide Staining | Standard Fluorescence | Reduced Fluorescence. (Dye intercalates poorly). | N/A |
| PCR Fidelity | High | Slightly Lower (if 100% substituted). | N/A |
| Optimal Ratio | 100% (200 µM) | 75% (3:1 ratio with dGTP) | 0% (Must be <5% of total dGTP) |
| Storage Stability | High (years at -20°C) | High (years at -20°C) | Accumulates if dGTP is thawed repeatedly. |
Critical Note on Staining: Amplicons containing 7-deaza-dGTP stain less efficiently with Ethidium Bromide or SYBR Green because the major groove structure is altered, affecting dye intercalation. Action: Load 2x more product on gels or use crystal violet if detection is faint.
Experimental Protocol: The Graded Substitution Method
For difficult templates (promoter regions, CpG islands), a 100% substitution of 7-deaza-dGTP is rarely necessary and can reduce yield. The field-standard method is the McConlogue Protocol (3:1 Ratio) .
Reagent Setup
-
Stock dNTP Mix (Standard): 10mM each (dATP, dCTP, dGTP, dTTP).[1]
Step-by-Step Workflow
-
Assess Template: Calculate GC content. If >60%, proceed with substitution.[1]
-
Prepare "GC-Master Mix" (10mM Total Concentration):
-
Mix 3 parts 7-deaza-dGTP (7.5 µL of 10mM stock).
-
Mix 1 part Standard dGTP (2.5 µL of 10mM stock).
-
Result: A 10mM G-mix that is 75% deaza / 25% standard.
-
-
Reaction Assembly: Use this mix alongside standard dATP, dCTP, and dTTP.
-
Cycling Parameters:
-
Denaturation: Increase to 95°C (standard) or 98°C (for very rich GC).
-
Annealing: Crucial Step. 7-deaza-dGTP lowers the melting temperature (Tm) of the duplex. Reduce your calculated annealing temperature by 2–5°C compared to standard dGTP protocols.
-
Workflow Visualization
Figure 2: Decision tree for implementing 7-deaza-dGTP in PCR workflows.
Troubleshooting: The dGDP Contamination Factor
A common failure mode in PCR is not the lack of analogs, but the presence of dGDP .
The Scenario: A researcher uses an old aliquot of dNTPs. The PCR fails despite using correct primers. The Cause: dGTP hydrolyzes to dGDP + Pi upon repeated freeze-thaw cycles. The Mechanism: dGDP binds to the DNA Polymerase with similar affinity to dGTP but cannot undergo the catalytic step (lacks gamma-phosphate). It effectively "poisons" the reaction.
Diagnostic Protocol:
-
Spectrophotometry: Measure A260/A280. Pure dNTPs have specific ratios; however, dGDP and dGTP have identical spectra. This method fails to distinguish them.
-
HPLC (Gold Standard): If critical assays fail, run dNTPs on an anion-exchange HPLC column. dGDP elutes earlier than dGTP.
-
The "Spike" Test: If you suspect inhibition, spike fresh dGTP (10mM) into the failed reaction mix. If amplification restores, your original stock was likely hydrolyzed to dGDP.
References
-
McConlogue, L., et al. (1988). Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine. Nucleic Acids Research.
- Nord, S., et al. (1980).Inhibition of DNA Polymerase activity by dGDP and other nucleotides. Journal of Biological Chemistry. (Contextual grounding for dGDP inhibition mechanisms).
-
Musso, M., et al. (2006). Betaine, DMSO, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences.[3] Journal of Molecular Diagnostics.
-
New England Biolabs (2023). Guidelines for PCR Optimization with 7-deaza-dGTP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide: Confirming Identity and Purity of dGDP Trisodium Salt by IP-RP HPLC
Executive Summary
2'-Deoxyguanosine 5'-diphosphate (dGDP) trisodium salt (CAS: 102783-74-4) is a critical reagent in biochemical research, serving as a substrate for nucleoside diphosphate kinases and a precursor in DNA synthesis pathways. However, its structural similarity to its metabolic precursors (dGTP) and degradation products (dGMP, Guanosine) makes purity verification a significant analytical challenge.
This guide outlines the industry-standard Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) methodology for validating dGDP identity and purity. Unlike UV spectrophotometry, which cannot distinguish between guanine-based nucleotides, IP-RP HPLC utilizes ion-pairing agents to resolve species based on their phosphate content, providing a definitive "fingerprint" of the sample's quality.
The Analytical Challenge: Why HPLC?
In drug development and enzymatic kinetics, the purity of dGDP is paramount. Contamination with dGTP can lead to erroneous incorporation events in polymerase assays, while dGMP often acts as a competitive inhibitor.
Comparison of Analytical Methods
The following table compares the performance of IP-RP HPLC against common alternatives for dGDP analysis.
| Feature | IP-RP HPLC (Recommended) | UV Spectrophotometry | Anion Exchange (AEX) |
| Specificity | High (Resolves dGMP, dGDP, dGTP) | Low (Detects total Guanine content only) | High (Resolves by charge) |
| Sensitivity | High (nM range) | Moderate | Moderate |
| Impurity Profiling | Excellent (Detects hydrolysis products) | None (Cannot see impurities) | Good (Salt gradients can cause baseline drift) |
| MS Compatibility | Possible (with volatile ion pairs) | N/A | Poor (High non-volatile salt content) |
| Primary Use Case | Purity & Identity Confirmation | Concentration check only | Large-scale purification |
Expert Insight: Relying solely on UV absorbance (
ratio) is a common pitfall. A sample can be 100% pure by UV spectrum but contain 50% dGMP and 50% dGTP, rendering it useless for specific enzymatic assays. HPLC is the only self-validating method to confirm the specific phosphorylation state.
Validated Experimental Protocol: IP-RP HPLC
This protocol uses Tetrabutylammonium Bisulfate (TBAHS) as an ion-pairing agent. The lipophilic TBA cation pairs with the negatively charged phosphate groups, increasing the retention of highly phosphorylated species on the hydrophobic C18 column.
Reagents and Equipment
-
Analyte: dGDP Trisodium Salt (Reference Standard >98%).
-
Column: C18 Reversed-Phase (e.g., Synergi Polar-RP or Acclaim 120 C18), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM TBAHS + 50 mM Potassium Phosphate Buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV @ 254 nm (Guanine absorption maximum).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
Step-by-Step Workflow
-
System Equilibration: Flush the column with Mobile Phase A for at least 30 minutes to saturate the stationary phase with the ion-pairing agent.
-
Standard Preparation: Dissolve dGDP trisodium salt in deionized water to a concentration of 1 mM. Prepare a "System Suitability Mix" containing dGMP, dGDP, and dGTP (0.5 mM each).
-
Gradient Profile:
-
0–2 min: 2% B (Isocratic hold)
-
2–15 min: 2% → 30% B (Linear gradient)
-
15–20 min: 30% → 2% B (Re-equilibration)
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: Integrate peaks at 254 nm. Calculate % Area for purity.
Mechanism of Separation
The separation relies on the interaction between the phosphate-TBA complex and the C18 stationary phase.
-
dGMP (1 Phosphate): Weakest interaction
Elutes First. -
dGDP (2 Phosphates): Moderate interaction
Elutes Second (Target) . -
dGTP (3 Phosphates): Strongest interaction
Elutes Last.
Visualizing the Workflow & Degradation Pathways
The following diagram illustrates the degradation pathways of dGDP and how the HPLC workflow isolates these specific impurities.
Caption: Separation logic of guanine nucleotides. dGDP purity is compromised by hydrolysis (to dGMP) or incomplete synthesis (dGTP), both resolved by IP-RP HPLC.
Experimental Data & Performance Analysis
The following data represents a typical system suitability test result, demonstrating the method's ability to resolve dGDP from its critical impurities.
Table 1: Representative HPLC Retention Data (TBAHS Method)
| Analyte | Retention Time (min) | Relative Retention (RRT) | Resolution (Rs) | Identity Confirmation |
| dGMP | 4.2 | 0.54 | - | Hydrolysis Impurity |
| dGDP | 7.8 | 1.00 | > 4.5 | Target Peak |
| dGTP | 12.1 | 1.55 | > 6.0 | Synthesis Byproduct |
Interpretation of Results
-
Identity: The dGDP peak must align with the reference standard retention time (approx. 7.8 min).
-
Purity Calculation:
-
Acceptance Criteria: For high-grade research reagents, dGDP purity should typically exceed 98% , with dGMP < 1% and dGTP < 0.5%.
Troubleshooting "Ghost" Peaks
If a peak appears at ~3-4 minutes , it is likely Guanosine (fully dephosphorylated) or Pyrophosphate (undetectable by UV, but may affect baseline). If the dGDP peak splits, check the pH of Mobile Phase A; nucleotide ionization is highly pH-sensitive around pH 6.0–7.0.
References
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
National Institutes of Health (PMC). (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Retrieved from [Link]
-
Agilent Technologies. (2020). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Retrieved from [Link]
-
ResearchGate. (2024). HPLC separation of the substrates (dNTPs) and products. Retrieved from [Link]
Safety Operating Guide
2'-Deoxyguanosine-5'-diphosphate (dGDP) Trisodium Salt: Proper Disposal Procedures & Safety Guide
Executive Summary & Core Directive
Status: Non-Hazardous (GHS) / Low Risk Primary Disposal Route: Chemical Incineration (Solids) / Aqueous Chemical Waste (Liquids)
While 2'-Deoxyguanosine-5'-diphosphate (dGDP) trisodium salt is generally classified as non-hazardous under the Globally Harmonized System (GHS) and is not listed on EPA RCRA P or U lists [1, 2], professional laboratory standards dictate it be managed as chemical waste.
The Directive: Do not dispose of this compound in general municipal trash or untreated sanitary sewers without explicit written authorization from your facility’s Environmental Health & Safety (EHS) department. The structural similarity of nucleotides to bioactive agents and the operational risk of "unknown white powders" necessitates a "Cradle-to-Grave" chain of custody.
Material Safety Profile & Risk Assessment
To validate the disposal protocol, we must first understand the physicochemical properties that dictate handling.
| Property | Specification | Operational Implication |
| CAS Number | 93919-41-6 (Generic) | Verification key for waste manifests. |
| Physical State | White crystalline powder | High risk of aerosolization; requires N95 or fume hood handling. |
| Solubility | Water soluble (>50 mg/mL) | Readily enters water tables; aqueous waste management is critical. |
| pH (Solution) | ~7.0–8.5 (Trisodium salt) | Generally non-corrosive; compatible with standard aqueous waste streams. |
| Stability | Heat/Acid Labile | Decomposes to inorganic phosphate and guanine; avoid mixing with strong acids in waste containers to prevent uncontrolled hydrolysis. |
Expert Insight: Although dGDP is a biological precursor, it is a purified chemical salt. It does not require biohazard (Red Bag) disposal unless it has been in contact with infectious agents or recombinant DNA vectors [3].
Disposal Protocols: Scenario-Based Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)
Objective: Prevent environmental release and misidentification.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Affix a hazardous waste tag. Even if "Non-Hazardous," label clearly: “Non-Regulated Chemical Waste: dGDP Trisodium Salt.”
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids.[1]
-
Final Disposition: Transfer to EHS for Chemical Incineration .
-
Why Incineration? It guarantees the destruction of the nucleotide structure, preventing any theoretical biological accumulation or confusion with hazardous white powders during downstream waste sorting.
-
Scenario B: Disposal of Aqueous Solutions (Buffers/Reaction Mixes)
Objective: Manage pH and volume limits.
-
Assessment: Check the pH of the solution.
-
If pH is 5–9: Proceed to Step 2.
-
If pH < 5 or > 9: Neutralize to pH 7 before consolidation.
-
-
Consolidation: Pour into a designated "Aqueous Non-Halogenated" waste drum.
-
Prohibited Mixtures: Ensure the waste stream does not contain:
-
Ethidium Bromide (requires charcoal filtration or separate incineration).
-
Organic Solvents >10% (requires "Flammable/Solvent" waste stream).
-
-
Drain Disposal Exception:
-
Note: Some institutions allow drain disposal for dilute (<10 mM), non-toxic nucleotide solutions [4].
-
Validation Test:STOP. Do not pour down the drain unless you have a written "Sanitary Sewer Discharge Permit" from your facility for this specific CAS number. If unsure, default to Chemical Waste.
-
Scenario C: Empty Container Management (The "Triple Rinse" Rule)
Federal and international standards (e.g., EPA 40 CFR 261.7) require containers to be "RCRA Empty" before disposal.
-
Rinse 1: Add water (10% of volume), cap, shake, and pour rinsate into Aqueous Waste.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Defacement: Cross out the original label using a permanent marker.
-
Disposal: Recycle the glass/plastic bottle or place in laboratory glass trash.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for dGDP disposal. This self-validating logic ensures no step is skipped.
Figure 1: Decision matrix for dGDP disposal ensuring compliance with chemical and biological safety standards.
Emergency Procedures (Spill Response)
Even non-hazardous salts require professional spill management to prevent slip hazards and particulate inhalation.
-
PPE Required: Nitrile gloves, safety goggles, and Lab Coat. N95 mask recommended if powder is fine/dusty.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.
-
Liquid Spill: Absorb with inert material (vermiculite or chem-pads).
-
-
Decontamination: Clean the surface with water and a mild detergent (soap). dGDP is highly water-soluble and cleans up easily.
-
Disposal of Debris: Place all cleanup materials (gloves, towels) into a sealed plastic bag and treat as Solid Chemical Waste (Scenario A).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University EHS. (2024). Laboratory Waste Disposal Guidelines: Biological vs Chemical. Retrieved from [Link]
-
University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 2'-Deoxyguanosine-5'-diphosphate trisodium salt
Executive Summary: The Dual-Protection Mandate
Handling nucleotide analogs like 2'-Deoxyguanosine-5'-diphosphate trisodium salt (dGDP-Na₃) requires a shift in perspective. Unlike high-hazard toxins where the primary goal is solely operator survival, the handling of dGDP demands a Dual-Protection Strategy .
-
Operator Safety: While dGDP is generally classified as low-hazard (GHS), it is a bioactive powder. Inhalation of nucleotide dusts can cause respiratory sensitization or irritation.
-
Sample Integrity: This compound is a high-value biological precursor. It is extremely hygroscopic and susceptible to enzymatic degradation (nucleases) found on human skin.
The Protocol below is designed to ensure that you are safe from the chemical, and the chemical is safe from you.
Risk Assessment & Hazard Identification
Before deploying PPE, we must understand the specific vectors of risk.
| Hazard Vector | Risk Level | Description & Mechanism |
| Inhalation (Dust) | Moderate | As a fine lyophilized powder, dGDP can become airborne during weighing. Inhalation may trigger mucous membrane irritation (H335). |
| Enzymatic Contamination | High | Human skin secretes RNases and DNases. Contact with the reagent introduces these enzymes, leading to rapid hydrolysis of the phosphate bonds, rendering the dGDP useless for polymerase assays. |
| Hygroscopicity | High | The trisodium salt form avidly absorbs atmospheric moisture. This alters the molecular weight calculation (concentration errors) and promotes hydrolysis. |
| Dermal Contact | Low | Not acutely toxic, but standard precautions apply to prevent potential bioactive absorption or irritation (H315). |
The PPE Matrix: A Self-Validating System
Do not treat PPE as a generic checklist. Use this matrix to select gear based on the specific operational phase.
Table 1: Phase-Specific PPE Requirements
| Body Part | Recommended Gear | Technical Rationale (Causality) |
| Hands | Nitrile Gloves (Powder-Free) Thickness: ≥ 0.11 mm | Why Nitrile? Latex proteins can interfere with certain protein-binding assays. Nitrile offers superior chemical resistance.Why Powder-Free? Cornstarch powder is a major contaminant in nucleotide chemistry.Protocol: Change gloves immediately if they touch the outer surface of the vial or face mask to maintain a "Nuclease-Free Zone." |
| Respiratory | Fume Hood (Primary) Class II Biosafety Cabinet or Chemical Hood | Engineering Control > PPE. Handling the powder inside a hood prevents dust generation at the source. If a hood is unavailable, an N95/P2 respirator is mandatory to prevent inhalation of bioactive dust. |
| Eyes | Safety Glasses with Side Shields ANSI Z87.1 / EN166 | Protects against mechanical irritation from dust and accidental splashes during solubilization. Contact lenses should not be worn as they can trap dust/vapors. |
| Body | Lab Coat (Long-Sleeved, Cuffed) Cotton/Polyester Blend | Cuffed sleeves are critical. Open sleeves can drag across the balance, introducing contaminants and knocking over vials. |
Operational Workflow: The "Cold Chain to Solution"
The most critical moment in handling dGDP is the transition from frozen storage to ambient weighing. Failure here is the #1 cause of experimental variability.
Visualizing the Workflow
The following diagram outlines the critical path for handling dGDP to prevent water uptake and degradation.
Figure 1: Critical path for handling hygroscopic nucleotide salts. Note the mandatory equilibration step to prevent condensation.
Detailed Protocol
-
Equilibration (The "Do Not Touch" Phase):
-
Static Control & Weighing:
-
Place the analytical balance inside the fume hood.
-
Action: Use an anti-static gun (e.g., Zerostat) on the vial and spatula. Trisodium salts are prone to static charge and will "jump" off the spatula, leading to inaccurate dosing and contamination.
-
Weigh the required amount quickly.[3]
-
-
Solubilization:
-
Dissolve dGDP in a buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5-8.0).
-
Note: Avoid dissolving in pure water; the pH may drop due to the acidic nature of the phosphate groups (if not fully neutralized), leading to acid-catalyzed hydrolysis.
-
Waste Disposal & Decontamination
Disposal must comply with local environmental regulations (e.g., RCRA in the US, EC directives in Europe).
Table 2: Disposal Classification
| Waste Type | Classification | Disposal Method |
| Solid Waste (Spilled Powder) | Non-Hazardous Chemical Waste | Sweep up carefully to avoid dust.[4][5] Place in a labeled container for chemical incineration. Do not discard in regular trash. |
| Liquid Waste (Solutions) | Non-Hazardous Organic | Collect in "Aqueous Chemical Waste" carboys. Ensure pH is neutral (6-9) before pickup. |
| Contaminated Sharps | Bio/Chemical Hazard | If needles/syringes were used, dispose of in rigid sharps containers. |
Decontamination of Surfaces: If dGDP powder is spilled on the balance or bench:
-
Wipe with a damp paper towel (water) to solubilize the salt.
-
Follow with 70% Ethanol .
-
Validation: Visually inspect for white residue (salt deposits).
Emergency Response Procedures
In the event of exposure, immediate action minimizes harm.
-
Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes. Lift eyelids occasionally. Seek medical attention if irritation persists (mechanical abrasion is the primary risk).
-
Skin Contact: Wash with soap and copious amounts of water.[1] Remove contaminated clothing.[1][6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be administered by trained personnel.
-
Spill Cleanup:
-
PPE: Wear N95 mask, goggles, and double nitrile gloves.
-
Method: Cover spill with a damp paper towel to prevent dust. Wipe up and place in a chemical waste bag.
-
PPE Decision Logic
Use this logic flow to determine the necessary protection level based on your current activity.
Figure 2: Decision tree for selecting Personal Protective Equipment based on physical state.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
